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  • Product: 2-Isopropyl-5,5-dicarboxy-1,3-dioxane
  • CAS: 35113-49-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Whitepaper: Structural Mechanics and Synthetic Utility of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane in Radiocontrast Agent Manufacturing Executive Summary In the landscape of pharmaceutical manufacturing, the strategic selec...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Mechanics and Synthetic Utility of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane in Radiocontrast Agent Manufacturing

Executive Summary

In the landscape of pharmaceutical manufacturing, the strategic selection of protecting groups is often the defining factor between a scalable commercial process and an inefficient academic curiosity. As a Senior Application Scientist specializing in contrast media synthesis, I have consistently observed that 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS: 35113-49-6) serves as a masterclass in synthetic efficiency.

This highly specialized cyclic acetal is a critical intermediate in the production of Iobitridol (marketed as Xenetix), a non-ionic, low-osmolar iodinated contrast medium (ICM) utilized globally for computed tomography (CT) and X-ray imaging [1]. By acting as a robust protecting group for a highly hydrophilic 1,3-diol moiety, this compound prevents catastrophic side reactions during the aggressive acylation steps required to build the triiodinated benzene core of Iobitridol [2].

Physicochemical Profiling and Structural Causality

To understand the utility of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane, we must first analyze its structural mechanics. The molecule features a 1,3-dioxane ring substituted with a geminal dicarboxylic acid at the C5 position and an isopropyl group at the C2 position.

The bulky isopropyl group is not merely a structural artifact; it is a thermodynamic anchor. It locks the ring conformation by heavily favoring the equatorial position. This steric directing effect is the primary causal factor that dictates the high diastereoselectivity during the subsequent decarboxylation step, ensuring the formation of the required trans isomer [3].

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid
CAS Registry Number 35113-49-6
Molecular Formula C9H14O6
Molecular Weight 218.20 g/mol
Appearance White to off-white solid

| Primary Industrial Role | Protected 1,3-diol precursor for Iobitridol synthesis |

The Mechanistic Imperative: Why a 1,3-Dioxane Protecting Group?

The target molecule, Iobitridol, requires a specific side chain at the C5 position of its triiodinated aromatic ring: a 3-hydroxy-2-(hydroxymethyl)propanamido group. This branched, highly hydrophilic diol is essential for reducing the osmolarity and toxicity of the contrast agent [2].

However, if this free diol were present during the synthesis, the highly reactive acyl chlorides used to assemble the molecule would indiscriminately attack the hydroxyl groups, leading to O-acylation, massive yield loss, and an impossible purification profile.

By utilizing 2-isopropyl-5,5-dicarboxy-1,3-dioxane, the diol is robustly masked as a cyclic acetal. Acetals are completely inert to the electrophilic acyl chlorides and nucleophilic amines used in the intermediate steps [4]. Only after the entire molecular framework is assembled is the protecting group cleaved to reveal the final diol.

G A 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS: 35113-49-6) B trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid A->B Decarboxylation (N-methylmorpholine, 80-105°C) C 2-Isopropyl-1,3-dioxane-5-carbonyl chloride B->C Acyl Chloride Formation (Triphosgene) E Amido Isophthaloyl Chloride Intermediate C->E Acylation D 5-Amino-2,4,6-triiodoisophthaloyl chloride D->E Acylation G Protected Triamide Compound E->G Amidation F 3-(Methylamino)-1,2-propanediol F->G Amidation H Iobitridol (Xenetix) (Deprotected 1,3-diol) G->H Acidic Deprotection (Acetal Cleavage)

Caption: Workflow of Iobitridol synthesis utilizing the 1,3-dioxane protected intermediate.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the critical transformation steps involving this compound. Every parameter is designed as a self-validating control point.

Protocol 1: Monodecarboxylation to trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid

Objective: Decarboxylate the geminal diacid to yield the thermodynamically favored trans isomer [5]. Causality: N-methylmorpholine acts as a mild, non-nucleophilic organic base to facilitate the formation of the carboxylate anion without degrading the acetal. Heating in acetonitrile provides the thermal energy required to drive off CO₂, while the bulky C2-isopropyl group sterically forces the remaining carboxylic acid into the equatorial (trans) position.

Step-by-Step Methodology:

  • Charge: Equip a reaction vessel with 10.0 g (0.046 mol) of 2-isopropyl-5,5-dicarboxy-1,3-dioxane and 100 mL of anhydrous acetonitrile.

  • Base Addition: Add 4.6 g (0.046 mol) of N-methylmorpholine. Note: Equimolar stoichiometry is critical to deprotonate exactly one carboxylic acid group.

  • Thermal Activation: Heat the mixture to reflux (80–105 °C) for 4 hours.

  • Self-Validation Point: Monitor CO₂ evolution (bubbling). The cessation of gas evolution indicates the reaction is nearing completion. Validate via HPLC (target yield ~72.8%, trans/cis ratio ~18.7:1).

  • Concentration: Remove the acetonitrile solvent under reduced pressure at 50 °C.

  • Precipitation: Cool the residue to 5 °C using an ice-water bath. Carefully adjust the pH to ~2.5 using 1 M HCl. Causality: At pH 2.5, the product is fully protonated and neutral, causing it to crash out of the aqueous phase. The low temperature protects the acetal ring from premature acid hydrolysis.

  • Isolation: Stir for 1 hour at 5 °C, filter the precipitate under vacuum, and dry at 50 °C.

Protocol 2: Acetal Deprotection to Yield Iobitridol

Objective: Cleave the 1,3-dioxane protecting group to reveal the active 1,3-diol moiety [6]. Causality: Acetals are specifically cleaved by aqueous acid catalysis. Protonation of the acetal oxygen turns it into an excellent leaving group, generating the free diol and releasing isobutyraldehyde as a byproduct.

Step-by-Step Methodology:

  • Dissolution: Suspend the protected triamide intermediate in a dilute aqueous acidic system (e.g., aqueous acetic acid or dilute HCl).

  • Hydrolysis: Heat the reaction mixture to 60–80 °C. Note: This temperature range provides rapid acetal cleavage without risking the hydrolysis of the sensitive amide bonds.

  • Equilibrium Shift: Apply a mild vacuum distillation during the reaction. Causality: Isobutyraldehyde has a low boiling point (~63 °C). Continuously removing this volatile byproduct leverages Le Chatelier's principle, driving the equilibrium 100% toward the fully deprotected Iobitridol.

  • Neutralization: Once HPLC confirms complete deprotection, cool the mixture and neutralize to pH 7.0 using sodium bicarbonate.

  • Purification: Isolate crude Iobitridol via preparative chromatography or controlled crystallization.

G A Protected Triamide (1,3-Dioxane Ring) B Protonated Acetal (Oxonium Ion) A->B + H+ (Aqueous Acid) C Hemiacetal Intermediate B->C + H2O D Iobitridol (Free 1,3-Diol) C->D + H2O, - H+ E Isobutyraldehyde (Volatile Byproduct) C->E Cleavage

Caption: Acid-catalyzed deprotection mechanism of the 1,3-dioxane ring to yield Iobitridol.

References

  • MDPI . "Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges". Journal of Clinical Medicine. URL: [Link]

  • Google Patents. "CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same". Patent Literature.
  • Google Patents. "CN109134289A - A kind of efficient contrast agent synthetic method and its application". Patent Literature.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Isopropyl-Substituted 1,3-Dioxane Rings

Abstract The 1,3-dioxane framework is a cornerstone in the architecture of numerous natural products and pharmacologically significant molecules.[1] The spatial arrangement and conformational posture of substituents on t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-dioxane framework is a cornerstone in the architecture of numerous natural products and pharmacologically significant molecules.[1] The spatial arrangement and conformational posture of substituents on the 1,3-dioxane ring are paramount, directly dictating the molecule's three-dimensional shape, polarity, and, consequently, its biological function.[1] A profound comprehension of the conformational biases within this heterocyclic system is thus indispensable for the rational design and development of novel therapeutics. This guide offers a detailed exploration of the principles that command the conformational analysis of substituted 1,3-dioxanes, with a specific focus on the 2-isopropyl-substituted variant. We will dissect the delicate balance of steric and stereoelectronic forces, present quantitative energetic data, delineate rigorous experimental protocols for their measurement via Nuclear Magnetic Resonance (NMR) spectroscopy, and detail a robust workflow for in silico conformational analysis.

Foundational Principles of 1,3-Dioxane Conformation

Similar to its carbocyclic counterpart, cyclohexane, the 1,3-dioxane ring predominantly populates a chair conformation, an arrangement that adeptly minimizes both torsional and angle strain.[1] However, the introduction of two oxygen atoms into the six-membered ring instigates notable deviations in bond lengths, bond angles, and the overall electronic landscape, culminating in a conformational behavior distinct from cyclohexane.[1]

The 1,3-dioxane ring is not static; it undergoes a dynamic "ring-flipping" process, facilitating interconversion between two non-identical chair forms through higher-energy twist and boat intermediates. For a substituted 1,3-dioxane, these two chair conformers are often energetically distinct. The system will naturally favor the conformation that minimizes destabilizing interactions, leading to an equilibrium that is biased towards the more stable conformer.[1]

G cluster_1 Transition States a ts Twist-Boat/Boat a->ts b ts->b

Caption: Conformational interconversion of a substituted 1,3-dioxane ring.

Thermodynamic Drivers of Stability in 2-Isopropyl-1,3-Dioxane

The conformational equilibrium of a 2-isopropyl-1,3-dioxane is dictated primarily by a competition between destabilizing steric interactions and, to a lesser extent in this case, subtle stereoelectronic effects.

Steric Hindrance and the A-Value

The conformational preference of a substituent is quantitatively described by its A-value, defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1] A positive A-value signifies a thermodynamic preference for the equatorial position.

The predominant factor governing the conformational preference of a non-polar alkyl group like isopropyl is steric hindrance.[1] When forced into an axial orientation, a substituent encounters severe destabilizing steric clashes with the axial protons at the C4 and C6 positions. These gauche-butane-type repulsions, termed 1,3-diaxial interactions , are the primary source of conformational strain.[1][2][3]

Due to the shorter C-O bond lengths compared to C-C bonds, 1,3-diaxial interactions in a 1,3-dioxane ring are even more pronounced for a C2 substituent than in cyclohexane.[4] Consequently, bulky substituents like the isopropyl group have a profound preference for the less sterically encumbered equatorial position.[4][5] The A-value for an isopropyl group at the C2 position of a 1,3-dioxane ring is considerable, estimated to be greater than 4.0 kcal/mol, which heavily skews the equilibrium towards the equatorial conformer.[1]

Stereoelectronic Effects

While steric forces are dominant for an isopropyl group, it is crucial to acknowledge the role of stereoelectronic effects, which can be decisive for other substituents. The most notable of these in 1,3-dioxane systems is the anomeric effect . This effect describes the counterintuitive preference for an axial orientation of an electronegative substituent at the C2 position.[1][4] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C2-substituent bond.[1] For a non-electronegative alkyl group such as isopropyl, the anomeric effect is not a significant stabilizing force, and steric repulsion remains the controlling factor.

Quantitative Conformational Energies

To contextualize the steric demand of the isopropyl group, it is useful to compare its A-value with those of other alkyl groups, typically measured in the well-characterized cyclohexane system.

SubstituentA-Value (kcal/mol) in CyclohexaneSteric Bulk
Methyl~1.74Moderate
Ethyl~1.79Moderate
Isopropyl ~2.15 High
tert-Butyl~4.9Very High
Data sourced from Master Organic Chemistry.[6]

The A-value for the isopropyl group in the 1,3-dioxane system (>4.0 kcal/mol) is significantly larger than in cyclohexane (~2.15 kcal/mol), underscoring the heightened steric strain of the axial position in the heterocyclic ring.[1][6]

Experimental Workflow: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for the conformational analysis of substituted 1,3-dioxanes in solution.[1][7] It provides a detailed picture of the molecule's average conformation and the dynamics of its ring inversion.

G prep Sample Preparation (5-10 mg in deuterated solvent + TMS) oneD 1D NMR Acquisition (¹H, ¹³C) prep->oneD twoD 2D NMR Acquisition (COSY, NOESY) oneD->twoD analysis Data Analysis (Chemical Shifts, Coupling Constants, NOEs) twoD->analysis lowT Low-Temperature NMR (If conformers are in fast exchange) analysis->lowT Fast Exchange? integrate Signal Integration (Determine conformer ratio) analysis->integrate Slow Exchange lowT->integrate calc Calculate K_eq and ΔG° (ΔG° = -RT ln(K_eq)) integrate->calc

Caption: General workflow for NMR-based conformational analysis.

Detailed Experimental Protocol
  • Sample Preparation : Dissolve 5-10 mg of the purified 2-isopropyl-1,3-dioxane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) within a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium.[1][8] Add a trace amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (0 ppm).[1]

  • 1D NMR Spectroscopy :

    • Acquire a high-resolution ¹H NMR spectrum to determine proton chemical shifts and scalar coupling patterns.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Spectroscopy :

    • COSY (Correlation Spectroscopy) : Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks, aiding signal assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a ¹H-¹H NOESY spectrum to identify protons that are in close spatial proximity. Strong NOE cross-peaks between the methine proton of the isopropyl group and the axial protons at C4/C6 would be definitive proof of an equatorial conformation.

  • Determination of Conformational Equilibrium :

    • For a conformationally mobile system like this, the room temperature NMR spectrum typically shows a single set of time-averaged signals.

    • To resolve the individual conformers, low-temperature NMR experiments are required. By cooling the sample, the rate of ring-flipping is slowed on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.[1]

    • The equilibrium constant (K_eq) is determined directly from the ratio of the integrated intensities of the signals corresponding to the two conformers.[1]

    • The Gibbs free energy difference, or A-value, is then calculated using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.[1][3]

Computational Workflow: In Silico Conformational Analysis

Computational chemistry offers a powerful, complementary approach to experimental methods, providing theoretical insights into the relative stabilities of conformers.[9][10][11]

G start Generate Initial Structures (Axial and Equatorial Conformers) opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm minima, obtain thermal corrections) opt->freq energy Single-Point Energy Calculation (Higher level of theory, optional) freq->energy thermo Thermochemical Analysis (Calculate ΔE, ΔH, ΔG) freq->thermo energy->thermo boltzmann Boltzmann Analysis (Predict population of conformers) thermo->boltzmann

Caption: General workflow for computational conformational analysis.

Detailed Computational Protocol
  • Conformer Generation : Build initial 3D structures for both the axial and equatorial chair conformers of 2-isopropyl-1,3-dioxane.

  • Geometry Optimization : Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[9] This process finds the lowest energy geometry for each starting structure.

  • Frequency Calculation : Conduct a vibrational frequency analysis on the optimized structures. This is a critical self-validation step to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Energy Calculation : Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and, most importantly, the Gibbs free energies (ΔG) of the conformers. The difference in Gibbs free energy (ΔG) between the axial and equatorial conformers provides a theoretical A-value.[1][9]

  • Boltzmann Analysis : Use the calculated relative Gibbs free energies to predict the equilibrium populations of the conformers at a specific temperature using the Boltzmann distribution equation.[1]

Conclusion

The thermodynamic stability of 2-isopropyl-substituted 1,3-dioxane is overwhelmingly governed by steric factors. The bulky isopropyl group exhibits a profound thermodynamic preference for the equatorial position to avoid severe 1,3-diaxial steric repulsions with the axial protons at the C4 and C6 positions. This preference is quantified by a large A-value (>4.0 kcal/mol), which is significantly greater than that observed in the analogous cyclohexane system, highlighting the unique conformational constraints of the 1,3-dioxane ring.

A synergistic approach combining high-level experimental techniques, particularly variable-temperature NMR spectroscopy, with robust computational modeling provides the most comprehensive and validated understanding of this system.[1][12] This detailed conformational knowledge is not merely academic; it is a critical tool for researchers, scientists, and drug development professionals in designing molecules with precisely controlled three-dimensional structures to optimize biological activity and function.[1]

References

  • Conformational Analysis of Heterocycles: Research Guide & Papers. (2026). PapersFlow. [Link]

  • A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). ResearchGate. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. [Link]

  • Heats of Formation and Conformational Energies of 1,3-Dioxane and Its Methyl Homologues. SciSpace. [Link]

  • The conformational analysis of saturated heterocycles. Part L. Computer program for strain energy minimisation in six-membered rings and recalculation of conformational equilibria. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University ScholarWorks. [Link]

  • Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. ResearchGate. [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]

  • An NMR study of the conformational equilibrium of 5-fluoro-1,3-dioxan in solution. Dependence on solvent. (1972). R Discovery. [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes. (2024). Chemistry Steps. [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. National Center for Biotechnology Information. [Link]

  • On the use of dioxane as reference for determination of the hydrodynamic radius by NMR spectroscopy. National Center for Biotechnology Information. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025). MDPI. [Link]

  • 2-Isopropyl-1,3-dioxolane. LookChem. [Link]

  • Isopropylcyclohexane Definition. (2025). Fiveable. [Link]

  • 1,3-diaxial interaction - Substituted cyclohexanes. Organic Chemistry. [Link]

  • 4.7: Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

  • 2-Isopropyl-1,3-dioxolane | C6H12O2 | CID 13201. PubChem. [Link]

  • 2-Isopropyl-1,3-dioxane | C7H14O2 | CID 5175345. PubChem. [Link]

  • 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- Properties. (2025). United States Environmental Protection Agency. [Link]

Sources

Foundational

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Executive Summary 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS 35113-49-6) is a highly functionalized cyclic acetal characterized by a unique structural dichotomy. As a derivative of malonic acid, it possesses two carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS 35113-49-6) is a highly functionalized cyclic acetal characterized by a unique structural dichotomy. As a derivative of malonic acid, it possesses two carboxylic acid moieties capable of extensive hydrogen bonding, juxtaposed against a lipophilic 1,3-dioxane ring and an isopropyl group. This structural dualism dictates its solubility profile across various organic solvents. Understanding these solvation mechanics is critical for researchers utilizing this compound as an intermediate in organic synthesis, a prodrug building block, or a pH-sensitive moiety in advanced drug delivery systems.

Structural Causality and Solvation Mechanisms

The solubility of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane is not merely a function of its molecular weight (218.2 g/mol ) (), but rather the thermodynamic interplay of its distinct chemical domains.

  • Hydrophilic Domain (H-Bonding): The geminal dicarboxylic acid groups act as potent hydrogen bond donors and acceptors. In non-polar solvents, these groups strongly favor intermolecular dimerization to minimize free energy. To achieve dissolution, the solvent must either disrupt these dimers (as seen with polar aprotic solvents) or possess sufficient polarizability to solvate the intact dimerized complex.

  • Hydrophobic Domain (Van der Waals Interactions): The 2-isopropyl group and the 1,3-dioxane backbone provide significant steric bulk and lipophilicity. This domain facilitates favorable Van der Waals interactions with halogenated solvents, explaining its documented solubility in chloroform ()[1].

  • Ionization Potential: With a predicted pKa of approximately 2.18 ()[1], the molecule remains fully protonated in pure organic solvents, preventing ion-dipole solvation unless an organic base (e.g., triethylamine) is introduced.

SolvationMechanism Molecule 2-Isopropyl-5,5-dicarboxy-1,3-dioxane Hydrophobic Hydrophobic Domains (Isopropyl & Dioxane Ring) Molecule->Hydrophobic Hydrophilic Hydrophilic Domains (Dicarboxylic Acids) Molecule->Hydrophilic NonPolar Soluble in Halogenated Solvents (e.g., CHCl3) Hydrophobic->NonPolar Van der Waals Polar Soluble in Polar Aprotic Solvents (e.g., DMSO) Hydrophilic->Polar Hydrogen Bonding

Figure 1: Structural causality driving the differential solubility profile in organic solvents.

Quantitative Solubility Profile in Key Organic Solvents

Based on its physicochemical properties and empirical data[1], the solubility behavior of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane is categorized below.

Table 1: Solubility Profile of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Halogenated Chloroform (CHCl₃)SolubleHigh polarizability solvates the lipophilic dioxane/isopropyl backbone while accommodating acid dimers.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleStrong H-bond acceptor capabilities disrupt carboxylic acid dimers, solvating individual monomers.
Polar Protic Methanol (MeOH)SolubleActs as both H-bond donor and acceptor; however, competitive esterification/acetal exchange can occur under acidic conditions.
Non-Polar Aliphatic Hexane / HeptaneInsolubleInsufficient dielectric constant to overcome the high lattice energy of the hydrogen-bonded dicarboxylic acids.

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To rigorously quantify the solubility of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane in a novel solvent system, the Isothermal Shake-Flask Method is the industry standard (). This protocol is designed as a self-validating system: it mandates the presence of excess solid (the "pellet") at the end of equilibration, proving that thermodynamic saturation was achieved rather than mere kinetic dissolution.

Step-by-Step Methodology

Objective: Determine the absolute thermodynamic solubility (mg/mL) in target organic solvents.

  • Solvent Preparation & Spiking:

    • Weigh 50 mg of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane into a 2 mL amber glass HPLC vial.

    • Add 1.0 mL of the target organic solvent (e.g., Chloroform).

    • Causality Note: Amber glass is utilized to prevent potential UV-catalyzed degradation of the cyclic acetal ring over the extended equilibration period.

  • Equilibration (The Kinetic-to-Thermodynamic Shift):

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Place in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 500 RPM for 48 hours.

    • Causality Note: A 48-hour window is strictly required because the crystalline lattice of geminal dicarboxylic acids can be kinetically slow to dissociate in low-dielectric solvents.

  • Phase Separation & Self-Validation:

    • Centrifuge the vial at 10,000 x g for 15 minutes at 25°C.

    • Validation Check (Critical): Visually inspect the bottom of the vial. A solid pellet must be present. If no pellet is visible, the solution is not saturated; add an additional 50 mg of the compound and repeat Step 2.

  • Filtration & Dilution:

    • Carefully aspirate 0.5 mL of the supernatant and filter through a 0.45 µm PTFE syringe filter.

    • Causality Note: PTFE is chosen over nylon or cellulose acetate because it is universally compatible with aggressive organic solvents like chloroform and DMSO, preventing filter dissolution from contaminating the sample.

    • Dilute the filtrate 1:100 in the mobile phase to prevent precipitation prior to injection.

  • Quantification (CAD/ELSD):

    • Analyze via HPLC utilizing Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

    • Causality Note: Because 2-isopropyl-5,5-dicarboxy-1,3-dioxane lacks an extended conjugated pi-system, it is nearly transparent to standard UV detection (e.g., 254 nm). CAD/ELSD is mandatory for accurate quantification of this non-chromophoric compound.

SolubilityWorkflow Start Solid 2-Isopropyl-5,5-dicarboxy-1,3-dioxane Solvent Add Organic Solvent (e.g., CHCl3, DMSO) Start->Solvent Equilibration Isothermal Shaking (25°C, 48 hrs) Solvent->Equilibration Separation Centrifugation & Filtration (0.45 µm PTFE) Equilibration->Separation Ensure saturation Analysis HPLC-CAD/ELSD Quantification Separation->Analysis Extract supernatant Result Thermodynamic Solubility Profile Analysis->Result

Figure 2: Isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Drug Development

Understanding this solubility profile is paramount for downstream formulation and synthetic chemistry. The compound's high solubility in chloroform makes it an excellent candidate for liquid-liquid extraction during synthesis workups, allowing it to be easily partitioned away from aqueous byproducts at low pH. Conversely, when preparing stock solutions for biological assays or high-throughput screening, DMSO is the solvent of choice. DMSO completely disrupts the intermolecular acid dimers, maintaining a stable, highly concentrated monomeric solution that prevents spontaneous precipitation when subsequently spiked into aqueous buffer systems.

References

  • Title: 2-Isopropyl-5,5-dicarboxy-1,3-dioxane Source: CNProt URL: [Link]

  • Title: IUPAC-NIST Solubility Data Series Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Exploratory

Engineering 5,5-Dicarboxy-1,3-Dioxane Derivatives: Synthesis, Mechanisms, and Pharmaceutical Applications

Abstract 5,5-Dicarboxy-1,3-dioxane derivatives are highly specialized cyclic acetals/ketals that serve as critical building blocks in advanced organic synthesis and drug development. Unlike the structurally related Meldr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5,5-Dicarboxy-1,3-dioxane derivatives are highly specialized cyclic acetals/ketals that serve as critical building blocks in advanced organic synthesis and drug development. Unlike the structurally related Meldrum's acid (which features a reactive 4,6-dione system), 5,5-dicarboxylate-substituted 1,3-dioxanes offer unique stereoelectronic stability. This whitepaper provides an in-depth mechanistic review of their synthesis, a self-validating experimental protocol, and an analysis of their downstream applications in synthesizing active pharmaceutical ingredients (APIs).

Structural and Mechanistic Overview

The 1,3-dioxane ring is a classic protecting group for 1,3-diols, but when functionalized with a geminal dicarboxylate moiety at the 5-position, the scaffold transforms into a versatile intermediate. The electron-withdrawing nature of the ester groups at the 5-position stabilizes the ring against oxidative degradation while providing a reactive handle for subsequent decarboxylation, amidation, or reduction.

These derivatives—most notably1[1] and2[2]—are synthesized via the acetalization or ketalization of bis(hydroxymethyl)malonate esters.

Synthesis Pathways and Thermodynamic Control

The primary synthetic challenge in engineering these derivatives is the thermodynamic instability of the bis(hydroxymethyl)malonate precursor. Under strongly acidic or high-temperature conditions, the precursor is highly susceptible to retro-aldol decomposition[3].

Traditional azeotropic distillation using low-boiling solvents (e.g., petroleum ether) often fails to drive the equilibrium efficiently, resulting in poor space-time yields[4]. To circumvent this, modern industrial protocols utilize specific acid catalysts (e.g., sodium bisulfate or p-toluenesulfonic acid) combined with orthocarbonate esters or controlled vacuum dehydration. This rapidly sequesters the sensitive precursor into the stable 1,3-dioxane ring system at lower temperatures (20°C to 50°C), drastically improving the yield to over 80% of theory[3].

Pathway A Diethyl bis(hydroxymethyl)malonate (Precursor) C Acid Catalyst (e.g., pTsOH) + Dehydrating Agent A->C Acetalization B Isobutyraldehyde (Carbonyl Source) B->C D Diethyl 2-isopropyl-1,3-dioxane- 5,5-dicarboxylate C->D -H2O

Fig 1: Mechanistic pathway for the acetalization of bis(hydroxymethyl)malonates into 1,3-dioxanes.

Self-Validating Experimental Protocol

The following protocol outlines the high-yield synthesis of Diethyl 2-isopropyl-1,3-dioxane-5,5-dicarboxylate, optimized to prevent precursor degradation as documented in 3[3].

Step 1: Precursor Preparation & Charging
  • Action: Charge a dry reactor with diethyl bis(hydroxymethyl)malonate and a slight molar excess of isobutyraldehyde.

  • Causality: The bis(hydroxymethyl)malonate is thermally labile. Charging must be done at ambient temperature (below 40°C) to prevent premature retro-aldol degradation before the ring-closing reaction can occur[4].

Step 2: Catalyst Introduction
  • Action: Introduce an alkali hydrogen sulfate (e.g., sodium bisulfate) or p-toluenesulfonic acid (pTsOH) as the catalyst.

  • Causality: Mild acidic conditions are required to protonate the carbonyl oxygen of the aldehyde, making it electrophilic enough for nucleophilic attack by the precursor's hydroxyl groups. Sodium bisulfate is preferred as it minimizes the cleavage of the ester linkages compared to harsher mineral acids[3].

Step 3: Dehydration & Equilibrium Shifting
  • Action: Utilize an orthocarbonate ester or perform vacuum distillation to continuously remove the water byproduct.

  • Causality: Acetalization is a reversible condensation reaction. According to Le Chatelier's principle, removing water shifts the equilibrium toward the cyclic 1,3-dioxane product. Chemical dehydration is superior to standard azeotropic distillation, which often fails to push the reaction to completion[3].

Step 4: Neutralization & Thermal Isolation (Critical Self-Validation Step)
  • Action: Neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium bicarbonate) prior to product isolation via distillation.

  • Causality: Distilling the product in the presence of an active acid catalyst leads to catastrophic ring-opening and decomposition at elevated temperatures. Neutralization ensures the 1,3-dioxane ring remains intact, acting as a self-validating checkpoint that guarantees high purity (>98% FID area) during thermal isolation[4].

Physicochemical Profiling

Understanding the physicochemical properties of these intermediates is crucial for predicting their behavior in downstream biphasic reactions and chromatographic purifications.

PropertyDiethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylateDiethyl 2-isopropyl-1,3-dioxane-5,5-dicarboxylate
CAS Number 111934-93-1 / 51335-75-235113-48-5
Molecular Formula C₁₂H₂₀O₆C₁₃H₂₂O₆
Molecular Weight 260.28 g/mol 274.31 g/mol
XLogP3 0.91.7
Topological Polar Surface Area 71.1 Ų71.1 Ų
Stereochemistry AchiralAchiral

Data aggregated from PubChem computational profiles[2],[1].

Pharmaceutical Applications & Downstream Derivatization

The 5,5-dicarboxy-1,3-dioxane scaffold is not an end-product but a highly engineered waypoint in the synthesis of complex therapeutics.

  • Iobitridol Synthesis: Diethyl 2-isopropyl-1,3-dioxane-5,5-dicarboxylate is a primary precursor in the synthesis of 5[5], a non-ionic, water-soluble X-ray contrast agent. The dioxane ring provides the necessary steric bulk and lipophilic balance required for the agent's biodistribution profile[6].

  • Aminoglycoside Antibiotics: The scaffold is utilized in the derivatization of6[6]. The dicarboxylate handles allow for selective amidation, modulating the antibiotic's binding affinity to bacterial ribosomes and bypassing common resistance mechanisms.

  • Natural Product Total Synthesis: Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is employed in the total synthesis of complex piperidine natural products, such as 7[7]. The rigid dioxane ring directs the stereochemistry of subsequent allenic cyclizations.

Applications Core 5,5-Dicarboxy-1,3-Dioxane Derivatives App1 Iobitridol Synthesis (X-Ray Contrast Agent) Core->App1 Derivatization App2 Sisomicin Derivatives (Aminoglycoside Antibiotics) Core->App2 Amine Coupling App3 Nuphar Alkaloids (Natural Product Synthesis) Core->App3 Complex Cyclization

Fig 2: Downstream pharmaceutical applications of 5,5-dicarboxy-1,3-dioxane derivatives.

References

  • PubChem CID 12502784 : 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester. National Center for Biotechnology Information. 1

  • European Patent EP0866065A1 : Process for the preparation of 1,3-dioxane compounds. Google Patents. 3

  • Lim Chia Juan (DR-NTU) : Synthesis of piperidine natural products by allenic cyclisation. Nanyang Technological University. 7

  • LookChem : 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester. 5

  • BenchChem : 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | 35113-48-5. 6

  • PubChem CID 287722 : Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. National Center for Biotechnology Information. 2

  • German Patent DE19711758C2 : Process for the preparation of 1,3-dioxane compounds. Google Patents. 4

Sources

Foundational

Conformational Analysis of Isopropyl Groups in Cyclic Acetals: A Mechanistic and Experimental Guide

Cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes, are ubiquitous structural motifs in natural product synthesis, carbohydrate chemistry, and rational drug design. The stereochemical outcome of reactions invol...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes, are ubiquitous structural motifs in natural product synthesis, carbohydrate chemistry, and rational drug design. The stereochemical outcome of reactions involving these scaffolds is heavily dictated by their conformational preferences. Among the various substituents used to impart stereocontrol, the isopropyl group stands out due to its significant steric bulk and its unique rotational dynamics.

This whitepaper provides an in-depth mechanistic analysis of the conformational behavior of isopropyl-substituted cyclic acetals, supported by quantitative thermodynamic data and field-proven experimental workflows.

Mechanistic Foundations: The 1,3-Dioxane Scaffold

To understand the conformational preference of an isopropyl group on a cyclic acetal, one must first understand how the 1,3-dioxane ring differs from a standard cyclohexane ring. While both predominantly adopt a chair conformation to minimize torsional strain, the presence of two heteroatoms fundamentally alters the ring's geometry and steric environment [1].

The Positional Dependence of Steric Interactions

The carbon-oxygen (C–O) bonds in 1,3-dioxane are shorter (~1.41 Å) than the carbon-carbon (C–C) bonds in cyclohexane (~1.54 Å). This bond shortening leads to a more "puckered" chair conformation, which drastically alters the 1,3-diaxial interactions depending on the position of the substituent:

  • C2 Substitution: An axial substituent at the C2 position (between the two oxygens) is forced into closer proximity to the axial protons at C4 and C6 than it would be in cyclohexane. Consequently, the steric penalty for an axial isopropyl group at C2 is immense, effectively locking the molecule into an equatorial conformation.

  • C5 Substitution: Conversely, an axial substituent at the C5 position faces the oxygen atoms at positions 1 and 3. Because oxygen bears lone pairs rather than bulky C–H bonds, the 1,3-diaxial steric clash is significantly reduced. As a result, the conformational free energy (A-value) for a C5 substituent is actually lower in 1,3-dioxane than in cyclohexane [1].

Rotamers of the Isopropyl Group

Unlike symmetrical substituents (e.g., methyl or tert-butyl), the isopropyl group possesses its own conformational flexibility. In the favored equatorial position, the isopropyl group will rotate to minimize allylic 1,3-strain, typically orienting its tertiary C–H bond periplanar to the ring to avoid gauche interactions between its methyl groups and the ring carbons.

G A 1,3-Dioxane Chair Conformation B C2 Isopropyl Substitution A->B C C5 Isopropyl Substitution A->C D Severe 1,3-Diaxial Clash with H4/H6 B->D If Axial E Mild 1,3-Diaxial Clash with O1/O3 C->E If Axial F Locked Equatorial (>4.0 kcal/mol) D->F G Equilibrating Mixture (~0.9 kcal/mol) E->G

Figure 1: Positional dependence of steric interactions for isopropyl groups in 1,3-dioxanes.

Quantitative Data: Comparative A-Values

The conformational free energy difference (


) between the axial and equatorial conformers is quantified by the A-value. A larger positive A-value indicates a stronger thermodynamic preference for the equatorial position. The table below summarizes the critical differences between 1,3-dioxane and cyclohexane systems [1, 2].
SubstituentPosition in 1,3-Dioxane1,3-Dioxane A-value (kcal/mol)Cyclohexane A-value (kcal/mol)
MethylC22.91.7
Isopropyl C2 > 4.0 2.15
MethylC50.81.7
Isopropyl C5 0.9 2.15

Data Interpretation: The data clearly illustrates the positional dichotomy. An isopropyl group at C2 is an exceptional stereocontrol element, locking the ring conformation. At C5, the isopropyl group is highly fluxional, with an A-value of only 0.9 kcal/mol, meaning a significant population of the axial conformer exists at room temperature.

Integrated Analytical Workflows

To accurately determine the conformational equilibrium of novel cyclic acetals, a self-validating system combining low-temperature NMR spectroscopy and Density Functional Theory (DFT) is required.

Protocol 1: Low-Temperature NMR Spectroscopy

This experimental protocol directly measures the equilibrium constant (


) by slowing the ring-flipping process on the NMR timescale.
  • Sample Preparation: Dissolve the purified cyclic acetal in a low-freezing, non-polar deuterated solvent (e.g., CD₂Cl₂ or Toluene-d8) to a concentration of 15–20 mM.

    • Causality: Non-polar solvents are chosen to prevent solvent-solute hydrogen bonding from artificially altering the intrinsic conformational equilibrium.

  • Temperature Calibration: Insert a neat methanol standard to calibrate the NMR probe temperature accurately down to -90°C.

    • Causality: The calculation of

      
       relies directly on the absolute temperature (
      
      
      
      ). Relying on the instrument's digital thermocouple without a chemical shift thermometer introduces severe thermodynamic errors.
  • Spectral Acquisition: Acquire high-resolution ¹H and ¹³C spectra at progressively lower temperatures until decoalescence is achieved (typically around -80°C for 1,3-dioxanes).

  • Integration & Thermodynamic Calculation: Integrate the isolated signals for the axial and equatorial conformers.

    • Causality: At -80°C, the thermal energy (

      
      ) is insufficient to overcome the ~10 kcal/mol barrier for chair-to-chair interconversion, "freezing" the conformers.
      
    • Calculate

      
      , followed by the free energy: 
      
      
      
      .
Protocol 2: Computational DFT Validation

Theoretical calculations serve to cross-validate the NMR data and provide high-resolution geometries of the isopropyl rotamers [2].

  • Conformational Search: Execute a stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all chair, twist-boat, and isopropyl rotamer minima.

  • Geometry Optimization (DFT): Optimize the lowest-energy structures using the M06-2X functional with a def2-TZVP basis set.

    • Causality: The M06-2X functional is explicitly chosen for its superior parameterization of non-covalent interactions and dispersion forces, which are critical for accurately modeling the subtle 1,3-diaxial and gauche interactions in cyclic acetals.

  • Frequency Analysis: Run vibrational frequency calculations to ensure the absence of imaginary frequencies (confirming true minima) and to extract the Gibbs free energy thermal corrections.

  • Boltzmann Distribution: Calculate the theoretical population of each conformer at the experimental temperature using the Boltzmann equation, ensuring it aligns with the NMR integration data.

Workflow Start Compound Synthesis & Purification NMR Low-Temp NMR Extract J-couplings & NOE Start->NMR Comp DFT Calculations Optimize Geometries Start->Comp Thermo Thermodynamic Analysis ΔG° = -RT ln(K_eq) NMR->Thermo Populations (K_eq) Comp->Thermo Relative Energies Valid Cross-Validation (Exp. vs Comp.) Thermo->Valid

Figure 2: Integrated experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of isopropyl groups in cyclic acetals cannot be extrapolated directly from cyclohexane models. The unique stereoelectronic environment of the 1,3-dioxane ring creates a highly position-dependent energetic landscape. By leveraging the immense steric penalty at C2 or the surprising flexibility at C5, researchers can rationally design cyclic acetal intermediates to achieve absolute stereocontrol in complex synthetic pathways.

References
  • Kuramshina, A. E., and Kuznetsov, V. V. "Conformational isomerism of 3-isopropyl-1,3-dioxane." Chemistry of Heterocyclic Compounds 45.1 (2009): 111-112. Available at:[Link]

Exploratory

Crystallographic and Conformational Analysis of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane: A Technical Guide

Executive Summary In advanced drug development and supramolecular chemistry, the 1,3-dioxane ring serves as a highly predictable, rigid scaffold. Specifically, 2-Isopropyl-5,5-dicarboxy-1,3-dioxane and its derivatives ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and supramolecular chemistry, the 1,3-dioxane ring serves as a highly predictable, rigid scaffold. Specifically, 2-Isopropyl-5,5-dicarboxy-1,3-dioxane and its derivatives are critical intermediates[1]. The molecule possesses a unique stereoelectronic profile: a highly lipophilic, sterically demanding isopropyl group at the C2 position, juxtaposed against a highly polar, hydrogen-bond-donating/accepting dicarboxylic acid moiety at the C5 position. This whitepaper provides an in-depth analysis of its crystallographic properties, conformational locking mechanisms, and the self-validating experimental workflows required to resolve its solid-state structure.

Conformational Dynamics & Structural Locking

Understanding the solid-state behavior of 2-isopropyl-5,5-dicarboxy-1,3-dioxane requires an analysis of its conformational thermodynamics. The 1,3-dioxane ring predominantly adopts a chair conformation, but the substitution pattern dictates its absolute geometry[2].

  • The C2-Equatorial Anchor: The isopropyl group at C2 has a massive conformational free energy (A-value). To avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6, the isopropyl group strictly occupies the equatorial position [2].

  • The C5-Dicarboxy Split: Because the C5 position is disubstituted, one carboxyl group is forced into the equatorial plane, while the other must occupy the axial position.

  • Causality of Rigidity: This specific push-pull of steric demands completely locks the ring inversion process. The resulting molecule is a rigid, conformationally locked chair, making it an excellent candidate for forming highly ordered, predictable crystal lattices.

ConformationalLogic A 2-Isopropyl-5,5-dicarboxy- 1,3-dioxane B C2-Isopropyl Group (Strict Equatorial Preference) A->B C C5-Dicarboxy Substitution (Axial/Equatorial Split) A->C D Minimized 1,3-Diaxial Interactions B->D C->D E Conformationally Locked Chair Structure D->E

Logical flow of steric interactions leading to the locked chair conformation of the 1,3-dioxane ring.

Supramolecular Architecture & Hydrogen Bonding

In the crystalline state, the dominant driving force for lattice assembly is the hydrogen bonding network generated by the 5,5-dicarboxylic acid groups.

Unlike mono-carboxylic acids that typically form simple isolated


 cyclic dimers, the presence of both an axial and an equatorial carboxyl group allows for extended multidimensional networks. The axial carboxyl group typically engages in intermolecular 

hydrogen bonds that propagate along the crystallographic b-axis, while the equatorial group links these chains into corrugated 2D layers or 3D networks[3]. The rigid 1,3-dioxane core acts as a precise spacer, directing these hydrogen bond vectors at fixed angles, which minimizes crystal packing defects and prevents polymorphism.

Experimental Workflow: Single-Crystal X-Ray Diffraction Protocol

To empirically validate the stereochemistry and packing of 1,3-dioxane derivatives, a rigorous X-ray crystallography protocol must be executed[4]. Below is a field-proven, self-validating methodology.

Step-by-Step Methodology
  • Crystallization via Vapor Diffusion:

    • Procedure: Dissolve 50 mg of the compound in a minimum volume of Ethyl Acetate (EtOAc) in an inner vial. Place this inside a larger sealed chamber containing Hexane as an anti-solvent.

    • Causality: The molecule is amphiphilic (hydrophobic isopropyl vs. hydrophilic di-acid). EtOAc solvates both domains. As the non-polar Hexane vapor diffuses into the EtOAc, the dielectric constant drops gradually. This slow reduction in solvation power selectively drives the supersaturation of hydrogen-bonded dimers, nucleating high-quality, untwinned single crystals.

  • Crystal Harvesting & Cryoprotection:

    • Procedure: Submerge the selected crystal (0.1–0.3 mm) in Paratone-N oil and mount it on a MiTeGen loop. Instantly transfer to the goniometer under a 100 K liquid nitrogen stream.

    • Causality: Cryoprotection with Paratone-N displaces the mother liquor, preventing the formation of crystalline ice rings that would diffract and obscure high-resolution data[4]. Cooling to 100 K minimizes atomic thermal vibrations (thermal ellipsoids), which is absolutely critical for accurately resolving the positions of the highly mobile carboxylic acid hydrogen atoms.

  • Data Collection & Phase Solution:

    • Procedure: Irradiate with monochromatic Mo K

      
       (
      
      
      
      Å) or Cu K
      
      
      radiation. Solve the phase problem using Direct Methods (e.g., SHELXT).
    • Causality: Direct methods rely on normalized structure factors to calculate electron density maps, easily locating the heavy atoms (C, O) of the rigid dioxane ring before refining the hydrogen positions[4].

  • Structural Refinement:

    • Procedure: Perform full-matrix least-squares refinement on

      
       using SHELXL.
      

XRDWorkflow S1 1. Vapor Diffusion (EtOAc/Hexane) S2 2. Cryoprotection (Paratone-N, 100K) S1->S2 S3 3. X-Ray Diffraction (Mo Kα Radiation) S2->S3 S4 4. Phase Solution (Direct Methods) S3->S4 S5 5. Refinement (Least Squares) S4->S5

Step-by-step experimental workflow for single-crystal X-ray diffraction and structural refinement.

Quantitative Data Summary

Based on consensus crystallographic data derived from isostructural 1,3-dioxane-5-carboxylic acid analogs and oxaspirocyclic 1,3-dioxanes[3][5], the expected quantitative structural parameters are summarized below.

Table 1: Consensus Crystallographic Parameters

ParameterValue
Crystal System Monoclinic
Space Group

a (Å) ~ 6.25
b (Å) ~ 14.60
c (Å) ~ 16.26

(°)
~ 95.97
Volume (ų) ~ 1477.9
Z (Molecules/Unit Cell) 4
Calculated Density (g/cm³) ~ 1.35

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAverage Length (Å) / Angle (°)
C(2)-O(1) / C(2)-O(3) Bond 1.41 - 1.43 Å
C(4)-O(3) / C(6)-O(1) Bond 1.43 - 1.45 Å
C(5)-C(Carboxyl_eq) Bond 1.51 - 1.53 Å
C(5)-C(Carboxyl_ax) Bond 1.53 - 1.55 Å
O(1)-C(2)-O(3) Angle 110.5° - 111.5°
C(4)-C(5)-C(6) Angle 108.0° - 109.5°

(Note: The slight elongation of the axial C-C bond relative to the equatorial C-C bond at the C5 position is a classic stereoelectronic consequence of hyperconjugation within the 1,3-dioxane system).

References

  • [3] Title: Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride | Source: ResearchGate | URL:[Link]

  • [1] Title: EP0866065A1 - Process for the preparation of 1,3-dioxane compounds | Source: Google Patents | URL:

  • [5] Title: Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds | Source: MDPI (Crystals) | URL:[Link]

  • [2] Title: Conformational analysis. XXII. Conformational equilibria in 2-substituted 1,3-dioxanes | Source: Journal of the American Chemical Society | URL:[Link]

Sources

Foundational

Structural and Functional Divergence: Meldrum's Acid vs. 5,5-Dicarboxy-1,3-Dioxane Derivatives

Executive Summary In advanced organic synthesis and drug design, 1,3-dioxane derivatives serve as critical scaffolds. However, profound structural and electronic differences exist between Meldrum’s acid (a cyclic acylal)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug design, 1,3-dioxane derivatives serve as critical scaffolds. However, profound structural and electronic differences exist between Meldrum’s acid (a cyclic acylal) and 5,5-dicarboxy-1,3-dioxane derivatives (cyclic acetals with exocyclic carboxyl groups). While often confused due to nomenclature similarities, their chemical behavior, thermal stability, and synthetic utility are entirely distinct. This whitepaper provides an in-depth mechanistic analysis, comparative physicochemical data, and validated experimental protocols to guide researchers in selecting and synthesizing the appropriate scaffold.

Structural Core and Conformational Analysis

The "Meldrum's Anomaly" (Cyclic Acylal)

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is formed by the condensation of malonic acid and acetone[1]. Structurally, the carbonyl groups are endocyclic (part of the ring at positions 4 and 6), making it a cyclic diester or acylal[2].

For decades, the extreme acidity of its C5 active methylene (pKa = 4.97) was considered anomalous, as it is nearly eight orders of magnitude more acidic than its acyclic analog, dimethyl malonate (pKa ~13)[3]. In 2004, computational studies by resolved this anomaly[4]. The rigid boat conformation of the 1,3-dioxane-4,6-dione ring enforces a strict geometric alignment where the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 orbital of the alpha-proton perfectly overlaps with the 

antibonding orbital of the adjacent carbonyls[3]. This stereoelectronic effect severely destabilizes the C-H bond in the ground state while highly stabilizing the resulting enolate[4].
5,5-Dicarboxy-1,3-Dioxane (Acetal Scaffold)

In stark contrast, 5,5-dicarboxy-1,3-dioxane derivatives (such as 2-isopropyl-5,5-dicarboxy-1,3-dioxane) feature a standard 1,3-dioxane ring formed via the acetalization of a 1,3-diol[5]. The carboxyl groups are exocyclic (attached as substituents at the C5 position)[6][7].

Because the carbonyls are not part of the ring, these molecules do not experience the enforced stereoelectronic destabilization seen in Meldrum's acid. Their acidity (pKa ~3-5) is derived conventionally from the O-H bond of the carboxylic acids, and the C5 carbon has no active protons. Consequently, these derivatives adopt a highly stable chair conformation and are frequently utilized as rigid, metabolically stable pharmacophores in medicinal chemistry (e.g., in ACAT inhibitors)[8].

Physicochemical Properties & Reactivity Profiles

The structural differences dictate divergent reactivity pathways. Meldrum's acid is highly electrophilic and thermally unstable, undergoing flash vacuum pyrolysis (FVP) at temperatures >90 °C to release acetone and


, generating a highly reactive ketene intermediate[1][3]. Conversely, 5,5-dicarboxy-1,3-dioxanes are thermally robust and participate in standard amidation or esterification reactions without ring fragmentation[8].
Quantitative Data Comparison
PropertyMeldrum's Acid5,5-Dicarboxy-1,3-dioxane Derivatives
IUPAC Core 2,2-dimethyl-1,3-dioxane-4,6-dione1,3-dioxane-5,5-dicarboxylic acid
Functional Class Cyclic Acylal (Diester)Cyclic Acetal + Exocyclic Diacid
Active Reactive Site Endocyclic C5 (Active Methylene)Exocyclic Carboxyl Groups (-COOH)
Acidity (pKa) ~4.97 (Anomalously high for C-H)~3-5 (Typical for O-H in carboxylic acids)
Thermal Stability Decomposes >90 °C (Forms Ketene)Highly stable under thermal stress
Primary Utility Ketene precursor, Knoevenagel electrophileStable pharmacophore, rigid spatial linker
Mechanistic Divergence

Reactivity MA Meldrum's Acid (Cyclic Acylal) Ketene Highly Reactive Ketene + Acetone + CO2 MA->Ketene FVP / Heat (>90°C) Knoevenagel Knoevenagel Condensation (Active Methylene) MA->Knoevenagel Base + Aldehyde Dioxane 5,5-Dicarboxy-1,3-dioxane (Acetal Scaffold) Stable Stable Dicarboxylic Acid (No Pyrolysis) Dioxane->Stable Heat Amidation Amidation / Esterification (Exocyclic COOH) Dioxane->Amidation Coupling Reagents

Divergent reactivity pathways of Meldrum's acid versus 5,5-dicarboxy-1,3-dioxane derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process controls.

Protocol A: Synthesis of Meldrum's Acid

Causality: Direct cyclization of malonic acid and acetone requires a potent dehydrating agent. Acetic anhydride forms a mixed anhydride intermediate, while sulfuric acid protonates the acetone carbonyl, driving the nucleophilic attack[1][2].

  • Preparation: In a 500 mL round-bottom flask, suspend 52 g (0.5 mol) of malonic acid in 60 mL of acetone[1].

  • Catalysis: Add 1.5 mL of concentrated sulfuric acid. The mixture will remain heterogeneous.

  • Dehydration (Critical Step): Place the flask in an ice bath. Slowly add 60 mL of acetic anhydride dropwise over 1 hour[2]. Self-Validation: The slow addition is critical to control the exothermic formation of the mixed anhydride. The solution should become homogenous and pale yellow.

  • Crystallization: Store the reaction mixture at 4 °C overnight.

  • Isolation: Filter the resulting white crystals and wash with ice-cold water.

  • Validation: Dry under vacuum. The product should exhibit a sharp melting point of 94-95 °C (with visible decomposition/gas evolution), confirming the presence of the thermally labile acylal[1][3].

Protocol B: Synthesis of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Causality: Unlike Meldrum's acid, this scaffold cannot be made by direct cyclization of malonic acid. The malonic core must first be hydroxymethylated to form a 1,3-diol, which is then acetalized[5][9].

Synthesis Step1 Diethyl Malonate + Formaldehyde Step2 Diethyl bis(hydroxymethyl)malonate (1,3-Diol Intermediate) Step1->Step2 Aldol Addition Step3 Acetalization with Isobutyraldehyde (p-TsOH, Dean-Stark) Step2->Step3 + Aldehyde Step4 2-Isopropyl-5,5-dicarbethoxy-1,3-dioxane Step3->Step4 - H2O Step5 Hydrolysis & Acidification (NaOH then HCl to pH 2.5) Step4->Step5 Saponification Step6 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (Final Product) Step5->Step6 Precipitation

Step-by-step synthetic workflow for 2-isopropyl-5,5-dicarboxy-1,3-dioxane.

  • Diol Formation: React diethyl malonate with paraformaldehyde in the presence of a base catalyst to yield diethyl bis(hydroxymethyl)malonate[5][9].

  • Acetalization: In a flask equipped with a Dean-Stark trap, dissolve 50 mmol of diethyl bis(hydroxymethyl)malonate and 75 mmol of isobutyraldehyde in 100 mL of toluene[5][8].

  • Acid Catalysis: Add 1.14 mmol of p-toluenesulfonic acid (p-TsOH)[5]. Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (approx. 4-6 hours)[8]. Self-Validation: The cessation of water droplet formation indicates complete acetalization.

  • Saponification: Remove the toluene under reduced pressure. Dissolve the crude ester in ethanol and add an excess of 2M NaOH. Stir at room temperature for 4 hours to hydrolyze the ethyl esters[5].

  • Precipitation (Critical Step): Cool the aqueous solution to 5 °C. Carefully adjust the pH to exactly 2.5 using 1M HCl[10]. Self-Validation: The acetal ring is sensitive to strong aqueous acids. Dropping the pH below 2.0 risks ring-opening hydrolysis. At pH 2.5, the diacid (2-isopropyl-5,5-dicarboxy-1,3-dioxane) precipitates cleanly[10].

  • Isolation: Filter, wash with cold water, and dry at 50 °C under vacuum[10].

References

  • Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Meldrum's acid Source: Wikipedia URL:[Link]

  • Process for preparing bis(hydroxymethyl) compounds (US5902896A)
  • Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibitors. 2. 2-(1,3-Dioxan-2-yl) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocols for 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Introduction & Mechanistic Rationale 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS 35113-49-6) is a highly functionalized building block, most notably utilized as a critical intermediate in the synthesis of Iobitridol, a no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS 35113-49-6) is a highly functionalized building block, most notably utilized as a critical intermediate in the synthesis of Iobitridol, a non-ionic X-ray contrast agent ()[1].

From a purification standpoint, this molecule presents a distinct dichotomy. It features a highly polar geminal dicarboxylic acid moiety and a 1,3-dioxane ring, which functions as an acetal derived from isobutyraldehyde. The purification of this compound from its crude reaction mixture (typically following the saponification of its diethyl ester precursor ()[2]) requires navigating two competing physicochemical vulnerabilities:

  • Acetal Lability vs. Carboxylate Protonation: The predicted pKa of the first carboxylic acid is approximately 2.18 ()[3]. To extract the compound from an aqueous phase into an organic solvent, the pH must be lowered to protonate the carboxylate dianions. However, dropping the pH below 1.0 rapidly catalyzes the hydrolysis of the 1,3-dioxane ring. Adjusting the pH to exactly 2.5 provides a "Goldilocks" environment: the molecule is sufficiently protonated to shift its partition coefficient (LogP) favorably toward ethyl acetate, while the acetal remains kinetically protected.

  • Thermal Decarboxylation: The gem-dicarboxylic acid is thermodynamically susceptible to decarboxylation. Heating the compound above 80 °C under acidic conditions drives the loss of CO₂, yielding the mono-carboxylic acid impurity, trans-2-isopropyl-5-carboxy-1,3-dioxane ()[4]. Therefore, thermal control is a strict prerequisite during all concentration and drying steps.

Quantitative Physicochemical Data

The following table summarizes the critical properties that dictate the purification logic for 2-Isopropyl-5,5-dicarboxy-1,3-dioxane.

PropertyValueImplication for Purification Protocol
Molecular Weight 218.20 g/mol High polarity relative to mass; requires highly polar organic extraction solvents (e.g., EtOAc).
pKa (Predicted) ~2.18Isoelectric precipitation and organic extraction are optimal at pH 2.5[3].
Acetal Stability Acid-labileRapidly hydrolyzes at pH < 1.0; necessitates the use of controlled, mild acidification.
Thermal Stability Decarboxylates >80 °CEvaporation and vacuum drying must be strictly maintained at ≤50 °C to prevent degradation[4].
Solubility Profile Soluble in EtOAc, Alcohols; Insoluble in HeptaneEnables highly efficient EtOAc/Heptane anti-solvent recrystallization.

Purification Workflow

G A Crude Aqueous Mixture (Basic pH, Dianion) B Cool to 0-5 °C (Thermal Control) A->B C Careful Acidification (1M HCl to pH 2.5) B->C D Acetal Hydrolysis (Degradation) C->D pH < 1.0 (Avoid) E Liquid-Liquid Extraction (Ethyl Acetate) C->E Optimal pH (2.5) F Recrystallization (EtOAc / Heptane) E->F Organic Phase G Pure 2-Isopropyl-5,5- dicarboxy-1,3-dioxane F->G >99% Purity

Figure 1: Purification workflow for 2-Isopropyl-5,5-dicarboxy-1,3-dioxane highlighting pH logic.

Detailed Experimental Protocols

Protocol A: pH-Controlled Aqueous Workup and Extraction

This protocol isolates the dicarboxylic acid from a crude basic aqueous mixture while preventing acetal cleavage and decarboxylation.

  • Thermal Quenching: Transfer the crude aqueous mixture to a jacketed reactor. Chill the mixture to 0–5 °C using a recirculating chiller. Causality: Low temperatures drastically reduce the kinetic rate of acid-catalyzed acetal hydrolysis during the subsequent acidification step.

  • Controlled Acidification: Under vigorous mechanical stirring, add 1M HCl dropwise. Continuously monitor the pH using a calibrated probe. Halt the addition exactly when the solution reaches pH 2.5[4].

  • Phase Partitioning: Immediately add ice-cold Ethyl Acetate (EtOAc) in a 1:1 (v/v) ratio to the reactor. Causality: EtOAc is a highly efficient solvent for the protonated dicarboxylic acid, rapidly partitioning it away from the aqueous acidic environment to halt any potential degradation.

  • Washing: Separate the phases. Wash the organic layer once with a minimal volume of saturated NaCl (brine) to remove residual aqueous acid without pulling the polar product back into the aqueous phase.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Critical Step: The water bath temperature must not exceed 40 °C to prevent thermal decarboxylation[4].

Protocol B: Anti-Solvent Recrystallization

To remove trace organic impurities and mono-decarboxylated byproducts, a controlled crystallization is employed.

  • Dissolution: Dissolve the crude concentrated solid in a minimum volume of EtOAc heated gently to 45 °C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise under continuous stirring until the solution becomes persistently turbid (reaching the cloud point).

  • Crystal Maturation: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling promotes the formation of large, high-purity crystals and selectively excludes the more soluble mono-decarboxylated impurity.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold Heptane, and dry in a vacuum oven at 40 °C to constant weight.

Protocol C: Preparative RP-HPLC (For API-Grade Reference Standards)

When ultra-high purity (>99.5%) is required for analytical reference standards, reverse-phase chromatography is utilized.

  • Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water with 0.05% Formic Acid. Causality: Formic acid is a weak acid that maintains the compound in its protonated state (ensuring sharp peak shape) but is not strong enough to cleave the acetal during the chromatographic run. Avoid Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes.

  • Detection & Recovery: Monitor via UV at 210 nm. Collect the major peak, freeze immediately, and lyophilize to obtain the pure white powder.

References

  • Title: 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | C13H22O6 | CID 12502784 Source: PubChem URL: [Link]

Sources

Application

Advanced Recrystallization Strategies for High-Purity 1,3-Dioxane Derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Thermodynamic causality, solvent selection matrices, and self-validating purification protocols. Mechanistic Causali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Thermodynamic causality, solvent selection matrices, and self-validating purification protocols.

Mechanistic Causality in 1,3-Dioxane Purification

The 1,3-dioxane scaffold is a ubiquitous structural motif, serving as a robust protecting group in multi-step organic synthesis, a core dielectric component in liquid crystals, and a critical pharmacophore in drug development. The fundamental causality dictating the purification of these cyclic acetals lies in their specific chemical lability.

While 1,3-dioxanes exhibit excellent stability under basic, reductive, and oxidative conditions, the acetal linkage is exquisitely sensitive to Brønsted and Lewis acids[1]. Even trace acidic impurities—often residual catalysts like p-toluenesulfonic acid (p-TSA) from the protection step—can trigger auto-catalytic ring-opening and decomposition during the thermal stress of recrystallization or distillation. Therefore, any rigorous purification workflow must inherently include a pre-neutralization step to guarantee the structural integrity of the dioxane ring before the application of heat, as emphasized in 2[2].

Thermodynamics of Solvent Selection

The selection of an optimal recrystallization solvent is governed by Hildebrand solubility parameters and the specific dipole moment of the target derivative. The chair-like conformation of the 1,3-dioxane ring, heavily influenced by the anomeric effect at the C2 position, dictates molecular packing efficiency in the crystal lattice[1].

  • Low-Polarity Derivatives: Alkyl- or aryl-substituted 1,3-dioxanes (frequently synthesized for nematic liquid crystal applications) exhibit high lipophilicity. These are optimally recrystallized from non-polar hydrocarbon solvents like n-hexane or heptane, which provide a steep solubility curve and promote high-purity crystal formation at low temperatures (0°C to 5°C) according to 3[3].

  • High-Polarity Derivatives: 1,3-Dioxanes bearing ester, amide, or dione functionalities (e.g., Meldrum's acid derivatives) require moderately polar solvents. Ethyl acetate, methanol, or ethanol are preferred. For highly heat-sensitive esters, crystallization is induced by slow cooling to -20°C to -30°C to maximize yield without thermal degradation[2]. Furthermore, highly polar 1,3-dioxane-4,6-diones can be efficiently purified using boiling methanol or acetone/water mixtures, as detailed by the 4[4].

Quantitative Solvent Selection Matrix

To streamline process development, the thermodynamic and operational parameters of primary recrystallization solvents are summarized below. Solvent selection significantly affects both the efficacy of the crystallization and the downstream drying processes, as modeled by 5[5].

Solvent SystemBoiling Point (°C)Polarity Index (P')Target 1,3-Dioxane ClassOptimal Crystallization Temp (°C)Expected Yield Recovery (%)
n-Hexane 68.70.1Alkyl/Aryl (Liquid Crystals)0 to 580 - 95[3]
Ethyl Acetate 77.14.4Esters (e.g., Carboxylates)-20 to -3075 - 85[2]
Methanol 64.75.1Diones (Meldrum's derivatives)-10 to 074 - 91[4]
Ethanol (95%) 78.35.22,4,6-Substituted / Halogenated0 to 569 - 85[6]
Acetone / Water Variable~5.1Highly Polar / Poly-functional5 to 1070 - 90[4]

Decision Workflow for Solvent Selection

SolventSelection Start Crude 1,3-Dioxane Derivative AcidCheck Acidic Impurities Present? Start->AcidCheck Neutralize Pre-neutralize (NaHCO3 wash) AcidCheck->Neutralize Yes PolarityCheck Assess Solute Polarity (LogP / Dipole) AcidCheck->PolarityCheck No Neutralize->PolarityCheck NonPolar Low Polarity (Alkyl/Aryl-substituted) PolarityCheck->NonPolar Polar High Polarity (Ester/Dione-substituted) PolarityCheck->Polar Hexane Recrystallize from n-Hexane / Heptane NonPolar->Hexane EtOAc Recrystallize from EtOAc / MeOH / EtOH Polar->EtOAc Pure High-Purity Crystals Hexane->Pure EtOAc->Pure

Workflow for 1,3-dioxane solvent selection and acid-free purification.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes a mechanistic rationale (causality) and an internal checkpoint to ensure the integrity of the 1,3-dioxane derivative is maintained.

Step 1: Quenching & Pre-Neutralization

Causality: Heating an unneutralized crude 1,3-dioxane mixture in any solvent will trigger rapid acetal hydrolysis, destroying the product.

  • Dissolve the crude 1,3-dioxane derivative in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer vigorously with an equal volume of saturated aqueous sodium bicarbonate (

    
    ) solution.
    
  • Validation Checkpoint: Test the pH of the aqueous wash phase. It must be ≥ 7.5. If it is acidic, repeat the

    
     wash.
    
  • Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the neutralized crude solid.
    
Step 2: Dissolution & Hot Filtration

Causality: Minimizing solvent volume maximizes the thermodynamic recovery yield, while hot filtration removes polymerized byproducts that act as impurities or unwanted nucleation sites.

  • Transfer the neutralized crude solid to a round-bottom flask equipped with a reflux condenser.

  • Add the selected recrystallization solvent (refer to the Matrix above) dropwise while heating the mixture to just below the solvent's boiling point. Add only enough solvent to achieve complete dissolution.

  • Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble particulates.

Step 3: Controlled Nucleation & Cooling

Causality: Rapid cooling causes the compound to "oil out" (form a biphasic liquid) or trap mother liquor impurities inside the crystal lattice. Slow cooling ensures highly ordered, pure crystalline packing.

  • Allow the hot filtrate to cool ambiently to room temperature without disturbance.

  • Once initial nucleation is observed, transfer the flask to a cooling bath (0°C to 5°C for hexane/ethanol; -20°C for ethyl acetate) for 2 to 4 hours to drive the crystallization to completion.

  • Validation Checkpoint: If the product oils out instead of crystallizing, the solvent is too non-polar at high temperatures. Re-heat the mixture until homogeneous and add a polar co-solvent (e.g., 5% ethyl acetate in hexane) dropwise until the cloud point is resolved, then repeat the cooling phase.

Step 4: Isolation & High-Vacuum Drying

Causality: Residual solvents can inhibit downstream organometallic reactions or skew analytical quantification.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold recrystallization solvent to displace the impure mother liquor.

  • Dry the crystals under high vacuum (<1 mmHg) at room temperature for 12 hours.

  • Validation Checkpoint: Analyze the final crystals via

    
     NMR. The absence of an aldehyde proton (~9.5-10.5 ppm) confirms that no acid-catalyzed ring-opening occurred during the thermal cycle[6].
    

References

  • Technical Support Center: Purification of Ethyl 1,3-Dioxane-2-Carboxylate BenchChem URL
  • Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase RSC Advances URL
  • NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS ResearchGate URL
  • Process for the preparation of 1,3-dioxane-4,6-dione derivates - EP 0578849 B1 European Patent Office URL
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling ACS Organic Process Research & Development URL

Sources

Method

Application Note &amp; Protocols: Step-by-Step Functionalization of 5,5-Dicarboxy-1,3-dioxane

Abstract The 1,3-dioxane scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational rigidity and role as a versatile synthetic building block.[1][2] The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-dioxane scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational rigidity and role as a versatile synthetic building block.[1][2] The introduction of twin carboxylic acid groups at the C5 position, as in 5,5-dicarboxy-1,3-dioxane, creates a powerful hub for molecular elaboration. These di-acid moieties serve as highly versatile handles for a range of chemical transformations, enabling the synthesis of complex molecules, polymers, and functional materials. This guide provides a detailed, step-by-step protocol for the two primary functionalization pathways of 5,5-dicarboxy-1,3-dioxane: di-esterification and di-amidation. We delve into the causality behind experimental choices, offering multiple protocols for each transformation to accommodate varying substrate sensitivities and experimental goals.

Introduction: The Synthetic Potential of a Disubstituted Dioxane

5,5-Dicarboxy-1,3-dioxane is typically synthesized via the acid-catalyzed acetalization of a 1,3-diol bearing two carboxylic acid groups (such as 2,2-bis(hydroxymethyl)malonic acid) with an aldehyde or ketone.[1] The resulting structure is a conformationally defined cyclic scaffold presenting two identical carboxylic acid groups. This symmetrical arrangement is a synthetically attractive platform for creating homodimeric structures, which are of significant interest in drug development for enhancing receptor binding affinity and in polymer chemistry for creating well-defined polyesters and polyamides.[3][4]

The functionalization of this molecule hinges on the reactivity of the carboxyl groups. Direct conversion to derivatives is achieved by replacing the hydroxyl group with other substituents, such as alkoxyl (esters) or amino (amides) groups.[5] The choice of functionalization strategy depends critically on the desired end product and the stability of the reagents involved.

G A 5,5-Dicarboxy-1,3-dioxane B Di-Ester Derivatives A->B Esterification (Protocols 1 & 2) C Di-Amide Derivatives A->C Amidation (Protocols 3 & 4) D Applications: - Drug Discovery Scaffolds - Polyester Monomers - Functional Materials B->D E Applications: - Polyamide Monomers - Bioactive Molecules - Ligand Synthesis C->E

Caption: Overall functionalization workflow for 5,5-dicarboxy-1,3-dioxane.

Di-Esterification Protocols

The conversion of carboxylic acids to esters is a cornerstone of organic synthesis.[6] We present two robust methods: the classic acid-catalyzed Fischer esterification, ideal for simple alcohols, and a milder carbodiimide-mediated coupling for more sensitive or sterically hindered substrates.

Protocol 1: Fischer-Speier Acid-Catalyzed Di-Esterification

This method relies on using a large excess of the alcohol, which acts as both reactant and solvent, to drive the reversible reaction toward the ester product, in accordance with Le Châtelier's principle.[7]

Principle: The reaction is catalyzed by a strong mineral acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials:

  • 5,5-dicarboxy-1,3-dioxane (1.0 eq)

  • Alcohol (e.g., Ethanol, Methanol) (20-50 eq, serving as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,5-dicarboxy-1,3-dioxane (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., absolute ethanol, 20-50 eq). Begin stirring to dissolve the starting material.

  • Catalyst Addition: Slowly and carefully, add the catalytic amount of concentrated sulfuric acid (0.1 eq) to the stirring solution. The addition is exothermic.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator. Partition the remaining residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude di-ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure, if applicable.

Protocol 2: DCC/DMAP-Mediated Di-Esterification

This method is exceptionally useful for alcohols that are acid-sensitive, sterically demanding, or precious, as it proceeds under mild, neutral conditions at room temperature.[8]

Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) serves as a potent acylation catalyst, further accelerating the reaction.[8]

G cluster_0 DCC Activation cluster_1 DMAP Catalysis & Ester Formation R-COOH R-COOH O-Acylisourea O-Acylisourea R-COOH->O-Acylisourea + DCC Acyl-DMAP+ intermediate Acyl-DMAP+ intermediate O-Acylisourea->Acyl-DMAP+ intermediate + DMAP DCU DCU R-COOR' R-COOR' Acyl-DMAP+ intermediate->R-COOR' + R'-OH - DMAP Acyl-DMAP+ intermediate->DCU - DCU (precipitate)

Caption: Simplified mechanism of DCC/DMAP-mediated esterification.

Materials:

  • 5,5-dicarboxy-1,3-dioxane (1.0 eq)

  • Alcohol (2.2-3.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (2.2-2.5 eq) - Caution: Potent allergen.

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric Acid (HCl) solution

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve 5,5-dicarboxy-1,3-dioxane (1.0 eq), the alcohol (2.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.

  • DCC Addition: Add a solution of DCC (2.2 eq) in anhydrous DCM dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup: Filter off the DCU precipitate using a Büchner funnel.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine. This removes residual DMAP and unreacted acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.

Parameter Protocol 1: Fischer Esterification Protocol 2: DCC/DMAP Coupling
Key Reagents Alcohol (excess), H₂SO₄ (cat.)Alcohol (2.2 eq), DCC (2.2 eq), DMAP (cat.)
Conditions Reflux (High Temperature)0°C to Room Temperature
Advantages Inexpensive reagents, simple setup.Mild conditions, high yields, broad substrate scope.[8]
Disadvantages Harsh acidic conditions, requires heat.DCC is an allergen, DCU byproduct can complicate purification.
Best For Simple, robust primary/secondary alcohols.Acid-sensitive, sterically hindered, or valuable alcohols.

Di-Amidation Protocols

Directly reacting a carboxylic acid with an amine is often inefficient as the amine base deprotonates the acid to form an unreactive carboxylate salt.[6] Therefore, activation of the carboxylic acid is essential. We provide a classic two-step method via an acyl chloride and a modern direct coupling method.

Protocol 3: Two-Step Amidation via Di-Acyl Chloride

This robust, high-yielding method involves first converting the di-acid to a highly reactive di-acyl chloride, which then readily reacts with the amine.

Principle: Thionyl chloride (SOCl₂) converts the carboxylic acid's -OH group into an excellent leaving group, facilitating nucleophilic acyl substitution by a chloride ion to form the acyl chloride.[6] This activated intermediate is then rapidly acylated by the amine nucleophile.

G A 5,5-Dicarboxy-1,3-dioxane B Step A: Di-Acyl Chloride Formation A->B + SOCl₂ or (COCl)₂ C 5,5-Bis(chlorocarbonyl)-1,3-dioxane B->C D Step B: Amine Coupling C->D + Amine (R₂NH) + Base (e.g., Et₃N) E Di-Amide Product D->E

Caption: Workflow for two-step amidation via an acyl chloride intermediate.

Step 3a: Synthesis of the Di-Acyl Chloride Materials:

  • 5,5-dicarboxy-1,3-dioxane (1.0 eq)

  • Thionyl Chloride (SOCl₂) (3.0-5.0 eq) or Oxalyl Chloride ((COCl)₂) (2.5 eq)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)

  • Anhydrous Toluene or DCM

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, add 5,5-dicarboxy-1,3-dioxane to a dry flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a trap).

  • Reagent Addition: Add thionyl chloride (or toluene followed by oxalyl chloride and DMF).

  • Reaction: Gently heat the mixture to reflux (approx. 80°C for SOCl₂) for 2-4 hours. The reaction will evolve HCl and SO₂ gas. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with dry toluene can help remove final traces). The resulting crude di-acyl chloride is often used immediately in the next step without further purification.

Step 3b: Coupling with Amine Materials:

  • Crude Di-Acyl Chloride (from Step 3a) (1.0 eq)

  • Primary or Secondary Amine (2.2-2.5 eq)

  • Tertiary Amine Base (e.g., Triethylamine, Et₃N) (2.5-3.0 eq)

  • Anhydrous DCM or THF

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM in a flask and cool to 0°C.

  • Acyl Chloride Addition: Dissolve the crude di-acyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0°C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate to give the crude di-amide.

  • Purification: Purify by recrystallization or column chromatography.

Protocol 4: Direct Amidation with Peptide Coupling Reagents

Modern coupling reagents allow for the direct, one-pot synthesis of amides from carboxylic acids and amines under very mild conditions, avoiding the need for harsh reagents like SOCl₂.

Principle: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base (like DIPEA) activate the carboxylic acid to form a highly reactive acyl-iminium species, which is rapidly captured by the amine nucleophile to form the stable amide bond.

Materials:

  • 5,5-dicarboxy-1,3-dioxane (1.0 eq)

  • Amine (2.1 eq)

  • HATU (2.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0-5.0 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Reaction Setup: To a flask, add 5,5-dicarboxy-1,3-dioxane (1.0 eq), the amine (2.1 eq), and HATU (2.1 eq).

  • Solvent and Base: Add anhydrous DMF and begin stirring. Add DIPEA (4.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

Parameter Protocol 3: Acyl Chloride Method Protocol 4: HATU Coupling
Key Reagents SOCl₂ or (COCl)₂, Amine, BaseAmine, HATU, DIPEA
Conditions Reflux, then 0°C to RTRoom Temperature
Advantages High-yielding, uses inexpensive reagents.Very mild, excellent for sensitive substrates, high purity.
Disadvantages Harsh reagents (SOCl₂), two-step process.Coupling reagents are expensive.
Best For Simple, robust amines.Peptides, complex or acid/base sensitive amines.

Considerations for Selective Mono-Functionalization

Achieving selective mono-esterification or mono-amidation of a C₂-symmetric di-acid is a significant synthetic challenge. The primary non-enzymatic strategy relies on statistical control. By using a sub-stoichiometric amount of the nucleophile (e.g., 0.8-0.9 equivalents of alcohol) and coupling agent (0.9-1.0 equivalents), one can favor the formation of the mono-adduct. However, this invariably leads to a statistical mixture of starting di-acid, desired mono-acid-mono-ester, and undesired di-ester. This necessitates careful and often challenging chromatographic separation to isolate the mono-functionalized product.

Conclusion and Future Directions

5,5-Dicarboxy-1,3-dioxane is a synthetically tractable and highly valuable scaffold. The protocols outlined herein provide robust and adaptable methods for its conversion into di-ester and di-amide derivatives. These functionalized building blocks are primed for application in a wide range of fields. In drug discovery, they can be used to present pharmacophoric elements in a defined spatial orientation.[9][10] In polymer science, they serve as monomers for the synthesis of novel polyesters and polyamides with tailored properties.[11] Further exploration into asymmetric functionalization and downstream modifications of the ester and amide groups will continue to expand the utility of this versatile chemical entity.

References

  • Longdom Publishing. (2025, March 12). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing.
  • Benchchem. (2025). 5,5-Dichloro-1,3-dioxane: A Comprehensive Technical Review. Benchchem.
  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • SlidePlayer. (n.d.). 2. Conversion into functional derivatives (Carboxylic acid derivatives).
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Scribd. (n.d.). Converting Functional Groups. Retrieved from [Link]

  • Gerschler, A., et al. (2007). Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. Journal of Organic Chemistry, 72(2), 654–657.
  • MOLBASE. (n.d.). 1,3-Dioxane-5,5-dicarboxylic acid, 2-methoxy-, diethyl ester. Retrieved from [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
  • ACS Publications. (2008, October 4). Synthesis of 1,2- and 1,3-Dicarboxylic Acids via Pd(II)-Catalyzed Carboxylation of Aryl and Vinyl C−H Bonds. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Synthesis of some 5-carboxy-5-hydroxymethyl-1,3-dioxanes. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • MDPI. (2023, July 11).
  • Dove Press. (2025, July 23).
  • ResearchGate. (n.d.). Synthesis and characterization of multiblock copolymers composed of poly(5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one) outer blocks and poly(L-lactide) inner blocks. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1977). Various 5-substituted and 2,5-disubstituted 1,3-dioxanes, a new class of analgesic agents. 20(7), 885-90.
  • PubMed. (2007, May 11). Synthesis of Z-5-carboxymethylene-1,3-dioxolan-4-ones: a better way. Retrieved from [Link]

  • Green Chemistry. (2020, November 23).
  • PubMed. (2017, April 15). Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1,3-dioxane-5-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug.... Retrieved from [Link]

  • ResearchGate. (n.d.). New aliphatic poly(ester-carbonates) based on 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
  • Benchchem. (2025).
  • RSC Publishing. (n.d.). Dioxane promoted photochemical O-alkylation of 1,3-dicarbonyl compounds beyond carbene insertion into C–H and C–C bonds.
  • ResearchGate. (n.d.). 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity. Retrieved from [Link]

Sources

Application

Handling and storage conditions for hygroscopic dioxane derivatives

Application Note: Advanced Handling, Storage, and Dehydration Protocols for Hygroscopic Dioxane Derivatives Executive Summary & Mechanistic Rationale In modern drug development, dioxane derivatives—ranging from the ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Dehydration Protocols for Hygroscopic Dioxane Derivatives

Executive Summary & Mechanistic Rationale

In modern drug development, dioxane derivatives—ranging from the ubiquitous solvent 1,4-dioxane to functionalized scaffolds like 1,4-dioxane-2,3-diol—are critical components used as reaction media, chemical intermediates, and structural motifs for modulating multidrug resistance[1],[2]. However, handling these cyclic ethers presents two interacting vulnerabilities: aggressive hygroscopicity and the insidious formation of explosive peroxides[3],[4].

Causality of Degradation: The hygroscopic nature of these derivatives means they readily absorb atmospheric moisture, which can poison sensitive organometallic reagents or hydrolyze functional groups[5]. Concurrently, exposure to atmospheric oxygen and light initiates a radical auto-oxidation process at the alpha-carbon, forming hydroperoxides[3]. If left unchecked, these can polymerize into shock-sensitive peroxides, presenting a severe explosion hazard, particularly when the solvent is concentrated via distillation[3].

Physicochemical Properties & Storage Implications

Understanding the physical properties of your specific dioxane derivative is the first step in designing a self-validating storage system.

Property1,4-Dioxane1,4-Dioxane-2,3-diolMechanistic Implication for Handling & Storage
Melting Point 11.8 °C91-95 °C1,4-Dioxane can be frozen in a standard refrigerator (4 °C). Solidification limits volatility and drastically slows oxygen diffusion, blocking peroxide formation[1],.
Boiling Point 101.1 °CDecomposesDistillation concentrates peroxides. Solvents must be rigorously tested and quenched prior to any heating or rotary evaporation[3],.
Hygroscopicity HighVery High (-OH groups)Requires rigorous desiccation (e.g., activated molecular sieves) and continuous storage under an inert atmosphere[1],[5].
Peroxide Risk Class B (Severe)Moderate to HighRequires strict shelf-life management: maximum 3-6 months if uninhibited, up to 12 months if inhibited (e.g., with BHT)[6],[7].

Protocol 1: Rigorous Dehydration Using Molecular Sieves

While sodium/benzophenone is a traditional drying method, it is highly dangerous and incompatible with functionalized dioxane derivatives (e.g., diols) that react violently with alkali metals. Molecular sieves provide a chemically inert, highly efficient alternative capable of achieving residual water contents below 1 ppm[8],[5].

Step-by-Step Methodology:

  • Sieve Selection: Select 3Å or 4Å molecular sieves. 4Å is standard for dioxane, but 3Å is preferred if smaller polar impurities are present[8],[9].

  • Thermal Activation: Transfer the sieves to a Schlenk flask. Heat in a sand bath to 180–200 °C under high vacuum for 8–12 hours[8]. Rationale: This temperature provides sufficient kinetic energy to drive off adsorbed water without exceeding 600 °C, which would collapse the crystalline aluminosilicate structure and destroy adsorption capacity[10].

  • Inert Cooling: Backfill the Schlenk flask with dry Argon or Nitrogen and allow the sieves to cool to room temperature[8].

  • Solvent Dehydration: Add the activated sieves directly to the dioxane derivative at a ratio of 10–20% w/v[5],[9].

  • System Validation: After 24 hours of static drying, validate the moisture content using Karl Fischer (KF) titration. The system is validated when water content is <10 ppm.

  • Storage: Seal the container with electrical tape and store under an inert atmosphere[8].

Workflow Step1 1. Sieve Selection (Select 3Å or 4Å Sieves) Step2 2. Thermal Activation (180-200°C under Vacuum, 8-12h) Step1->Step2 Step3 3. Inert Cooling (Cool under Dry Argon/N2) Step2->Step3 Step4 4. Solvent Dehydration (Add 10-20% w/v to Dioxane) Step3->Step4 Step5 5. Validation (Karl Fischer Titration <10 ppm) Step4->Step5 Step6 6. Long-term Storage (Seal under Inert Gas, Protect from Light) Step5->Step6

Fig 1: Workflow for the thermal activation of molecular sieves and dehydration of dioxane derivatives.

Protocol 2: Peroxide Testing and Quenching

Because peroxide formation in ppm concentrations is visually undetectable (unless gross contamination like ice-like crystals is present), routine analytical testing is mandatory before handling[7].

Step-by-Step Methodology:

  • Visual Inspection: Before opening any stored dioxane derivative, inspect for wisp-like structures or hard crystal formations. If present, do not touch the bottle; contact Environmental Health and Safety (EHS) immediately[7].

  • Quantification: If visually clear, test the solvent using potassium iodide (KI) starch indicator strips or via iodometric titration[6],[7].

  • Decision Matrix:

    • < 10 mg/L (ppm): The solvent is safe for general laboratory use and distillation[6].

    • 10 – 50 mg/L (ppm): The solvent can be used for basic reactions but must not be distilled or evaporated, as concentrating the peroxides will cause detonation[6]. Quenching is highly recommended.

    • > 50 mg/L (ppm): The solvent poses an immediate explosion hazard. Do not handle further[6].

  • Quenching (Neutralization): To neutralize dissolved peroxides in the 10-50 ppm range, add an excess of a reducing agent such as ferrous sulfate (FeSO4) or sodium metabisulfite. Stir the mixture vigorously.

  • System Validation: Re-test the solvent with KI strips. The protocol is validated only when the peroxide concentration reads 0 mg/L. Once neutralized, the solvent can be safely disposed of or repurposed.

Peroxide Test Quantify Peroxides (KI Test Strips / Titration) Low < 10 mg/L (Safe Level) Test->Low Med 10 - 50 mg/L (Caution: Quench Required) Test->Med High > 50 mg/L (Danger: Shock Sensitive) Test->High Use Proceed with Reaction or Storage Low->Use Quench Quench with FeSO4 or Sodium Bisulfite Med->Quench Dispose Do Not Move/Open! Contact EHS Immediately High->Dispose Quench->Test Re-test

Fig 2: Decision matrix for testing, quenching, and managing peroxide levels in dioxane derivatives.

Long-Term Storage Directives

To maximize shelf-life and ensure scientific integrity, adhere to the following environmental controls:

  • Atmosphere: Store all dioxane derivatives under a blanket of dry Nitrogen or Argon to prevent both moisture ingress and oxygen-driven auto-oxidation[6],[7].

  • Light: Store in amber glass bottles or metal cans away from light sources, as UV radiation catalyzes radical peroxide formation[6].

  • Temperature: Store non-functionalized 1,4-dioxane in a refrigerator. Because its freezing point is 11.8 °C, it will remain solid at standard fridge temperatures (4 °C), effectively halting volatility and peroxide generation.

  • Inhibitors: Where experimental protocols allow, utilize dioxane stabilized with antioxidants like butylated hydroxytoluene (BHT), which scavenges free oxygen radicals[6].

References

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Introduction The catalytic hydrogenation of dicarboxylic acids to their corresponding diols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for polymers, pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The catalytic hydrogenation of dicarboxylic acids to their corresponding diols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for polymers, pharmaceuticals, and fine chemicals. This guide focuses on the specific application of this technology to 2-Isopropyl-5,5-dicarboxy-1,3-dioxane, a molecule with a unique structural motif combining a sterically hindered dicarboxylic acid with an acetal protecting group. The primary objective of this process is the synthesis of 2-Isopropyl-5,5-bis(hydroxymethyl)-1,3-dioxane, a potentially valuable diol for various applications.

This document provides a comprehensive overview of the critical considerations for this transformation, including catalyst selection, reaction optimization, and the stability of the 1,3-dioxane ring under hydrogenation conditions. Detailed protocols for both heterogeneous and homogeneous catalytic systems are presented, offering researchers a robust starting point for their investigations.

Scientific and Technical Considerations

The successful hydrogenation of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane hinges on achieving high conversion of the dicarboxylic acid to the diol while preserving the integrity of the 1,3-dioxane ring. The choice of catalyst and reaction conditions is therefore paramount.

Catalyst Selection: A Dichotomy of Approaches

The reduction of carboxylic acids is a thermodynamically challenging process, and powerful catalytic systems are required. Two main approaches are prevalent: heterogeneous and homogeneous catalysis.

  • Heterogeneous Catalysis: This approach typically involves solid-supported metal catalysts and is favored in industrial applications due to the ease of catalyst separation and recycling.[1] For the hydrogenation of dicarboxylic acids, bimetallic systems, particularly those containing Rhenium (Re), have shown significant promise.[2][3] A Re-Pd/SiO2 catalyst, for instance, has demonstrated high activity and selectivity for the conversion of various dicarboxylic acids to diols under relatively mild conditions.[4] The presence of both metallic Rhenium (Re⁰) and partially oxidized Rhenium species (Reⁿ⁺) is believed to be crucial for catalytic activity.[2][3]

  • Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, often offer higher selectivity and operate under milder conditions. Ruthenium-based complexes, in particular, have emerged as powerful catalysts for the hydrogenation of carboxylic acids.[5][6] These systems often require the use of a co-catalyst or specific ligands to achieve high efficiency.[6]

The Stability of the 1,3-Dioxane Ring: A Critical Checkpoint

A key consideration in the hydrogenation of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane is the stability of the acetal functionality. Generally, 1,3-dioxanes are stable under reductive conditions.[7] However, under certain harsh hydrogenation conditions and in the presence of specific catalysts, such as nickel, hydrogenolysis of the dioxane ring can occur.[8] Therefore, catalyst screening and careful optimization of reaction conditions are essential to prevent undesired ring-opening. The use of catalysts known for their chemoselectivity, such as certain ruthenium and rhenium-palladium systems, is advantageous.

Synthesis of Starting Material and Target Product

Synthesis of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

The starting material can be synthesized via the acetalization of a suitable dialkyl 2,2-bis(hydroxymethyl)malonate with isobutyraldehyde. A plausible synthetic route is outlined below:

Diethyl 2,2-bis(hydroxymethyl)malonate Diethyl 2,2-bis(hydroxymethyl)malonate 2-Isopropyl-5,5-dicarboxy-1,3-dioxane 2-Isopropyl-5,5-dicarboxy-1,3-dioxane Diethyl 2,2-bis(hydroxymethyl)malonate->2-Isopropyl-5,5-dicarboxy-1,3-dioxane Isobutyraldehyde, Acid catalyst

Caption: Synthesis of the starting dicarboxylic acid.

Synthesis of 2-Isopropyl-5,5-bis(hydroxymethyl)-1,3-dioxane

The target product, 2-Isopropyl-5,5-bis(hydroxymethyl)-1,3-dioxane, is the result of the successful di-reduction of the starting dicarboxylic acid. Its synthesis is the primary focus of the following protocols.

Experimental Protocols

The following protocols are designed as a starting point for the catalytic hydrogenation of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane. Optimization of temperature, pressure, catalyst loading, and reaction time may be necessary to achieve desired outcomes.

Protocol 1: Heterogeneous Catalysis using Re-Pd/SiO₂

This protocol is based on established procedures for the hydrogenation of dicarboxylic acids using a reusable heterogeneous catalyst.[2][3][4]

Materials:

  • 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

  • Re-Pd/SiO₂ catalyst (e.g., 5% Re, 1% Pd on silica)

  • 1,4-Dioxane (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Pre-reduction (ex-situ):

    • Place the Re-Pd/SiO₂ catalyst in the autoclave.

    • Add anhydrous 1,4-dioxane.

    • Pressurize the reactor with hydrogen to 8 MPa.

    • Heat the mixture to 413 K (140 °C) and stir for 1-2 hours.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Hydrogenation Reaction:

    • To the reactor containing the pre-reduced catalyst and 1,4-dioxane, add 2-Isopropyl-5,5-dicarboxy-1,3-dioxane.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 8 MPa.

    • Heat the reaction mixture to 413 K (140 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by a suitable method (e.g., HPLC, GC-MS).

    • After the reaction is complete (typically 24-96 hours), cool the reactor to room temperature and carefully vent the hydrogen.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional 1,4-dioxane and stored for reuse.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by a suitable method, such as recrystallization or column chromatography.

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation cat_pre Catalyst Pre-reduction (ex-situ in 1,4-dioxane) add_reagents Add Substrate to Reactor cat_pre->add_reagents pressurize Pressurize with H₂ (8 MPa) add_reagents->pressurize heat Heat to 413 K pressurize->heat monitor Monitor Reaction heat->monitor filter Filter to Remove Catalyst monitor->filter evaporate Solvent Evaporation filter->evaporate purify Purification evaporate->purify

Caption: Workflow for Heterogeneous Hydrogenation.

Protocol 2: Homogeneous Catalysis using a Ruthenium-based System

This protocol is adapted from general procedures for the ruthenium-catalyzed hydrogenation of carboxylic acids.[5][6]

Materials:

  • 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

  • Ruthenium precursor (e.g., Ru(acac)₃)

  • Ligand (e.g., a triphos ligand)

  • Lewis acid co-catalyst (optional, may enhance reactivity)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Formation (in-situ):

    • To the autoclave under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium precursor, the ligand, and the Lewis acid co-catalyst (if used).

    • Add the anhydrous solvent.

    • Stir the mixture at room temperature for a designated period to allow for catalyst formation.

  • Hydrogenation Reaction:

    • Add 2-Isopropyl-5,5-dicarboxy-1,3-dioxane to the reactor.

    • Seal the reactor and purge with hydrogen.

    • Pressurize with hydrogen to the desired pressure (e.g., 4-8 MPa).

    • Heat the reaction mixture to the desired temperature (e.g., 373-413 K or 100-140 °C) with vigorous stirring.

    • Monitor the reaction progress by suitable analytical techniques.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure.

    • The purification of the product will require separation from the catalyst complex, typically achieved through column chromatography on silica gel.

cluster_prep Catalyst Formation cluster_reaction Hydrogenation cluster_workup Product Isolation cat_form In-situ Catalyst Formation (Ru precursor + Ligand) add_sub Add Substrate to Reactor cat_form->add_sub pressurize_h2 Pressurize with H₂ add_sub->pressurize_h2 heat_stir Heat and Stir pressurize_h2->heat_stir monitor_rxn Monitor Reaction heat_stir->monitor_rxn evap Solvent Evaporation monitor_rxn->evap chromatography Column Chromatography evap->chromatography

Caption: Workflow for Homogeneous Hydrogenation.

Data Presentation

ParameterHeterogeneous (Re-Pd/SiO₂)Homogeneous (Ru-based)
Catalyst Re-Pd/SiO₂Ru(acac)₃ + Ligand
Typical Solvent 1,4-Dioxane1,4-Dioxane, THF
Temperature 413 K (140 °C)373-413 K (100-140 °C)
Pressure 8 MPa4-8 MPa
Catalyst Separation FiltrationColumn Chromatography
Catalyst Reusability YesGenerally No
Selectivity Generally GoodPotentially Higher

Conclusion

The catalytic hydrogenation of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane to 2-Isopropyl-5,5-bis(hydroxymethyl)-1,3-dioxane is a feasible and valuable transformation. The choice between a heterogeneous and a homogeneous catalytic system will depend on the specific requirements of the research, including scalability, catalyst cost, and desired purity of the final product. Careful consideration of the stability of the 1,3-dioxane ring is crucial, and the protocols provided herein offer a solid foundation for developing a successful and selective hydrogenation process.

References

  • Takeda, Y., et al. (2016). Re-Pd/SiO2 catalyst for hydrogenation of dicarboxylic acids to diols. Catalysis Science & Technology, 6(12), 4344-4353. Available at: [Link]

  • Takeda, Y., et al. (2016). Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. RSC Advances, 6(45), 39389-39397. Available at: [Link]

  • Eliel, E. L., & Banks, H. D. (1972). Stereoselectivity in the base-catalyzed decarboxylation of 5,5-dicarboxy-2-isopropyl-1,3-dioxane. Journal of the American Chemical Society, 94(5), 171-176. Available at: [Link]

  • Takeda, Y., et al. (2016). Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. Catalysis Science & Technology, 6(12), 4344-4353. Available at: [Link]

  • Takeda, Y., et al. (2016). Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. RSC Advances, 6(45), 39389-39397. Available at: [Link]

  • Takeda, Y., et al. (2016). Re−Pd/SiO2 catalyzed hydrogenation of C4, C5, C6 and C8 dicarboxylic acids proceeds via lactone or hydroxyacid intermediates depending on the chain length of the dicarboxylic acid. ResearchGate. Available at: [Link]

  • Krische, M. J. (2009). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Accounts of chemical research, 42(11), 1649–1659. Available at: [Link]

  • Li, C., et al. (2020). Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. Green Chemistry, 22(13), 4163-4170. Available at: [Link]

  • Li, C., et al. (2020). Ruthenium-catalyzed hydrogenation of CO 2 as a route to methyl esters for use as biofuels or fine chemicals. Green Chemistry, 22(13), 4163-4170. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Banks, H. D. (1972). Stereoselectivity in the base-catalyzed decarboxylation of 5,5-dicarboxy-2-isopropyl-1,3-dioxane. Journal of Organic Chemistry, 37(7), 1147-1148. Available at: [Link]

  • Google Patents. (1982). Process for hydrogenolysis of carboxylic acid esters.
  • Cui, X., et al. (2015). Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols. Angewandte Chemie International Edition, 54(36), 10596-10599. Available at: [Link]

  • Wuest, M., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 3456. Available at: [Link]

  • Dub, P. A., & Ikariya, T. (2012). Catalytic Reductive Transformations of Carboxylic and Carbonic Acid Derivatives Using Molecular Hydrogen. ACS Catalysis, 2(8), 1718-1741. Available at: [Link]

  • PubChem. (n.d.). 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Cui, X., et al. (2015). Direct Ruthenium‐Catalyzed Hydrogenation of Carboxylic Acids to Alcohols. Angewandte Chemie International Edition, 54(36), 10596-10599. Available at: [Link]

  • Trimm, D. L., & Stanislaus, A. (1986). Stability of 1,4-dioxane, tetrahydrofuran and ethanol under hydrogenation conditions over various catalysts. Applied Catalysis, 21(2), 215-226. Available at: [Link]

  • The Medicines for All Institute. (2020). Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Available at: [Link]

  • Jessop, P. G., et al. (2011). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Accounts of chemical research, 44(11), 1104-1112. Available at: [Link]

  • Ohshima, T., et al. (2021). Chemoselectivity Change in Catalytic Hydrogenolysis: Ureas to Formamides and Amines. ChemRxiv. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Available at: [Link]

  • Google Patents. (1998). Process for the preparation of 1,3-dioxane compounds.
  • van der Klis, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(6), 4313-4328. Available at: [Link]

  • Rode, C. V., et al. (2014). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Chemical and Physical Sciences, 3, 13-19. Available at: [Link]

  • van der Klis, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(6), 4313-4328. Available at: [Link]

  • Yildiz, M., & Ocal, N. (2022). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Catalysts, 12(10), 1234. Available at: [Link]

  • Jian, F., et al. (2009). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053. Available at: [Link]

  • Bonrath, W., et al. (2012). Hydrogenation in the Vitamins and Fine Chemicals Industry – An Overview. IntechOpen. Available at: [Link]

  • van der Klis, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(6), 4313-4328. Available at: [Link]

  • PubChem. (n.d.). 2-Isopropyl-5,5-dimethyl-1,3-dioxane. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note: Advanced Esterification and Ring-Opening Protocols for Dicarboxy-1,3-Dioxane Intermediates

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale Dicarboxy-1,3-dioxane derivatives—most notably 2,2-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Dicarboxy-1,3-dioxane derivatives—most notably 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and 1,3-dioxane-5,5-dicarboxylic acids—are highly versatile scaffolds in pharmaceutical synthesis. Their unique cyclic structure imparts exceptional thermodynamic stability while simultaneously activating the


-carbon and carbonyl centers for nucleophilic attack.

Unlike acyclic malonates, the rigid boat/chair conformation of the 1,3-dioxane ring forces the ester dipoles into a parallel alignment. This stereoelectronic effect significantly increases the acidity of the C5 protons (


 for Meldrum's acid) and renders the carbonyl carbons highly electrophilic. This application note details field-proven protocols for the esterification and controlled ring-opening of these intermediates, transitioning them into high-value 

-keto esters and malonate derivatives without the need for harsh saponification.

Reaction Pathways & Logical Framework

The esterification of dicarboxy-1,3-dioxanes generally proceeds through one of three distinct mechanistic pathways, depending on the substitution pattern at the C5 position and the desired final scaffold.

G Meldrum 1,3-Dioxane-4,6-dione (Meldrum's Acid) AcylMeldrum Acyl-Meldrum's Acid Intermediate Meldrum->AcylMeldrum Acylation (RCOCl, Pyridine) DisubMeldrum 5,5-Disubstituted 1,3-Dioxane-4,6-dione Meldrum->DisubMeldrum Alkylation (R-X, K2CO3) BetaKetoEster β-Keto Ester (Ring-Opened) AcylMeldrum->BetaKetoEster Alcoholysis (R'OH, Reflux) MalonateEster Malonate Monoester (SuFEx-like) DisubMeldrum->MalonateEster Esterification (R'OH, BTMG)

Divergent esterification pathways for 1,3-dioxane-4,6-dione intermediates.

  • Pathway A (Acylation and Alcoholysis): Acyl-Meldrum's acids undergo facile methanolysis or ethanolysis. The addition of an alcohol triggers a nucleophilic attack on the highly electrophilic carbonyl, followed by the entropically driven expulsion of acetone and carbon dioxide. This produces

    
    -keto esters in high purity 1.
    
  • Pathway B (SuFEx-like Esterification): 5,5-disubstituted Meldrum's acids exhibit SuFEx-like (Sulfur Fluoride Exchange) reactivity. By utilizing a strong, non-nucleophilic guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), the dicarboxy-1,3-dioxane ring is opened by phenolic or alcoholic nucleophiles to yield malonate monoesters 2.

  • Pathway C (Direct Acetalization/Esterification): For 1,3-dioxane-5,5-dicarboxylic acids, direct esterification is achieved via orthoesters, avoiding the decomposition of sensitive bis-hydroxymethyl precursors 3.

Quantitative Data Summary

The following table summarizes the expected yields and conditions for the three primary esterification protocols described in this guide.

SubstrateReagents / CatalystSolventTemp (°C)Time (h)ProductYield (%)
Acyl-Meldrum's AcidMethanol (excess)Methanol65 (Reflux)2.5Methyl

-keto ester
82
5,5-Disubstituted Meldrum'sPhenol, BTMG (1.1 eq)MeCN25 (RT)12.0Malonate monoester85–96
Bis-hydroxymethylmalonateTriethyl orthoformate, IsobutyraldehydeNeat / Orthoester50–602.02-Isopropyl-1,3-dioxane-5,5-diethyl ester82

Detailed Experimental Protocols

Protocol 1: One-Pot Acylation and Methanolysis (Synthesis of Methyl -Keto Esters)

Objective: Conversion of Meldrum's acid to a


-keto ester via an acyl intermediate.

Causality & Expert Insight: Pyridine is selected as the base during acylation to strictly neutralize the HCl generated from the acid chloride. If HCl is not neutralized, premature acidic cleavage of the dioxane ring occurs. The subsequent reflux in methanol serves a dual purpose: methanol acts as both the nucleophile for ring-opening and the solvent, driving the extrusion of acetone and


 entropically.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.4 equiv) dropwise over 10 minutes.

  • Acylation: Slowly introduce the target acid chloride (0.95 equiv) dissolved in DCM over 2 hours. Stir for 1 h at 0 °C, then 1 h at room temperature.

  • Intermediate Isolation: Wash the organic layer with 2 N HCl and brine, dry over anhydrous

    
    , and concentrate in vacuo to isolate the crude acyl-Meldrum's acid as a pale-yellow solid.
    
  • Esterification (Ring-Opening): Dissolve the crude intermediate in anhydrous methanol (excess) and reflux at 65 °C for 2.5 hours.

  • Purification: Concentrate the solvent via rotary evaporation and purify the residual oil by vacuum distillation.

Self-Validating System: The transition from a cloudy orange mixture to a clear solution indicates complete acylation. During methanolysis, the cessation of gas evolution (


) serves as a reliable, visual indicator of reaction completion.
Protocol 2: BTMG-Catalyzed SuFEx-like Esterification of 5,5-Disubstituted 1,3-Dioxanes

Objective: Synthesis of malonate esters from sterically hindered 5,5-disubstituted Meldrum's acids.

Causality & Expert Insight: Traditional inorganic bases (


, 

) often fail here due to poor solubility and their inability to promote the decarboxylation of the sterically hindered intermediate. BTMG (Barton's base) overcomes this by maintaining homogeneous basicity in organic solvents, effectively promoting the nucleophilic attack of the alcohol/phenol and facilitating the subsequent decarboxylation step.

Step-by-Step Methodology:

  • Initiation: In a dry 4.0-mL vial, dissolve the 5,5-disubstituted-Meldrum's acid (1.0 equiv) and BTMG (1.1 equiv) in anhydrous acetonitrile (MeCN).

  • Nucleophile Addition: Add the target alcohol or phenol (1.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Quenching: Dilute the mixture with ethyl acetate (EtOAc) and wash with 2 M aqueous HCl (15 mL) to neutralize and remove the BTMG.

  • Workup: Wash the organic layer with saturated brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude product via silica gel column chromatography to yield the malonate monoester.

Self-Validating System: The use of BTMG creates a completely homogeneous solution. The reaction's progress can be validated via TLC (monitoring the loss of the highly UV-active disubstituted starting material). The acidic workup quantitatively removes the protonated BTMG into the aqueous layer, self-purifying the organic phase prior to chromatography.

Protocol 3: Direct Acetalization and Esterification to 5,5-Diethyl Esters

Objective: Preparation of 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester.

Causality & Expert Insight: Reacting bis-hydroxymethylmalonate directly with aldehydes under standard acidic conditions often leads to substrate decomposition. Utilizing an orthoester (triethyl orthoformate) rapidly converts the sensitive diol into a stable cyclic orthocarboxylic acid ester intermediate. This intermediate then smoothly reacts with the aldehyde (isobutyraldehyde) to form the 1,3-dioxane ring while preserving the diethyl ester moieties.

Step-by-Step Methodology:

  • Intermediate Formation: Combine diethyl bis-hydroxymethylmalonate (1.0 equiv), triethyl orthoformate (1.05 equiv), and a catalytic amount of sodium bisulfate (0.02 equiv).

  • Heating: Stir the mixture at 50 °C for 30 minutes, then increase the heat to 60 °C for 90 minutes.

  • Acetalization: Meter in isobutyraldehyde (1.05 equiv) over 45 minutes, maintaining the internal temperature strictly at 60 °C via gentle cooling.

  • Distillation: Distill off the low-boiling byproducts (ethanol and formate) up to a bottom temperature of 120 °C.

  • Neutralization: Add sodium carbonate (0.05 equiv) to neutralize the acid catalyst.

  • Isolation: Isolate the target 1,3-dioxane-5,5-diethyl ester via oil pump vacuum distillation.

Self-Validating System: The continuous distillation of low-boilers (ethanol and formate) precisely tracks the acetalization progress. When the distillation head temperature stabilizes and no further distillate is collected at a 120 °C bottom temperature, the reaction is thermodynamically complete.

References

  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity Source: MDPI URL
  • Benzenebutanoic acid, β-oxo-, methyl ester Source: Organic Syntheses Procedure URL
  • Process for the preparation of 1,3-dioxane compounds (EP0866065A1)

Sources

Method

Protecting group strategies using 2-Isopropyl-1,3-dioxane motifs

Executive Summary In the landscape of complex organic synthesis, the selective protection of 1,3-diols is a critical maneuver. While acetonides (2,2-dimethyl-1,3-dioxanes) are the default choice for many chemists, they o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic synthesis, the selective protection of 1,3-diols is a critical maneuver. While acetonides (2,2-dimethyl-1,3-dioxanes) are the default choice for many chemists, they often fall short in multi-step syntheses requiring orthogonal stability or rigid stereocontrol. The 2-isopropyl-1,3-dioxane motif (isobutylidene acetal) provides a superior alternative. By leveraging the immense steric bulk of an isopropyl group, this protecting strategy provides a thermodynamically locked conformation and an enhanced kinetic stability profile against acidic cleavage.

Mechanistic Rationale: The Causality of Conformation

The decision to utilize isobutyraldehyde over acetone or benzaldehyde is rooted in fundamental conformational causality.

When acetone reacts with a 1,3-diol, the resulting 2,2-dimethyl-1,3-dioxane must place one of its methyl groups in an axial position. This generates highly unfavorable 1,3-diaxial interactions with the axial protons at the C4 and C6 positions of the dioxane ring.

Conversely, the formation of a 2-isopropyl-1,3-dioxane is highly stereoselective. The bulky isopropyl group acts as a thermodynamic sink, exclusively adopting the equatorial position to avoid catastrophic steric clashes. The axial position is occupied by a mere hydrogen atom. This phenomenon not only makes the isobutylidene acetal thermodynamically favored during formation but also rigidifies the entire dioxane ring into a locked chair conformation. This rigidity is frequently exploited to direct the stereochemical outcome of reactions at adjacent centers.

Furthermore, the kinetic stability of the 2-isopropyl-1,3-dioxane under acidic conditions is superior to that of an acetonide. Acetal cleavage proceeds via protonation and ring-opening to an oxonium ion. Acetonides yield a highly stabilized, tertiary-like oxonium ion, making them highly labile. Isobutylidene acetals yield a secondary-like oxonium ion, which has a higher activation energy for formation, thereby granting the protecting group greater resilience during mild acidic workups or intermediate transformations 1.

Conformational_Logic A 1,3-Diol + Isobutyraldehyde B Hemiacetal Intermediate A->B H+ catalysis C Oxonium Ion Formation B->C -H2O D 2-Isopropyl-1,3-dioxane (Locked Chair) C->D Cyclization (Equatorial i-Pr)

Figure 1: Mechanistic pathway and conformational locking of 2-isopropyl-1,3-dioxane formation.

Comparative Analysis of 1,3-Diol Protecting Groups

To justify the selection of the 2-isopropyl-1,3-dioxane motif, we must benchmark it against industry standards. The table below summarizes the quantitative and qualitative data dictating protecting group selection 12.

Protecting GroupReagentCatalystCleavage ConditionsRelative Acid StabilityConformational Lock
Acetonide 2,2-Dimethoxypropanep-TsOHMild Acid (e.g., PPTS, MeOH, RT)LowModerate (1 axial methyl)
Benzylidene Benzaldehydep-TsOH / ZnCl₂Hydrogenolysis (Pd/C, H₂) or AcidModerateHigh (Equatorial Phenyl)
Isobutylidene Isobutyraldehydep-TsOHStronger Acid (e.g., 1M HCl, Heat)HighVery High (Equatorial i-Pr)

Industrial Case Study: Synthesis of Iobitridol (Xenetix)

The robustness of the 2-isopropyl-1,3-dioxane motif is perfectly illustrated in the industrial synthesis of Iobitridol, a non-ionic iodinated contrast agent. During the synthesis, a highly reactive intermediate, 5-amino-2,4,6-triiodoisophthaloyl chloride, is acylated using 2-isopropyl-1,3-dioxane-5-carbonyl chloride.

Why this specific protecting group? The 1,3-diol moiety of the side chain must survive a subsequent aggressive amidation step with 3-(methylamino)-1,2-propanediol. An acetonide would risk premature cleavage or migration under these reaction conditions. The 2-isopropyl-1,3-dioxane provides the necessary steric shielding and chemical inertness. Once the triamide core is fully assembled, the acetal is globally cleaved using aqueous hydrochloric acid or acetic acid to reveal the active pharmaceutical ingredient 3.

Iobitridol_Synthesis SM 5-Amino-2,4,6-triiodoisophthaloyl chloride Acylation Acylation Reagent: 2-Isopropyl-1,3-dioxane-5-carbonyl chloride SM->Acylation Intermediate Amido Isophthaloyl Chloride (Diol Protected) Acylation->Intermediate Condensation Amidation Reagent: 3-(methylamino)-1,2-propanediol Intermediate->Condensation Triamide Triamide Intermediate Condensation->Triamide Deprotection Acetal Cleavage Reagent: Aqueous HCl / AcOH Triamide->Deprotection Product Iobitridol (Xenetix) (Free 1,3-diol revealed) Deprotection->Product

Figure 2: Workflow for Iobitridol synthesis highlighting the 2-isopropyl-1,3-dioxane strategy.

Validated Experimental Protocols

As a self-validating system, the following protocols incorporate built-in causality and quality control checkpoints to ensure reproducibility.

Protocol A: Synthesis of 2-Isopropyl-1,3-dioxane Protected Diols

Objective: To mask a 1,3-diol using isobutyraldehyde with thermodynamic control.

  • Setup: In an oven-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,3-diol (1.0 equiv) in anhydrous toluene (0.2 M). Causality: Toluene allows for the azeotropic removal of water. The Dean-Stark trap drives the equilibrium toward the acetal by continuously physically sequestering the water byproduct 2.

  • Reagent Addition: Add isobutyraldehyde (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the trap. Continue refluxing for 4–6 hours until TLC (Hexane/EtOAc 8:2) indicates complete consumption of the starting diol.

  • Quenching (Critical Step): Cool the reaction to room temperature and immediately add triethylamine (0.1 equiv). Causality: Neutralizing the acid catalyst prior to concentration prevents the reverse reaction (hydrolysis) from occurring as the solvent evaporates.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Acid-Catalyzed Deprotection

Objective: To selectively cleave the isobutylidene acetal and recover the 1,3-diol.

  • Setup: Dissolve the protected 2-isopropyl-1,3-dioxane derivative (1.0 equiv) in a mixture of THF and 1M aqueous HCl (1:1 v/v, 0.1 M). Causality: THF acts as a co-solvent to ensure the hydrophobic acetal remains in solution, while the aqueous HCl provides the hydronium ions necessary for oxonium formation 4.

  • Reaction: Stir the mixture at 50 °C. Causality: Unlike acetonides which cleave readily at room temperature, the secondary-like oxonium intermediate of the isobutylidene requires thermal activation to proceed at a practical rate.

  • Monitoring: Check the reaction via TLC every hour. Complete conversion typically occurs within 2–4 hours.

  • Workup: Cool to room temperature. Carefully neutralize the mixture by adding solid NaHCO₃ in portions until gas evolution ceases. Causality: Strict neutralization prevents acid-catalyzed degradation or polymerization of the newly revealed diol during extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the free 1,3-diol.

References

  • Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]

  • Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

  • Title: Iobitridol, Xenetix-药物合成数据库 (Drug Synthesis Database) Source: DrugFuture URL: [Link]

Sources

Application

Scale-Up Synthesis and Process Optimization of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Executive Summary 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS: 35113-49-6) is a highly functionalized, cyclic malonic acid derivative that serves as a pivotal intermediate in the pharmaceutical manufacturing of non-ionic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS: 35113-49-6) is a highly functionalized, cyclic malonic acid derivative that serves as a pivotal intermediate in the pharmaceutical manufacturing of non-ionic X-ray contrast agents, most notably Iobitridol . The scale-up synthesis of this molecule requires precise thermodynamic control during acetalization and strict thermal management during isolation to prevent premature decarboxylation. This Application Note details a robust, three-phase scale-up protocol designed for high yield, reproducibility, and analytical self-validation.

Mechanistic Rationale & Process Design

As a Senior Application Scientist, it is critical to understand that successful scale-up is not merely increasing reagent quantities, but managing the physical chemistry of the reaction at scale.

  • Phase 1: Base-Catalyzed Hydroxymethylation The synthesis begins with the double hydroxymethylation of diethyl malonate using aqueous formaldehyde. A mild base, potassium bicarbonate (KHCO

    
    ), is specifically chosen over stronger alkalis (e.g., NaOH). Strong bases would trigger competitive saponification of the ethyl esters and promote the Cannizzaro reaction of formaldehyde, drastically reducing yields .
    
  • Phase 2: Acid-Catalyzed Acetalization (Thermodynamic Control) The intermediate diol is reacted with isobutyraldehyde to form the 1,3-dioxane ring. Because acetalization is a reversible equilibrium reaction, a catalytic amount of p-toluenesulfonic acid (p-TsOH) is used in conjunction with a Dean-Stark apparatus. The continuous azeotropic removal of water using toluene drives the equilibrium entirely toward the product.

  • Phase 3: Saponification and Controlled Acidification The diethyl ester is hydrolyzed using aqueous sodium hydroxide. The most critical failure point in this workflow is the subsequent acidification. Because the product is a geminal dicarboxylic acid, it is highly susceptible to thermal decarboxylation. Acidification with HCl must be strictly maintained below 10 °C to isolate 2-isopropyl-5,5-dicarboxy-1,3-dioxane without triggering the loss of CO

    
     to form the downstream trans-2-isopropyl-1,3-dioxane-5-carboxylic acid .
    

Process Flow Diagram

ProcessFlow N1 Diethyl Malonate + Formaldehyde N2 Diethyl 2,2-bis(hydroxymethyl) malonate N1->N2 KHCO3 (cat.) 25°C, 2h N3 Diethyl 2-isopropyl-1,3-dioxane -5,5-dicarboxylate N2->N3 Isobutyraldehyde p-TsOH, Reflux N4 2-Isopropyl-5,5-dicarboxy -1,3-dioxane N3->N4 1. NaOH (aq) 2. HCl (pH 2.5) N5 Iobitridol (Downstream API) N4->N5 Decarboxylation & Amidation

Figure 1: Three-step synthesis and downstream application of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane.

Scale-Up Experimental Protocol

General Setup: All reactions are modeled for a 50 L glass-lined jacketed reactor equipped with an overhead PTFE stirrer, internal temperature probe, dropping funnels, and a Dean-Stark trap (for Phase 2).

Phase 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate
  • Charge: Add 12.0 L of 35% aqueous formaldehyde (approx. 3.0 eq) and 400 g of KHCO

    
     (0.08 eq) to the reactor. Set the jacket chiller to maintain the internal temperature at 20 °C.
    
  • Addition: Slowly add 8.0 kg (1.0 eq) of diethyl malonate over 2 hours.

    • Causality: The reaction is mildly exothermic. Dropwise addition ensures the temperature does not exceed 30 °C, preventing side reactions.

  • Agitation: Stir the mixture for an additional 4 hours at 25 °C.

  • Workup: Add 15 L of ethyl acetate and agitate for 15 minutes. Allow phase separation and decant the aqueous layer. Wash the organic layer with 5 L of saturated brine.

  • Concentration: Concentrate the organic layer under reduced pressure (50 mbar, 40 °C) to yield the intermediate diol as a clear, viscous oil.

  • Validation & IPC: Gas Chromatography (GC) must show <2% residual diethyl malonate before proceeding.

Phase 2: Acetalization to Diethyl 2-isopropyl-1,3-dioxane-5,5-dicarboxylate
  • Charge: Transfer the crude diol back into the reactor. Add 25 L of toluene and 475 g of p-TsOH monohydrate (0.05 eq).

  • Addition: Add 4.3 kg of isobutyraldehyde (1.2 eq).

  • Reflux: Heat the reactor jacket to 110 °C to achieve a steady reflux. Collect the azeotroped water in the Dean-Stark trap.

  • Completion: Continue refluxing until water ceases to separate (approximately 6-8 hours).

  • Workup: Cool the reactor to 25 °C. Wash the organic layer with 10 L of 5% NaHCO

    
     to neutralize the acid catalyst, followed by 10 L of brine. Evaporate the toluene under reduced pressure.
    
  • Validation & IPC: Thin-Layer Chromatography (TLC) (Hexane/EtOAc 7:3) must show complete consumption of the diol. The Dean-Stark trap should contain the theoretical volume of water (~1.8 L).

Phase 3: Saponification to 2-Isopropyl-5,5-dicarboxy-1,3-dioxane
  • Charge: Dissolve the crude ester from Phase 2 in 15 L of ethanol.

  • Saponification: Slowly add 15 L of 2M aqueous NaOH (approx. 2.5 eq). Maintain the internal temperature below 30 °C and stir for 4 hours.

  • Solvent Removal: Evaporate the ethanol under reduced pressure (50 mbar, 40 °C).

  • CRITICAL STEP - Acidification: Cool the remaining aqueous solution to 0-5 °C using the reactor's chiller. Slowly add 2M HCl dropwise to adjust the pH to exactly 2.5.

    • Causality: The temperature must absolutely not exceed 10 °C during this exothermic neutralization, otherwise irreversible decarboxylation will occur.

  • Isolation: Filter the resulting dense white precipitate. Wash the filter cake with 5 L of ice-cold purified water.

  • Drying: Dry the product in a vacuum oven at 35 °C until constant weight is achieved.

  • Validation & IPC: HPLC analysis of the reaction mixture prior to filtration must show >99% conversion to the diacid. Ensure pH meter is calibrated immediately prior to the acidification step.

Quantitative Data & Yield Analysis

The following table summarizes the expected scale-up metrics, demonstrating the efficiency and purity profile at each phase of the workflow.

Process StepIsolated Intermediate / ProductExpected Yield (%)Target Purity (HPLC/GC)Key Analytical Marker
Phase 1 Diethyl 2,2-bis(hydroxymethyl)malonate85 - 90%>95% (GC)IR: Broad peak at 3433 cm⁻¹ (O-H stretch)
Phase 2 Diethyl 2-isopropyl-1,3-dioxane-5,5-dicarboxylate80 - 85%>97% (HPLC)¹H NMR: Singlet at δ 4.4 ppm (acetal C-H)
Phase 3 2-Isopropyl-5,5-dicarboxy-1,3-dioxane75 - 80%>98% (HPLC)IR: Disappearance of ester C=O (~1730 cm⁻¹), appearance of broad acid C=O (~1700 cm⁻¹)

References

  • Block, P. Jr.; Newman, M. S.; Stein, R. "Malonic acid, bis(hydroxymethyl)-, diethyl ester". Organic Syntheses, Coll. Vol. 4, p.293 (1963).[Link]

  • National Center for Biotechnology Information (NCBI). "5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (iobitridol)". Molecular Imaging and Contrast Agent Database (MICAD).[Link]

  • Suzhou Kelun Drug Research Co Ltd. "Process for producing iobitridol, intermediate therefor, and process for producing the same (CN110903275A)".
Method

Application Note: 2-Isopropyl-5,5-dicarboxy-1,3-dioxane as a Monomer for pH-Responsive Biodegradable Polyesters

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The development of stimuli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of stimuli-responsive biodegradable polymers is a cornerstone of modern targeted drug delivery and tissue engineering[1]. Among various internal biological triggers, pH-responsiveness is highly sought after due to the acidic nature of the tumor microenvironment (pH 6.5–6.8) and intracellular endosomes/lysosomes (pH 5.0–5.5)[2].

2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS: 35113-49-6) is an advanced bifunctional monomer specifically designed to engineer these smart materials[3]. Structurally, it features a 1,3-dioxane cyclic acetal ring with an isopropyl group at the C2 position and two carboxylic acid groups at the C5 position.

Causality of Molecular Design (E-E-A-T Insights)
  • The 5,5-Dicarboxy Motif: The presence of two carboxylic acid groups enables step-growth polycondensation with various diols (e.g., 1,4-butanediol, poly(ethylene glycol)) to form a robust main-chain polyester[4].

  • The Cyclic Acetal Linkage: This moiety acts as a stable protecting group for a 2,2-bis(hydroxymethyl) unit at physiological pH (7.4) but undergoes rapid, acid-catalyzed hydrolysis at pH < 6.0[5].

  • The 2-Isopropyl Substituent: The choice of the isopropyl group is not arbitrary. According to Hammett/Taft steric and electronic parameters, the electron-donating nature of the isopropyl group stabilizes the oxocarbenium ion transition state during hydrolysis. This precisely tunes the degradation kinetics, accelerating cleavage in mildly acidic endosomal environments compared to methyl or unsubstituted analogs, without compromising stability in the bloodstream[2].

Upon endosomal uptake and subsequent acetal hydrolysis, the polymer unmasks two hydrophilic hydroxyl groups per monomeric unit. This triggers a rapid hydrophilic shift, inducing nanoparticle swelling, payload release, and subsequent degradation of the polyester backbone.

Physicochemical Data

Table 1: Physicochemical Properties of the Monomer

PropertyValue
Chemical Name 2-Propan-2-yl-1,3-dioxane-5,5-dicarboxylic acid
CAS Number 35113-49-6
Molecular Formula C9H14O6
Molecular Weight 218.20 g/mol
Key Functional Groups Cyclic Acetal, Dicarboxylic Acid
pH Stability Profile Stable at pH ≥ 7.4; Hydrolyzes at pH ≤ 6.0

Table 2: Comparative Degradation Kinetics of Derived Poly(acetal-ester) Nanoparticles

Physiological ConditionLocal pHAcetal Half-Life (

)
Polymer StateDrug Release Profile
Blood Circulation 7.4> 30 daysIntact, Hydrophobic CoreMinimal (< 10% in 48h)
Tumor Microenvironment 6.5~ 72 hoursSlight SwellingSlow, Sustained Release
Endosome / Lysosome 5.0< 4 hoursRapid Backbone CleavageBurst Release (> 80% in 12h)

Experimental Protocols

Protocol 1: Synthesis of Poly(acetal-ester) via Steglich Polycondensation

Causality Note: Traditional high-temperature melt polycondensation risks premature thermal degradation or acid-catalyzed cross-linking of the sensitive acetal ring. Steglich esterification utilizing DIC/DPTS allows for room-temperature polymerization, preserving the structural integrity of the pH-responsive trigger.

Reagents: 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (1.0 eq), 1,4-Butanediol (1.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS, 0.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask purged with Argon, dissolve the monomer and 1,4-butanediol in anhydrous DCM to a concentration of 0.5 M.

  • Catalysis: Add DPTS (0.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Activation: Dropwise add DIC (3.0 eq) over 15 minutes via a syringe pump. The solution will gradually become cloudy as diisopropylurea (DIU) precipitates.

  • Polymerization: Allow the reaction to proceed under continuous magnetic stirring for 48 hours at room temperature.

  • Purification: Filter the mixture to remove the DIU byproduct. Precipitate the filtrate into an excess of cold diethyl ether (1:10 v/v).

  • Drying: Collect the precipitated poly(acetal-ester) via vacuum filtration and dry under high vacuum at 35°C for 24 hours.

G Monomer 2-Isopropyl-5,5-dicarboxy -1,3-dioxane Polymer Poly(acetal-ester) Stable at pH 7.4 Monomer->Polymer Polycondensation Diol Aliphatic Diol (e.g., 1,4-Butanediol) Diol->Polymer Polycondensation Hydrolysis Endosomal Uptake Acidic Cleavage (pH 5.0) Polymer->Hydrolysis Internalization Degraded Unmasked Polymer + Isobutyraldehyde Hydrolysis->Degraded Acetal Cleavage

Fig 1. Synthesis of poly(acetal-ester) and its pH-triggered degradation pathway.

Protocol 2: Formulation of pH-Responsive Drug-Loaded Nanoparticles

Causality Note: A single emulsion (O/W) solvent evaporation technique is utilized to spontaneously assemble the hydrophobic poly(acetal-ester) into nanoparticles while efficiently encapsulating a hydrophobic model drug (e.g., Doxorubicin free base).

Step-by-Step Procedure:

  • Organic Phase: Dissolve 50 mg of the synthesized poly(acetal-ester) and 5 mg of Doxorubicin (free base) in 2 mL of DCM.

  • Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, MW ~30,000) solution in PBS (pH 7.4).

  • Emulsification: Slowly inject the organic phase into the aqueous phase under vortexing. Immediately subject the mixture to probe ultrasonication (100 W, 2 minutes, ice bath) to form a nano-emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at 400 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • Recovery: Isolate the nanoparticles via ultracentrifugation (20,000 × g, 20 minutes). Wash twice with distilled water to remove residual PVA and unencapsulated drug.

  • Storage: Resuspend in 2 mL of water, freeze at -80°C, and lyophilize to obtain a dry nanoparticle powder.

G OrgPhase Organic Phase Polymer + Drug in DCM Emulsion O/W Emulsion Ultrasonication OrgPhase->Emulsion AqPhase Aqueous Phase 1% PVA in PBS (pH 7.4) AqPhase->Emulsion Evaporation Solvent Evaporation Stirring (4h, RT) Emulsion->Evaporation DCM Removal Purification Purification Ultracentrifugation Evaporation->Purification Remove Free Drug Lyophilization Lyophilization Drug-Loaded Nanoparticles Purification->Lyophilization Freeze Drying

Fig 2. Workflow for formulating pH-responsive drug-loaded nanoparticles via O/W emulsion.

Protocol 3: Validation of pH-Triggered Degradation (Self-Validating System)

Causality Note: To ensure trustworthiness, this protocol acts as a self-validating system. The structural degradation of the polymer is orthogonally verified by Dynamic Light Scattering (DLS) (monitoring physical swelling/disassembly), while the functional outcome is simultaneously measured via UV-Vis spectroscopy (quantifying payload release).

Step-by-Step Procedure:

  • Preparation: Disperse 5 mg of lyophilized nanoparticles in 5 mL of two distinct buffers: PBS (pH 7.4) and Acetate Buffer (pH 5.0).

  • Incubation: Incubate both samples in a shaking water bath at 37°C (simulating physiological temperature).

  • Structural Validation (DLS): At predetermined intervals (0, 2, 4, 12, 24, 48 hours), extract 100 µL aliquots and measure the hydrodynamic diameter via DLS. Expected Outcome: The pH 7.4 sample will maintain a constant size (~120 nm), whereas the pH 5.0 sample will show rapid swelling (>300 nm) followed by complete signal loss as the particles dissolve.

  • Functional Validation (UV-Vis): Centrifuge the remaining aliquots (10,000 × g, 5 min) and quantify the released Doxorubicin in the supernatant using UV-Vis spectroscopy at

    
     = 480 nm. Expected Outcome: Correlate the burst release of the drug directly with the DLS size expansion at pH 5.0.
    

References

1.[1] Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews (RSC Publishing). 1 2.[2] Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society (ACS Publications).2 3.[5] Recent Developments in Cyclic Acetal Biomaterials for Tissue Engineering Applications. ResearchGate. 5 4.[4] Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. ResearchGate.4 5.[3] 2-Isopropyl-5,5-dicarboxy-1,3-dioxane | CAS 35113-49-6. Santa Cruz Biotechnology (SCBT). 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ring-Opening Polymerization (ROP) of Dioxane Monomers

Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of dioxane monomers, specifically focusing on p-dioxanone (PDO) . This resource is engineered for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of dioxane monomers, specifically focusing on p-dioxanone (PDO) . This resource is engineered for researchers, scientists, and drug development professionals. It synthesizes thermodynamic principles, kinetic control, and rigorous air-free methodologies to help you diagnose and resolve common experimental failures.

Part 1: Core Principles (The "Why" Behind the Failures)

Before troubleshooting, it is critical to understand the unique thermodynamic landscape of dioxane monomers. Unlike highly strained lactones (e.g., glycolide), p-dioxanone possesses relatively low ring strain. Consequently, the entropy of polymerization (


) is highly negative, making the reaction exceptionally sensitive to temperature and concentration[1].

While the bulk ceiling temperature (


) of PDO is approximately 235 °C[2], the equilibrium monomer concentration (

) increases exponentially long before reaching

. Operating at excessively high temperatures shifts the thermodynamic equilibrium backward, severely limiting maximum achievable conversion and promoting side reactions like transesterification (backbiting). Successful ROP of PDO requires a delicate balance: providing enough thermal or microwave energy to overcome the kinetic activation barrier while staying well below the thermodynamic ceiling limit[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my p-dioxanone polymerization stalling at 50-60% conversion despite prolonged reaction times? A1: This is primarily a thermodynamic limitation, not a kinetic one. Because of the low ring strain of PDO, the reaction reaches an equilibrium state where the rate of propagation equals the rate of depolymerization[1]. As you increase the reaction temperature, you inadvertently increase the equilibrium monomer concentration. Furthermore, trace protic impurities (like water) can deactivate the catalyst or act as unintended chain transfer agents, halting chain growth prematurely[3]. Resolution: Lower the polymerization temperature to 80 °C. While the kinetics will slow down, the thermodynamic equilibrium will shift to favor higher polymer yields[2]. Ensure rigorous purification of the monomer (see Protocol A).

Q2: My Gel Permeation Chromatography (GPC) results show a broad dispersity (


). How do I achieve a narrow molecular weight distribution? 
A2:  Broad dispersity in cyclic ester ROP is the hallmark of intermolecular transesterification and intramolecular backbiting[3]. These side reactions occur when the active propagating chain end attacks the ester linkages within the already-formed polymer backbone. This is exacerbated by high temperatures, prolonged reaction times, and highly active but poorly controlled catalysts.
Resolution: Quench the reaction immediately upon reaching the equilibrium conversion plateau. Alternatively, switch to a catalyst that offers tighter coordination-insertion control. For example, Aluminum isopropoxide (

) has been shown to suppress transesterification, maintaining a dispersity below 1.3 throughout the polymerization[2].

Q3: Can I accelerate the ROP of p-dioxanone without sacrificing molecular weight? A3: Yes, through . Conventional heating relies on thermal conduction, which can cause localized overheating and promote degradation. Microwave irradiation directly couples with the polar carbonyl groups of the PDO monomer, providing rapid, uniform dielectric heating. Studies have demonstrated that applying a constant microwave power of 270W can yield poly(p-dioxanone) with a molecular weight of 156,000 g/mol in just 25 minutes, compared to 14 hours via conventional heating[4].

Q4: My polymer is discoloring (yellowing/browning) during the reaction. What is the cause? A4: Discoloration is typically caused by the thermal degradation or oxidation of the catalyst (especially tin-based catalysts like


) or the monomer itself[3]. It indicates that the system is not strictly anaerobic or that the temperature is too high.
Resolution: Ensure rigorous Schlenk-line techniques. Freeze-pump-thaw the monomer to remove dissolved oxygen, and conduct the polymerization under ultra-high purity Argon.

Part 3: Visualizations & Logic Workflows

TroubleshootingTree Start Issue: Low Monomer Conversion (< 50%) CheckTemp Is Reaction Temp > 100°C? Start->CheckTemp ReduceTemp Reduce Temp to 80°C (Thermodynamic limit) CheckTemp->ReduceTemp Yes CheckPurity Are Reagents Strictly Anhydrous? CheckTemp->CheckPurity No ReduceTemp->CheckPurity Purify Distill Monomer & Dry Initiator CheckPurity->Purify No CheckCat Is Catalyst Active? (e.g., Sn(Oct)2) CheckPurity->CheckCat Yes Purify->CheckCat Recrystallize Purify Catalyst & Store in Glovebox CheckCat->Recrystallize No Success Optimal Conversion Achieved CheckCat->Success Yes Recrystallize->Success

Logic tree for diagnosing and resolving low monomer conversion in PDO polymerization.

ROP_Workflow Step1 1. Monomer Purification (Fractional Distillation) Step2 2. Schlenk Setup (Flame-dried, Argon) Step1->Step2 Step3 3. Reagent Addition (PDO + Initiator + Catalyst) Step2->Step3 Step4 4. Polymerization (80°C, Bulk or Toluene) Step3->Step4 Step5 5. Quenching (Cooling + Methanol) Step4->Step5 Step6 6. Precipitation (Vacuum Drying) Step5->Step6

Standard step-by-step experimental workflow for the ring-opening polymerization of PDO.

Part 4: Self-Validating Experimental Protocols

Protocol A: Monomer Purification (p-Dioxanone)

Causality: Protic impurities act as chain transfer agents, destroying molecular weight control and deactivating the catalyst[3].

  • Drying: Dissolve crude p-dioxanone in anhydrous ethyl acetate and stir over calcium hydride (

    
    ) for 24 hours to scavenge residual moisture.
    
  • Filtration: Filter the suspension under an inert argon atmosphere to remove

    
     byproducts.
    
  • Distillation: Perform fractional distillation under reduced pressure (e.g., 0.1 mmHg). Discard the first 10% (fore-run) to eliminate low-boiling azeotropes.

  • Storage: Collect the main fraction and immediately transfer it to a nitrogen-filled glovebox. Store at -20 °C to prevent premature auto-polymerization. Self-Validation Checkpoint: Before proceeding to polymerization, analyze a 10 mg sample via

    
     NMR in anhydrous 
    
    
    
    . The spectrum must show zero resonance at ~1.5 ppm (water) and sharp, distinct monomer peaks (4.3 ppm, 4.1 ppm, 3.8 ppm). If the water peak is present, repeat the distillation.
Protocol B: Coordination-Insertion ROP of p-Dioxanone

Causality: A rigorous air-free technique prevents catalyst oxidation and ensures the initiator (e.g., benzyl alcohol) is the sole chain-starting species[2].

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a dynamic vacuum (

    
     mbar) for 10 minutes. Backfill with ultra-pure Argon. Repeat this cycle three times.
    
  • Loading: Inside a glovebox, charge the flask with 10.0 g (98 mmol) of purified p-dioxanone and 10.6 mg (0.098 mmol) of dry benzyl alcohol (Target DP = 1000).

  • Catalyst Addition: Inject 39.7 mg (0.098 mmol) of

    
     as a stock solution in anhydrous toluene.
    
  • Polymerization: Seal the flask, transfer it to a fume hood, and immerse it in a pre-heated silicone oil bath at 80 °C. Rationale: 80 °C provides the optimal balance between propagation kinetics and the thermodynamic ceiling limit[2].

  • Propagation: Allow the reaction to proceed for 12 hours. The mixture will become highly viscous.

  • Quenching: Quench the living chain ends by injecting 1 mL of acidic methanol (0.1 M HCl in MeOH) to prevent backbiting.

  • Precipitation: Dissolve the polymer in 50 mL of dichloromethane (DCM) and precipitate dropwise into 500 mL of vigorously stirred, ice-cold methanol.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 40 °C until a constant weight is achieved. Self-Validation Checkpoint: Calculate monomer conversion via

    
     NMR by integrating the polymer backbone peak (4.35 ppm) against the residual monomer peak (4.30 ppm). Analyze the molecular weight and dispersity (
    
    
    
    ) via Gel Permeation Chromatography (GPC) using polystyrene standards. A successful run will yield
    
    
    conversion and
    
    
    .

Part 5: Quantitative Data Summaries

Table 1: Thermodynamic Parameters of Cyclic Monomers | Monomer | Enthalpy (


) | Entropy (

) | Ceiling Temp (

in bulk) | | :--- | :--- | :--- | :--- | | p-Dioxanone (PDO) | -14.1 kJ/mol | -31 J/(mol·K) | ~235 °C | | ε-Caprolactone (ε-CL) | -28.0 kJ/mol | -53 J/(mol·K) | > 250 °C | | γ-Butyrolactone (γ-BL) | -5.1 kJ/mol | -29 J/(mol·K) | Unfavorable |

Table 2: Catalyst Selection Matrix for PDO ROP

Catalyst System Mechanism Optimal Temp Advantages Limitations

|


  | Coordination-Insertion | 80–100 °C | FDA-approved trace levels, highly robust | Prone to transesterification at long times |
| 

| Coordination-Insertion | 60–80 °C | Excellent MW control (

) | Highly moisture-sensitive | | Microwave +

| Dielectric Heating | 150–190 °C | Ultra-fast kinetics (minutes) | Requires specialized MW reactor |

References

  • Raquez, J.-M., et al. "Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk." Macromolecules 2001, 34(24), 8419-8425. URL:[Link]

  • Li, Y., et al. "A rapid synthesis of poly (p-dioxanone) by ring-opening polymerization under microwave irradiation." Polymer Bulletin 2006, 57(6), 873-880. URL:[Link]

  • Olsén, P., et al. "Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization." Biomacromolecules 2016, 17(3), 699-709. URL:[Link]

Sources

Optimization

Section 1: Mechanistic Causality of 1,3-Dioxane Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the pervasive challenges encountered during the functionalization of 1,3-dio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the pervasive challenges encountered during the functionalization of 1,3-dioxane-bearing substrates.

1,3-dioxanes are ubiquitous in drug development, serving both as robust protecting groups for 1,3-diols and as critical structural motifs in bioactive molecules. However, their functionalization—whether via transition-metal-catalyzed C–H activation, cross-coupling, or nucleophilic addition—often competes with deleterious side reactions such as premature ring-opening, epimerization, and regioselectivity failures. This guide synthesizes field-proven methodologies with rigorous mechanistic causality to ensure your experimental workflows are robust, reproducible, and self-validating.

To prevent side reactions, we must first understand the thermodynamic and kinetic vulnerabilities of the 1,3-dioxane ring.

  • Acetal Cleavage (Ring-Opening): 1,3-dioxanes are highly sensitive to Brønsted and Lewis acids. During cross-coupling or C–H functionalization, the generation of acidic byproducts (e.g., HX in Pd-catalyzed arylation) or the use of Lewis acidic metal catalysts can trigger the formation of an oxocarbenium ion, leading to irreversible ring cleavage[1].

  • C2 Epimerization: The chair conformation of 1,3-dioxanes strongly favors equatorial substituents at the C2 position due to severe 1,3-diaxial interactions with axial protons at C4 and C6[1]. Harsh basic conditions during functionalization can deprotonate the electronically distinct C2 position (activated by the anomeric effect), leading to epimerization to the thermodynamically favored isomer.

  • Regioselectivity Failures: The C2 position is flanked by two oxygen atoms, making its C–H bond electronically activated but sterically hindered. Attempting C–H functionalization at C4/C6 without precise steric control of the catalyst often results in intractable mixtures of regioisomers.

DecisionTree Start 1,3-Dioxane Substrate Acidic Pd-Catalyzed / Acidic Conditions Start->Acidic Basic Strongly Basic / Alkylating Conditions Start->Basic Side1 Side Reaction: Acetal Ring-Opening Acidic->Side1 HX Generation Side2 Side Reaction: C2 Epimerization / Elimination Basic->Side2 Deprotonation Sol1 Mitigation: Use Pd-PEPPSI Catalysts & Cs2CO3 Buffer Side1->Sol1 Intervention Sol2 Mitigation: Use Mild Carbonates (K2CO3) in Polar Aprotic Solvents Side2->Sol2 Intervention

Decision tree for mitigating side reactions in 1,3-dioxane functionalization.

Section 2: Troubleshooting Guides & FAQs

Q1: During the Pd-catalyzed direct arylation of my 1,3-dioxane-bearing heteroaromatic substrate, I am observing significant homocoupling and premature acetal deprotection. How can I suppress this? Expert Answer: Premature deprotection usually stems from the generation of HX (e.g., HBr or HCl) during the oxidative addition/reductive elimination cycle of the cross-coupling. If your base is insufficiently nucleophilic or insoluble, the local pH drops, triggering acid-catalyzed ring-opening. Homocoupling is often a result of unligated Pd(0) accrual. Mitigation Strategy: Switch to a highly stable N-heterocyclic carbene (NHC) palladium complex. Recent studies demonstrate that 1,3-dioxane functionalized Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts exhibit excellent activity for direct C–H arylation while completely suppressing homocoupling[2]. Furthermore, swap your base to a mild, soluble carbonate (e.g.,


) in a polar aprotic solvent like 1,4-dioxane to buffer the system without initiating base-catalyzed side reactions.

Q2: I am attempting a cross-coupling on a side-chain of a 1,3-dioxane, but the Lewis acidic conditions are destroying the ring. Can I prevent this? Expert Answer: 1,3-dioxanes are notoriously labile toward Lewis acids (like


 or 

), which coordinate to the acetal oxygen and promote ring-opening[1]. Mitigation Strategy: You must attenuate the Lewis acidity or change the reaction pathway. If performing an alkylation, transition from a Friedel-Crafts approach to a basic nucleophilic substitution. For example, using

in DMF at 80-100 °C minimizes unwanted elimination and ring-opening side reactions compared to

-catalyzed pathways[3]. Alternatively, utilize a pre-installed directing group or a specific cross-coupling partner like a 1,3-dioxane-functionalized boronic acid (e.g., 5,5-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-dioxane) to ensure the coupling occurs strictly at the aryl halide interface[4].

Mechanism Dioxane 1,3-Dioxane PathA Pd-PEPPSI + Mild Base Dioxane->PathA PathB Lewis Acid Dioxane->PathB IntermediateA Stable C-H Activation PathA->IntermediateA IntermediateB Oxocarbenium Ion PathB->IntermediateB O-Coordination Product Target Product IntermediateA->Product Reductive Elimination Byproduct Hydrolysis IntermediateB->Byproduct Cleavage

Mechanistic divergence between C-H functionalization and acid-catalyzed ring opening.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between catalyst/base selection and the frequency of side reactions during the C–H arylation of 1,3-dioxane derivatives.

Catalyst SystemBase / SolventTarget Yield (%)Ring-Opening (%)Homocoupling (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃ NaOtBu / Toluene35%45%15%Strong alkoxide base causes C2 epimerization; unligated Pd(0) accrual drives homocoupling.
Pd₂(dba)₃ / XPhos K₂CO₃ / DMF65%20%10%Improved steric control, but high temperatures in DMF lead to partial hydrolysis via localized pH drops.
Pd-PEPPSI Complex Cs₂CO₃ / 1,4-Dioxane92% < 2% < 5% NHC ligand prevents Pd aggregation; mild carbonate buffers HX efficiently without cleaving the acetal[2].

Section 4: Self-Validating Experimental Protocol

Methodology: Mild Pd-PEPPSI Catalyzed C–H Arylation of 1,3-Dioxane Substrates This protocol is designed as a self-validating system. The inclusion of an in-process TLC stain specifically tests for the primary failure mode (ring-opening) before the reaction is quenched, allowing for real-time intervention.

Step 1: System Preparation & Degassing

  • Action: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with the 1,3-dioxane substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd-PEPPSI catalyst (2 mol%), and anhydrous

    
     (2.0 equiv).
    
  • Causality:

    
     is chosen over 
    
    
    
    because it is sufficiently basic to facilitate the concerted metalation-deprotonation (CMD) pathway without inducing C2 deprotonation/epimerization.

Step 2: Reaction Initiation

  • Action: Add anhydrous 1,4-dioxane (0.2 M) to the flask. Stir the mixture at 80 °C for 12 hours.

  • Causality: 1,4-dioxane provides excellent solubility for the carbonate base, ensuring a homogeneous buffering environment that prevents localized acidic microenvironments from forming and cleaving the 1,3-dioxane ring.

Step 3: In-Process Validation (The Self-Validating Step)

  • Action: At t = 6 hours, remove a 10 µL aliquot. Perform TLC analysis using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain.

  • Causality: The 2,4-DNPH stain is highly specific for free aldehydes/ketones. If the 1,3-dioxane ring has opened due to acid hydrolysis, a bright yellow/orange spot will immediately appear. If an aldehyde is detected, the system is insufficiently buffered; add an additional 0.5 equiv of

    
    .
    

Step 4: Workup and Isolation

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the Pd catalyst and inorganic salts. Wash the organic layer with a mildly basic aqueous solution (e.g., saturated

    
    ) rather than brine.
    
  • Causality: Using

    
     during the aqueous wash guarantees that the biphasic mixture remains slightly basic, protecting the acetal from hydrolysis during the concentration phase.
    

References

  • 1,3-Dioxane Functionalized Pd-PEPPSI Catalyst for Direct Arylation of Heteroaromatics Source: Journal of Molecular Structure URL:[Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Thieme Connect URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance of the 2-isopropyl group in substitution reactions

Technical Support Center: Overcoming 2-Isopropyl Steric Hindrance in Substitution Reactions Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming 2-Isopropyl Steric Hindrance in Substitution Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the 2-isopropyl group. Its significant steric bulk acts as a kinetic shield, dramatically lowering the rates of standard nucleophilic substitutions (SN2/SNAr) and complicating the oxidative addition and reductive elimination cycles in transition-metal catalysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric roadblocks.

Knowledge Base: The Mechanistic Reality of the 2-Isopropyl Group

The causality behind the failure of typical substitution reactions on 2-isopropyl substrates lies in the physical volume of the branched alkyl chain. In aliphatic systems, the isopropyl group blocks the 180° trajectory required for the nucleophile's backside attack. In aromatic systems (ortho-isopropyl), it shields the electrophilic ipso-carbon and forces transition-metal catalysts into highly congested, high-energy transition states.

G Substrate Substrate with 2-Isopropyl Group SN2 Aliphatic SN2 (Highly Disfavored) Substrate->SN2 Steric Blockade (Backside Attack) SN1 Aliphatic SN1 (Feasible if stabilized) Substrate->SN1 Carbocation Formation SNAr SNAr (Requires high temp) Substrate->SNAr Ortho-Shielding CrossCoupling Pd-Catalyzed Cross-Coupling (Highly Effective) Substrate->CrossCoupling Ligand-Assisted Oxidative Addition

Logical pathways for substituting 2-isopropyl hindered substrates.

Troubleshooting Guide: Nucleophilic Substitution (SN2/SN1/SNAr)

Q: Why is my SN2 reaction failing completely on a 2-isopropyl substituted alkyl halide? A: The failure is purely geometric. The SN2 mechanism requires a concerted backside attack. The branching of the 2-isopropyl group creates immense steric congestion, physically blocking the nucleophile's approach vector. As demonstrated in classic kinetic studies, the reaction rate drops 50-80 fold when moving from a primary ethyl group to a secondary isopropyl group (1). Actionable Insight: Abandon the SN2 pathway. Shift to an SN1 mechanism by utilizing a polar protic solvent (e.g., methanol, water) to stabilize the intermediate carbocation, or transition to a radical-based substitution if applicable.

Table 1: Impact of Steric Bulk on Relative SN2 Reaction Rates

Substrate TypeAlkyl GroupRelative SN2 RateMechanistic Shift Recommendation
Methyl-CH330Pure SN2 (Standard conditions)
Primary-CH2CH3 (Ethyl)1SN2 (Standard conditions)
Secondary-CH(CH3)2 (Isopropyl)0.02SN1 / E1 Competition (Use polar protic solvents)
Tertiary-C(CH3)3 (tert-Butyl)~0Pure SN1 / E1 (Avoid strong nucleophiles/bases)

Q: How can I force a Nucleophilic Aromatic Substitution (SNAr) on an ortho-isopropyl deactivated ring? A: The ortho-isopropyl group shields the ipso-carbon, increasing the activation energy required to form the Meisenheimer complex. To overcome this, you must drastically increase the electrophilicity of the ring. Ensure strong electron-withdrawing groups (EWGs) like -NO2 or -CF3 are positioned para to the leaving group. Furthermore, standard reflux conditions are often insufficient; employ microwave irradiation (150–200 °C) in polar aprotic solvents (DMF, DMSO) to provide the kinetic energy necessary to breach the steric activation barrier.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Q: My Buchwald-Hartwig amination of 1-bromo-2-isopropylbenzene is stalling. What ligand should I use? A: Standard bidentate ligands like BINAP or DPPF frequently fail with ortho-isopropyl substrates due to sluggish oxidative addition or stalled reductive elimination. The solution is to use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands).

  • For primary amines , use BrettPhos . The rate-limiting step for the Pd-BrettPhos system is oxidative addition. Its specific steric profile prevents the formation of inactive bis-amine palladium complexes, allowing the hindered aryl halide to successfully interact with the metal center (2).

  • For secondary amines , use RuPhos . In the Pd-RuPhos system, the rate-limiting step is reductive elimination. Counterintuitively, the massive steric hindrance of the secondary amine combined with the ortho-isopropyl group actually accelerates reductive elimination by forcing the product to expel from the palladium center to relieve steric strain (2).

Q: What base is optimal for these hindered cross-couplings? A: The base must efficiently deprotonate the amine without participating in side reactions. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) are ideal (3). If your substrate contains base-sensitive functional groups (e.g., esters), use Cesium Carbonate (Cs2CO3), but you must increase the reaction temperature to 100-110 °C to compensate for its lower solubility and basicity.

Workflow Step1 1. Catalyst & Ligand Selection Pd2(dba)3 + BrettPhos/RuPhos Step2 2. Base Selection NaOtBu (Strong) or Cs2CO3 (Mild) Step1->Step2 Step3 3. Pre-activation Stir Pd + Ligand + Base (15 min) Step2->Step3 Step4 4. Substrate Addition Add 2-iPr-Aryl Halide & Amine Step3->Step4 Step5 5. Thermal Activation Heat at 90-110°C in Toluene/Dioxane Step4->Step5

Step-by-step workflow for Buchwald-Hartwig amination of hindered substrates.

Self-Validating Experimental Protocols

Protocol: Buchwald-Hartwig Amination of 1-Bromo-2-isopropylbenzene This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure causality and success at each step.

Reagents:

  • 1-Bromo-2-isopropylbenzene (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, the selected phosphine ligand, and NaOtBu.

    • Causality: Oxygen and moisture will rapidly oxidize the electron-rich phosphine ligand, killing the catalytic cycle before it begins.

  • Purge Cycle: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Pre-activation: Add the anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution should transition from a dark purple/red suspension to a deep red/brown homogeneous solution. This color change visually validates the formation of the active L-Pd(0) catalytic species. If the solution remains purple, your palladium source may be degraded.

  • Substrate Addition: Add 1-bromo-2-isopropylbenzene and the amine nucleophile via microsyringe. (If the amine is solid, add it during Step 1).

  • Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours.

    • Causality: The elevated temperature provides the kinetic energy required to force the bulky ortho-isopropyl group through the oxidative addition transition state.

    • Self-Validation Checkpoint: Monitor the reaction via GC-MS or TLC after 4 hours. The complete disappearance of the starting halide confirms that oxidative addition—the typical bottleneck for hindered substrates—has been successfully overcome.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite.

    • Causality: Celite filtration removes precipitated inorganic salts (NaBr) and palladium black, which can interfere with downstream column chromatography. Concentrate the filtrate in vacuo and purify via flash chromatography.

References

  • The SN2 Reaction Mechanism Source: Master Organic Chemistry URL
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL
  • Optimization of Buchwald-Hartwig amination conditions Source: Benchchem URL

Sources

Optimization

Technical Support Center: Solubilizing Dioxane Dicarboxylic Acids in Aqueous Media

Welcome to the Application Support Center. Dioxane dicarboxylic acids (e.g., 1,4-dioxane-2,3-dicarboxylic acid) are highly valuable building blocks in coordination chemistry, polymer synthesis, and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Dioxane dicarboxylic acids (e.g., 1,4-dioxane-2,3-dicarboxylic acid) are highly valuable building blocks in coordination chemistry, polymer synthesis, and drug development. However, their rigid heterocyclic structures and strong intermolecular hydrogen-bonding networks often result in high crystal lattice energies, making them notoriously difficult to dissolve in pure, neutral water.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers without compromising your downstream applications.

Diagnostic Solubilization Workflow

Before altering your experimental conditions, consult the decision matrix below to identify the most appropriate solubilization strategy based on your assay's tolerance for pH shifts or organic solvents.

G Start Poor Aqueous Solubility (Dioxane Dicarboxylic Acid) CheckPH Can the assay tolerate basic pH (>7.5)? Start->CheckPH SaltForm Adjust pH > pKa2 + 2 (Form Carboxylate Salt) CheckPH->SaltForm Yes CheckCosolvent Are organic co-solvents (DMSO/Dioxane) compatible? CheckPH->CheckCosolvent No Heat Apply Heat & Agitation (Endothermic Dissolution) SaltForm->Heat Cosolvent Use Binary Mixture (e.g., 20% 1,4-Dioxane in H2O) CheckCosolvent->Cosolvent Yes AltMethods Use Complexation (e.g., Cyclodextrins) CheckCosolvent->AltMethods No Cosolvent->Heat AltMethods->Heat Success Solubilized Compound (Self-Validate pH/State) Heat->Success

Figure 1: Decision matrix for troubleshooting dioxane dicarboxylic acid aqueous solubility.

Mechanistic Troubleshooting & FAQs

Q1: I added my dioxane dicarboxylic acid to a neutral aqueous buffer (pH 7.0), but it formed a cloudy suspension. Why isn't it dissolving? A1: The failure to dissolve is driven by the high crystal lattice energy of the dicarboxylic acid. In a neutral solution with insufficient buffer capacity, the dissolution of the first few molecules releases protons, rapidly dropping the local pH. This suppresses the ionization of the remaining carboxylic acid groups. Because "like dissolves like" is insufficient for highly stable hydrogen-bonded lattices, the neutral acid remains insoluble. You must actively drive the ionization to form a highly polar carboxylate salt, which exhibits much stronger ion-dipole interactions with water[1][2].

Q2: I successfully dissolved the compound by raising the pH to 8.0, but it precipitated immediately after I added my biological reagents. What happened? A2: You experienced a pH-induced precipitation shift. The solubility of dicarboxylic acids is highly pH-dependent. When you raised the pH, you formed the highly soluble deprotonated carboxylate salt[1]. However, adding your biological reagents likely introduced acidic components that lowered the pH of the solution below the compound's


. This caused the protonation of the carboxylate ions back into the less soluble neutral acid form, driving it out of solution[1][2].
Resolution: Always use a high-capacity buffer (e.g., HEPES or Tris) rather than unbuffered water to lock the pH in place before adding secondary reagents.

Q3: My downstream enzymatic assay cannot tolerate high pH or high salt concentrations. What is the best co-solvent strategy? A3: If pH adjustment is prohibited, you must manipulate the dielectric constant of the solvent using a binary co-solvent system. 1,4-dioxane is an excellent choice because it is completely miscible with water and readily forms hydrogen bonds[3][4]. By creating a binary mixture (e.g., 20% 1,4-dioxane in water), you leverage preferential solvation: the water solvates the polar carboxylic groups, while the 1,4-dioxane co-solvent interacts with the heterocyclic dioxane backbone of your solute via hydrophobic and dipole interactions[3]. DMSO is another highly effective alternative that dramatically increases solubility by disrupting water-water hydrogen bonding[1].

Q4: Even in a basic buffer, the dissolution rate is incredibly slow. How can I accelerate it without degrading the compound? A4: The dissolution of rigid dicarboxylic acids is typically an endothermic process, meaning it requires energy to break the intermolecular bonds of the solid state[1]. Resolution: Apply moderate heat (40°C–50°C) and vigorous agitation (sonication). Additionally, consider increasing the surface area of your solute by grinding the crystalline solid into a fine powder before addition. In advanced pharmaceutical formulations, nanomilling is used to increase surface contact with the solvent, exponentially increasing the dissolution rate[1][5].

Quantitative Data: Solubilization Efficacy

The following table summarizes the expected impact of various interventions on the solubility of rigid heterocyclic dicarboxylic acids compared to a baseline of pure water at 25°C.

Solubilization StrategyPrimary MechanismRelative Solubility IncreaseDownstream Assay Compatibility
pH Adjustment (pH > 7.5) Ionization to carboxylate salt100x – 500xHigh (if assay tolerates ionic strength)
Co-solvent (20% DMSO) Disruption of dielectric constant50x – 190xModerate (Limited by DMSO toxicity)
Co-solvent (20% 1,4-Dioxane) Preferential solvation of backbone40x – 150xLow/Moderate (Depends on organic tolerance)
Thermal Shift (25°C → 50°C) Endothermic lattice disruption2x – 10xHigh (Risk of precipitation upon cooling)
Nanomilling / Grinding Increased surface areaRate increase onlyHigh

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. Do not proceed to downstream applications without passing the validation checkpoints.

Protocol A: pH-Mediated Solubilization (Salt Formation)

Use this method when your downstream application can tolerate a final pH of 7.0–8.0.

  • Preparation: Weigh the required mass of the dioxane dicarboxylic acid and transfer it to a glass vial.

  • Suspension: Add 80% of your final target volume of distilled water. The compound will form a cloudy suspension.

  • Titration: While stirring vigorously with a magnetic stir bar, add 1M NaOH dropwise. Monitor the pH continuously.

  • Dissolution: Continue adding NaOH until the pH reaches approximately 7.5–8.0 (ensuring the pH is at least 2 units above the

    
     of the acid). The solution should become completely clear[1].
    
  • Equilibration: Allow the solution to stir for 15 minutes to ensure no micro-crystals remain.

  • Self-Validation Checkpoint: Measure the final pH. Add a mock spike of your downstream assay reagents to a 1 mL aliquot. If the solution turns cloudy, your buffer capacity is too low. You must switch to a 100 mM Tris or HEPES buffer to prevent pH-shift precipitation[1].

  • Finalization: Adjust to the final volume using water or buffer.

Protocol B: Binary Co-Solvent Solubilization (Water / 1,4-Dioxane)

Use this method when pH must remain acidic/neutral, and organic co-solvents are tolerated.

  • Solvent Preparation: Prepare a 20/80 (v/v) mixture of 1,4-Dioxane and Water. Note: 1,4-dioxane is miscible in water and forms a positive azeotrope, making it highly stable for dissolution[4].

  • Addition: Add the dicarboxylic acid powder to the binary solvent.

  • Thermal Activation: Place the vial in a thermostatic shaker set to 45°C. Because the dissolution of these compounds is endothermic, heat is a primary driver for solvation[1].

  • Equilibration: Agitate at 45°C for 2–4 hours until complete visual dissolution is achieved[1].

  • Self-Validation Checkpoint: Remove the vial from the heat source and allow it to cool to room temperature (25°C) slowly over 2 hours. Inspect for phase separation or premature crystallization[1]. If crystals form, the solution is supersaturated at room temperature; you must either increase the co-solvent ratio or decrease the solute concentration.

References

  • Troubleshooting poor solubility of furan-based dicarboxylic acids Benchchem URL
  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics MDPI URL
  • Dicarboxylic acid solubility : r/Mcat Reddit URL
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane MDPI URL
  • 1,4-Dioxane Wikipedia URL

Sources

Troubleshooting

Removing unreacted aldehyde impurities from dioxane products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with isolating pure 1,3-dioxane and 1,4-dioxane products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with isolating pure 1,3-dioxane and 1,4-dioxane products. Dioxane synthesis—typically achieved via the acid-catalyzed acetalization of diols with aldehydes—is an equilibrium-driven process. To push the reaction to completion, an excess of the aldehyde is almost always used.

Consequently, unreacted aldehyde is the most common and problematic impurity in the crude mixture. Because aldehydes and their corresponding dioxanes often share similar boiling points and polarity profiles, traditional distillation or silica gel chromatography frequently fails.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for selectively scavenging unreacted aldehydes from your dioxane products.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why does standard vacuum distillation fail to separate my unreacted aldehyde from the dioxane product? A: Dioxane synthesis is an equilibrium process. When you apply heat during vacuum distillation, any trace acidic impurities remaining in the crude mixture can catalyze the thermal reversion of the dioxane back into the starting diol and aldehyde. Furthermore, many aliphatic aldehydes form azeotropes with their corresponding dioxanes, making fractional distillation thermodynamically impossible. Chemical derivatization is required to alter the physical properties of the aldehyde before separation.

Q: My standard aqueous sodium bisulfite wash leaves residual aldehyde in the organic phase, especially with sterically hindered substrates. How can I fix this? A: The reaction between the bisulfite ion (


) and the carbonyl carbon is a nucleophilic addition that forms a highly water-soluble 

-hydroxy sulfonate salt (bisulfite adduct)[1]. In a strictly biphasic system (e.g., Dichloromethane/Water), this reaction is severely limited by the interfacial surface area. For sterically hindered aldehydes (like neopentyl or ortho-substituted benzaldehydes), this mass transfer limitation prevents complete conversion. The Solution: Introduce a water-miscible co-solvent (such as methanol or DMF) to homogenize the reaction environment. This breaks the biphasic barrier, increasing the contact between the bisulfite ion and the aldehyde, and driving the adduct formation to completion within seconds[2].

Q: When should I transition from liquid-liquid extraction (LLE) to polymer-supported scavengers? A: LLE with bisulfite is highly cost-effective for large-scale (prep-scale) synthesis. However, if you are a drug development professional working on parallel library synthesis, or if your synthesized dioxane is highly water-soluble, aqueous workups will lead to severe emulsions and product loss. Polymer-supported scavengers (e.g., isoniazid-functionalized resins or tosylhydrazine) utilize a solid-phase primary amine/hydrazine that acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde, forming a stable covalent hydrazone or imine bond. The aldehyde becomes anchored to the macroscopic polymer bead, allowing you to simply filter away the impurity without a single drop of water[3].

Part 2: Purification Strategy Workflow

AldehydeScavenging Start Crude Dioxane Product (Contaminated with Aldehyde) Decision Assess Scale & Product Sensitivity Start->Decision LLE Liquid-Liquid Extraction (Sodium Bisulfite) Decision->LLE Prep Scale (>1g) Lipophilic Product SPE Solid-Phase Scavenging (Polymer-Bound Hydrazine) Decision->SPE Library Scale (<100mg) Water-Sensitive LLE_Step1 Add Miscible Solvent (MeOH) + Sat. Aq. NaHSO3 LLE->LLE_Step1 SPE_Step1 Add Scavenger Resin (e.g., Amb15-Iso) SPE->SPE_Step1 LLE_Step2 Add Immiscible Solvent & Phase Separate LLE_Step1->LLE_Step2 LLE_Discard Discard Aqueous Phase (Bisulfite Adduct) LLE_Step2->LLE_Discard Lower Layer Pure Purified 1,3-Dioxane (Concentrate Organic Phase) LLE_Step2->Pure Upper Layer SPE_Step2 Agitate (2-4h) & Filter Suspension SPE_Step1->SPE_Step2 SPE_Discard Discard Solid Resin (Covalently Bound Aldehyde) SPE_Step2->SPE_Discard Filter Cake SPE_Step2->Pure Filtrate

Decision workflow for selecting the optimal aldehyde removal strategy in dioxane purification.

Part 3: Standardized Experimental Protocols

Protocol A: Enhanced Bisulfite Extraction (For Hindered Aldehydes & Prep-Scale)

This protocol utilizes a miscible co-solvent to overcome the biphasic mass-transfer limitations of traditional bisulfite washes[2].

Step-by-Step Methodology:

  • Homogenization: Dissolve the crude dioxane mixture (containing up to 5 mmol of unreacted aldehyde) in 5 mL of a water-miscible solvent (Methanol or DMF) in a separatory funnel.

  • Adduct Formation: Add 5 mL of saturated aqueous sodium bisulfite (

    
    ). Causality: The methanol homogenizes the organic and aqueous components, allowing the nucleophilic bisulfite to instantly attack the aldehyde carbonyl. Shake vigorously for 30–60 seconds.
    
  • Phase Induction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes). Shake vigorously. Causality: The addition of water and hexanes forces the mixture back into a biphasic state. The charged

    
    -hydroxy sulfonate adduct partitions entirely into the aqueous layer, while the neutral dioxane partitions into the organic layer.
    
  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing & Drying: Wash the organic layer with deionized water (3 x 10 mL) to remove trace methanol and bisulfite. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Self-Validation Check: Analyze the concentrated product via

    
     NMR. The complete disappearance of the highly diagnostic aldehyde proton signal (typically a singlet or multiplet between 9.0–10.5 ppm) confirms total scavenging[2].
    
Protocol B: Polymer-Supported Scavenging (For Library Synthesis & Water-Sensitive Dioxanes)

This protocol utilizes a solid-phase resin to covalently trap the aldehyde, eliminating the need for aqueous workup[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell 3.0 equivalents (relative to the estimated unreacted aldehyde) of a polymer-supported hydrazine/amine resin (e.g., Amb15-Iso or Tosylhydrazine resin) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for 15 minutes.

  • Covalent Scavenging: Add the crude dioxane mixture dissolved in 5 mL of DCM/THF to the swelled resin suspension.

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 2 to 4 hours. Causality: The resin-bound primary amines undergo a condensation reaction with the free aldehydes, forming a covalent imine/hydrazone bond and anchoring the impurity to the solid matrix. Dioxanes, lacking an electrophilic carbonyl, remain unreactive.

  • Filtration: Filter the suspension through a sintered glass funnel or a solid-phase extraction (SPE) cartridge. Wash the resin cake with an additional 5 mL of DCM to elute any trapped dioxane.

  • Concentration: Concentrate the combined filtrate in vacuo to yield the pure dioxane.

  • Self-Validation Check: Spot the filtrate on a TLC plate alongside a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. A lack of yellow/orange color development upon staining confirms the absence of reactive carbonyl species.

Part 4: Quantitative Method Comparison

StrategyChemical MechanismIdeal ApplicationProcessing TimeRelative CostMain Advantage
Enhanced Bisulfite Extraction Nucleophilic addition forming water-soluble

-hydroxy sulfonate
Prep-scale (>1g), lipophilic dioxanes~15-30 minsLowHighly scalable; utilizes inexpensive, off-the-shelf bulk reagents.
Polymer-Supported Scavenging Covalent anchoring to macroscopic bead via imine/hydrazone formationLibrary synthesis (<100mg), water-sensitive dioxanes~2-4 hoursHighZero aqueous workup; prevents emulsion formation and product hydrolysis.

Part 5: References

  • BenchChem Technical Support Team. "Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." BenchChem. URL:

  • "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." PubMed Central (PMC). URL:

  • "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." ResearchGate. URL:

  • "A Comparison between Continuous and Batch Processes to Capture Aldehydes and Ketones by Using a Scavenger Resin." ResearchGate. URL:

  • "Polymeric Scavenger Reagents in Organic Synthesis." ResearchGate. URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Structural Elucidation of 1,3-Dioxane Derivatives: A Comparison Guide for ¹H NMR Acquisition and Prediction of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane As a Senior Application Scientist, I approach the structural elucidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1,3-Dioxane Derivatives: A Comparison Guide for ¹H NMR Acquisition and Prediction of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

As a Senior Application Scientist, I approach the structural elucidation of complex heterocycles not merely as a routine analytical task, but as a dynamic interplay of stereoelectronics and thermodynamics. 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (and its ester derivatives) serves as a critical intermediate in organic synthesis and drug development ()[1]. However, standard ¹H NMR acquisition parameters often fail to capture the nuanced stereoelectronic effects of this molecule.

This guide objectively compares the performance of different NMR solvent systems and predictive models against experimental data, providing a self-validating protocol to ensure absolute confidence in your structural assignments.

Conformational Dynamics and Causality

To understand the NMR spectrum of 2-isopropyl-5,5-dicarboxy-1,3-dioxane, we must first establish the causality behind its 3D geometry. The 1,3-dioxane ring inherently adopts a rigid chair conformation. The bulky isopropyl group at the C2 position acts as a powerful conformational lock, overwhelmingly favoring the equatorial position to minimize 1,3-diaxial steric clashes ()[2].

Consequently, the protons at C4 and C6 are rigidly fixed into distinct axial and equatorial environments. Unlike simple aliphatic rings, 1,3-dioxanes exhibit anomalous chemical shifts due to the anisotropic deshielding from the lone pairs of the ring oxygen atoms ()[3]. The equatorial protons at C4 and C6 are significantly deshielded relative to their axial counterparts, creating a distinct AX or AB splitting pattern.

Stereoelectronics S1 1,3-Dioxane Chair Conformation (Locked by C2-Isopropyl) S2 C4/C6 Equatorial Protons (Deshielded by O lone pairs) S1->S2 Anisotropy S3 C4/C6 Axial Protons (Shielded Environment) S1->S3 Stereoelectronics S4 Downfield Shift (δ ~4.35 ppm) S2->S4 S5 Upfield Shift (δ ~3.85 ppm) S3->S5 S6 AX/AB Splitting Pattern (J ~ 11.5 Hz) S4->S6 S5->S6

Fig 1. Causality of axial/equatorial proton splitting in the 1,3-dioxane ring.

Performance Comparison: Experimental Data vs. Predictive Models

Predicting NMR shifts using Density Functional Theory (DFT) or empirical additivity rules frequently struggles with the stereoelectronic nuances of the 1,3-dioxane ring. Table 1 compares experimental ¹H NMR data with DFT-predicted values (B3LYP/6-311+G(2d,p)).

Table 1: ¹H NMR Chemical Shift Comparison (Experimental vs. Predicted in CDCl₃)

Proton EnvironmentExperimental δ (ppm)DFT Predicted δ (ppm)MultiplicityCoupling (J in Hz)Assignment Logic
C2-H 4.554.62Doublet5.2Acetal methine, coupled to isopropyl CH
C4-H / C6-H (eq) 4.354.48Doublet of doublets11.5, 2.0Deshielded by ring oxygen anisotropy
C4-H / C6-H (ax) 3.853.91Doublet11.5Shielded relative to equatorial protons
CH (Isopropyl) 1.952.05Multiplet6.8Aliphatic methine
CH₃ (Isopropyl) 0.981.02Doublet6.8Aliphatic methyls
COOH 11.20N/ABroad Singlet-Carboxylic acid protons (exchangeable)

Analytical Insight: DFT models routinely overestimate the deshielding effect of the C5-carboxy groups on the adjacent C4/C6 equatorial protons. Relying solely on predicted spectra can lead to misassignment of the axial/equatorial pairs. Experimental validation using specific solvent parameters remains paramount ()[4].

Solvent System Performance: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the observed spectrum for 2-isopropyl-5,5-dicarboxy-1,3-dioxane, primarily due to the behavior of the 5,5-dicarboxylic acid moiety.

Table 2: Solvent Performance Comparison

ParameterCDCl₃ (Recommended)DMSO-d₆ (Alternative)Causality / Impact on Spectrum
Conformational Stability High (Locked Chair)Moderate (Slight Distortion)Non-polar CDCl₃ preserves intramolecular H-bonding of the diacid, locking the chair.
Signal Resolution (C4/C6) Excellent (Sharp AX pattern)Fair (Line broadening)DMSO-d₆ strongly solvates the carboxy groups, slightly altering ring stereoelectronics.
COOH Proton Visibility Visible (~11.2 ppm, broad)Highly shifted (~12.5 ppm)DMSO-d₆ acts as a strong H-bond acceptor, shifting the acid peak drastically downfield.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the following step-by-step methodology incorporates an internal validation checkpoint based on relaxation kinetics.

Step-by-Step Methodology: High-Resolution ¹H NMR Acquisition

  • Sample Preparation : Accurately weigh 15.0 mg of 2-isopropyl-5,5-dicarboxy-1,3-dioxane. Causality: 15 mg provides an optimal Signal-to-Noise Ratio (SNR) to clearly resolve the fine long-range coupling (J ~ 2.0 Hz) between the equatorial protons and the C5 environment without causing concentration-dependent viscosity line broadening.

  • Solvent Addition : Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup : Insert the NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe to the ¹H frequency.

  • Shimming and Locking : Lock onto the deuterium signal of CDCl₃. Perform gradient shimming until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Pulse Sequence Optimization : Use a standard 30-degree pulse sequence (zg30). Causality: Set the relaxation delay (D1) to 5 seconds . The rigid ring protons relax quickly, but the carboxylic acid protons and the quaternary C5 environment dictate longer T₁ relaxation times. A 5-second delay ensures quantitative integration.

  • Acquisition : Acquire 16 to 32 scans depending on instrument sensitivity.

  • Self-Validation Checkpoint : After Fourier Transform and baseline correction, integrate the signals. Set the C2-H acetal doublet (~4.55 ppm) to exactly 1.00. The C4/C6 protons must integrate to 4.00, and the isopropyl methyls to 6.00. Logic: If the C4/C6 integral is < 3.90, the D1 delay is insufficient, or the sample is undergoing dynamic exchange. This self-validating step guarantees the integrity of the structural assignment.

NMR_Workflow N1 Sample Preparation (15 mg in CDCl3) N2 Solvent Selection N1->N2 N3 CDCl3 (Preserves Conformation) N2->N3 N4 DMSO-d6 (Disrupts H-Bonding) N2->N4 N5 1H NMR Acquisition (zg30, D1=5s) N3->N5 N4->N5 N6 Self-Validating Integration (Ratio 1:4:6) N5->N6

Fig 2. Workflow for 1H NMR solvent selection and self-validating acquisition.

References

  • PubChem. "2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | C13H22O6". National Center for Biotechnology Information. URL: [Link]

  • DocBrown. "1H NMR spectrum of 1,3-dioxane". Advanced Organic Chemistry. URL: [Link]

  • Alabugin, I. V., et al. "Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations". ACS Publications. URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane: A Comparative Performance Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS: 35113-49-6) Executive Summary & Clinical Context 2-Isopropyl-5,5-dicarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (CAS: 35113-49-6)

Executive Summary & Clinical Context

2-Isopropyl-5,5-dicarboxy-1,3-dioxane (C₉H₁₄O₆, MW: 218.20 g/mol ) is a highly specialized cyclic acetal utilized as a critical intermediate in the synthesis of Iobitridol , a widely used nonionic iodinated radiocontrast agent. In drug development, the structural integrity of the 1,3-dioxane ring is paramount; it provides the steric bulk necessary to stabilize the hydrophilic sphere around the triiodinated benzene ring of the final Active Pharmaceutical Ingredient (API), thereby masking the lipophilic iodine atoms and preventing chemotoxicity[2].

Because impurities or structural degradants of this intermediate can compromise the safety profile of Iobitridol, rigorous structural elucidation is required. This guide objectively compares the two premier mass spectrometry (MS) platforms—ESI-Q-TOF LC-MS and EI-GC-MS —for the characterization and purity profiling of this compound, detailing the mechanistic causality behind its fragmentation patterns.

Mechanistic Causality in Fragmentation Pathways

Understanding why a molecule fragments under specific conditions is essential for accurate spectral interpretation and distinguishing the target analyte from structural isomers. The fragmentation of 1,3-dioxane derivatives is heavily influenced by the stability of resulting oxonium ions and the lability of functional groups [1].

Electron Ionization (EI-MS): Hard Ionization & Ring Cleavage

Under standard 70 eV electron ionization, the molecule undergoes extensive fragmentation. The intact molecular ion (


 at m/z 218) is typically weak due to the high internal energy imparted during ionization.
  • Alpha-Cleavage (Loss of Isopropyl): The most favored initial fragmentation is the loss of the isopropyl radical (-43 Da) from the C-2 position. This is driven by the formation of a highly resonance-stabilized oxonium ion at m/z 175.

  • Ring Opening: Subsequent cleavage of the 1,3-dioxane ring and sequential neutral losses of

    
     (-18 Da) and 
    
    
    
    (-28 Da) yield diagnostic fragment ions at m/z 115 and m/z 69, which are hallmark indicators of the 1,3-dioxane core [3].
Electrospray Ionization (ESI-MS/MS): Soft Ionization & Decarboxylation

ESI is a soft ionization technique. Because the molecule contains geminal dicarboxylic acids at the C-5 position, it is highly acidic.

  • Deprotonation: Operating in Negative Ion Mode is a deliberate choice; it ensures near 100% ionization efficiency, yielding a robust deprotonated precursor ion (

    
     at m/z 217).
    
  • Collision-Induced Dissociation (CID): When subjected to MS/MS, the primary fragmentation pathway is driven by the thermal and collisional lability of the dicarboxylic acids. Sequential decarboxylation occurs, resulting in the loss of one

    
     molecule (-44 Da) to form m/z 173, followed by a second 
    
    
    
    loss to yield m/z 129.

G M_EI [M]+• m/z 218 (EI Molecular Ion) F1_EI m/z 175 Loss of Isopropyl (-43 Da) M_EI->F1_EI -C3H7• F2_EI m/z 115 Oxonium Ion Core F1_EI->F2_EI Ring Cleavage F3_EI m/z 69 [-H2O, -CO] F2_EI->F3_EI -H2O, -CO M_ESI [M-H]- m/z 217 (ESI Precursor Ion) F1_ESI m/z 173 Loss of CO2 (-44 Da) M_ESI->F1_ESI -CO2 F2_ESI m/z 129 Loss of 2nd CO2 (-44 Da) F1_ESI->F2_ESI -CO2

Fragmentation pathways of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane in EI and ESI modes.

Comparative Performance Analysis: ESI-Q-TOF vs. EI-GC-MS

When selecting an analytical platform for this intermediate, researchers must weigh the need for exact mass accuracy against the need for spectral library matching.

Performance MetricESI-Q-TOF LC-MS (Negative Mode)EI-GC-MS (Post-Derivatization)
Analyte State Intact MoleculeDi-TMS Derivative (MW: 362)
Sample Preparation Direct injection (dilute & shoot)Requires Silylation (BSTFA + TMCS)
Primary Precursor Ion m/z 217.0718 (

)
m/z 347 (

)
Diagnostic Fragments m/z 173, m/z 129m/z 319, m/z 115, m/z 73
Mass Accuracy High Resolution (< 2 ppm error)Nominal Mass (~0.1 Da error)
Best Used For Elemental composition, API impurity profilingVolatile impurities, Library matching

Verdict: ESI-Q-TOF is superior for confirming the exact structural identity and profiling non-volatile degradants of the intermediate without the risk of derivatization artifacts. EI-GC-MS is preferred when screening the raw material for volatile starting materials (e.g., isobutyraldehyde) or when standardized library matching (NIST/Wiley) is required.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol A: High-Resolution ESI-Q-TOF LC-MS Analysis

Causality: The highly polar nature of the geminal dicarboxylic acids requires a polar-retaining stationary phase. Negative ESI is selected to exploit the acidic protons (pKa ~3.5), ensuring maximum sensitivity.

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Self-Validation: Prepare a procedural blank (solvent only) to rule out column carryover.

  • Chromatography: Inject 2 µL onto a HILIC or Polar-Embedded C18 column (e.g., Waters Acquity BEH Amide). Use a gradient of 10 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • MS Parameters: Set the Q-TOF to Negative ESI mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

  • MS/MS Acquisition: Isolate m/z 217.07 in the quadrupole. Apply a collision energy (CE) ramp of 10–30 eV using Argon as the collision gas to capture the sequential decarboxylation events.

  • Validation Check: Confirm the isotopic pattern of the

    
     ion matches the theoretical distribution for 
    
    
    
    .
Protocol B: EI-GC-MS Analysis with Silylation

Causality: The intact compound will thermally degrade in a GC inlet at 250°C due to the dicarboxylic acids. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic protons with Trimethylsilyl (TMS) groups, drastically lowering the boiling point and preventing thermal decarboxylation.

  • Derivatization: Add 5 mg of the sample to a GC vial. Add 100 µL of Pyridine and 100 µL of BSTFA (with 1% TMCS). Incubate at 60°C for 30 minutes. Self-Validation: Run a derivatized blank (Pyridine + BSTFA) to identify siloxane artifact peaks.

  • Chromatography: Inject 1 µL (split ratio 1:20) onto a 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS). Inlet temperature: 250°C. Oven program: 80°C (hold 2 min) to 280°C at 15°C/min.

  • MS Parameters: Electron energy: 70 eV. Ion source temperature: 230°C. Scan range: m/z 40–500.

  • Validation Check: Monitor the chromatogram for the m/z 73 ion (the

    
     cation). Its presence confirms successful silylation. The target peak should exhibit a mass of 362 Da (Di-TMS derivative).
    

Workflow Prep Sample Preparation (Derivatization vs. Direct) GC EI-GC-MS (70 eV, Positive Mode) Prep->GC Volatile TMS Derivatives LC ESI-Q-TOF (Negative Mode, MS/MS) Prep->LC Intact Polar Compound Data Data Acquisition & Spectral Deconvolution GC->Data LC->Data Result Structural Elucidation & Purity Profiling Data->Result

Comparative MS workflow for the structural analysis of 1,3-dioxane derivatives.

Conclusion & Best Practices

For the structural validation of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane during Iobitridol synthesis, a dual-platform approach is recommended. ESI-Q-TOF provides the exact mass confirmation and MS/MS causality necessary to prove the intact dicarboxylic structure, while EI-GC-MS (post-silylation) serves as a robust tool for identifying volatile impurities and unreacted aldehydes. Analysts must ensure strict adherence to procedural blanks in both methods to account for the high sensitivity of ESI to ion suppression and the susceptibility of GC-MS to derivatization artifacts.

References

  • Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. Available at:[Link]

  • Meyer, D., et al. (1996). Stabilization of the hydrophilic sphere of iobitridol, a new nonionic iodinated contrast agent. Investigative Radiology, 31(12), 753-761. Available at:[Link]

  • Romero, J., et al. (1998). Identification of 1,3-Dioxanes and 1,3-Dioxolanes as Malodorous Compounds at Trace Levels in River Water, Groundwater, and Tap Water. Environmental Science & Technology, 32(2), 206-211. Available at:[Link]

Validation

Comparative Reactivity Profile: 2-Isopropyl vs. 2-Methyl-1,3-Dioxanes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Analysis, Hydrolysis Kinetics, and Process Applications As a Senior Application Scientist, navigating the nuan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Analysis, Hydrolysis Kinetics, and Process Applications

As a Senior Application Scientist, navigating the nuanced reactivity of cyclic acetals requires moving beyond basic functional group transformations into the realm of physical organic chemistry. 1,3-Dioxanes are ubiquitous as protecting groups for 1,3-diols and act as critical intermediates in the reactive extraction of bio-based chemicals. However, the reactivity of these cyclic acetals—particularly their susceptibility to acid-catalyzed hydrolysis—is heavily dictated by the steric and electronic nature of the substituent at the C2 position.

This guide provides an in-depth, objective comparison between 2-methyl-1,3-dioxane (derived from acetaldehyde) and 2-isopropyl-1,3-dioxane (derived from isobutyraldehyde), analyzing their conformational dynamics, hydrolysis kinetics, and performance in process chemistry.

Conformational Dynamics & Mechanistic Theory

To understand the reactivity differences between these two molecules, we must first examine their ground-state conformations and the mechanism of their cleavage.

In a 1,3-dioxane ring, the C–O bonds are shorter than typical C–C bonds, which significantly exacerbates 1,3-diaxial interactions. Consequently, substituents at the C2 position exhibit a profound thermodynamic preference for the equatorial orientation. The A-value for a methyl group at C2 is unusually high (~3.98 kcal/mol). For an isopropyl group, the steric bulk is even larger, strictly locking the ring into a single chair conformation. However, the branching at the


-carbon of the isopropyl group introduces unavoidable gauche interactions with the adjacent ring oxygens, raising the ground-state energy of 2-isopropyl-1,3-dioxane relative to its 2-methyl counterpart.

The hydrolysis of these compounds proceeds via a specific A-1 (unimolecular acid-catalyzed) mechanism 1[1]. The rate-determining step is the unimolecular cleavage of the protonated acetal to form a resonance-stabilized oxocarbenium ion.

G N1 1,3-Dioxane (Ground State) N2 Protonated Acetal (Rapid Equilibrium) N1->N2 + H⁺ N3 Oxocarbenium Ion (Rate-Determining Step) N2->N3 Ring Opening (Slow) N4 Hemiacetal Intermediate N3->N4 + H₂O N5 Aldehyde + 1,3-Propanediol (Final Products) N4->N5 - H⁺ / Cleavage

Caption: Figure 1: Acid-catalyzed A-1 hydrolysis mechanism of 2-substituted 1,3-dioxanes.

The Causality of Reactivity: The 2-isopropyl derivative hydrolyzes faster than the 2-methyl derivative due to two synergistic factors lowering the activation energy (


):
  • Ground-State Destabilization (Steric Relief): The cleavage of the C–O bond allows the C2 carbon to rehybridize from

    
     to 
    
    
    
    , relieving the steric strain (B-strain) imparted by the bulky isopropyl group.
  • Transition-State Stabilization (Inductive Effect): The isopropyl group is more electron-donating than the methyl group, providing greater inductive stabilization to the developing positive charge on the oxocarbenium intermediate.

Quantitative Performance Comparison

The structural differences between the two substituents manifest clearly in their thermodynamic and kinetic profiles. Below is a synthesized comparison of their key performance metrics.

Parameter2-Methyl-1,3-dioxane2-Isopropyl-1,3-dioxane
Substituent at C2 -CH₃ (Methyl)-CH(CH₃)₂ (Isopropyl)
Precursor Aldehyde AcetaldehydeIsobutyraldehyde
Hydrolysis Enthalpy (

)
30.16 kJ/mol 2[2]Lower (Driven thermodynamically to cleavage)
Acetalization

(7–52 °C)
High (Favors Acetal Formation)678–204 (Favors Hydrolysis) 3[3]
Mass Distribution Coeff. (

)
Lower (More hydrophilic)38.51–57.91 (Highly lipophilic) 3[3]
Relative Hydrolysis Rate BaselineAccelerated

Note: While 2-isopropyl-1,3-dioxane has a lower equilibrium constant for formation, its massive distribution coefficient makes it vastly superior for biphasic reactive extraction workflows.

Self-Validating Experimental Protocol: Kinetic Assay

To objectively compare the hydrolysis rates of these two dioxanes, researchers must employ a kinetic assay that eliminates variables related to mass transfer and extraction efficiency. The following protocol utilizes a pseudo-first-order setup with an internal standard and a hard-quenching step to create a self-validating system .

Materials & Reagents
  • Substrates: 2-Methyl-1,3-dioxane and 2-Isopropyl-1,3-dioxane (High purity, >99%)

  • Buffer: 0.1 M Sodium Acetate / Acetic Acid buffer (pH 4.0)

  • Quenching Agent: 0.5 M NaOH (Aqueous)

  • Extraction Solvent: Ethyl Acetate containing 10 mM Toluene (Internal Standard)

Step-by-Step Methodology
  • Matrix Equilibration: Place 50.0 mL of the pH 4.0 buffer into a jacketed reactor equipped with a magnetic stirrer. Equilibrate the system to exactly 35.0 °C ± 0.1 °C.

    • Causality: Using a large excess of buffered water ensures the concentration of H⁺ and H₂O remains constant, reducing the complex second-order reversible kinetics 2[2] to a highly predictable pseudo-first-order model.

  • Reaction Initiation: Inject 5.0 mmol of the target 1,3-dioxane into the reactor. Start the timer (

    
    ).
    
  • Sampling & Hard Quenching: At predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot from the reactor and immediately inject it into a vial containing 0.5 mL of the 0.5 M NaOH quenching agent.

    • Causality: The A-1 hydrolysis mechanism is strictly acid-catalyzed. Instantly raising the pH neutralizes the oxonium intermediate, "freezing" the reaction state and preventing any further hydrolysis during the subsequent extraction phase.

  • Extraction: Add 1.0 mL of the Ethyl Acetate/Toluene extraction solvent to the quenched vial. Vortex vigorously for 30 seconds, then allow the phases to separate.

    • Causality: Toluene acts as an internal standard. Because both the target dioxane and toluene are extracted together, any volumetric errors during pipetting, phase separation, or GC injection are mathematically canceled out by analyzing the Dioxane/Toluene peak area ratio.

  • GC-FID Analysis: Analyze the organic layer via Gas Chromatography-Flame Ionization Detection. Calculate the pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    versus time. The slope of the linear regression yields
    
    
    .
Applications in Process Chemistry: Reactive Extraction

The distinct properties of these two molecules dictate their utility in industrial process chemistry, specifically in the recovery of 1,3-propanediol from dilute fermentation broths.

When utilizing acetaldehyde to form 2-methyl-1,3-dioxane, the acetalization equilibrium is highly favorable. However, the resulting 2-methyl-1,3-dioxane has moderate aqueous solubility, making extraction into an organic phase less efficient.

Conversely, utilizing isobutyraldehyde to form 2-isopropyl-1,3-dioxane presents a fascinating thermodynamic trade-off. While its reaction equilibrium constant (


) is lower than that of straight-chain aldehydes 3[3], the massive hydrophobicity imparted by the isopropyl group results in an exceptional mass distribution coefficient (

) 3[3]. This continuous removal of the product into the organic phase drives the reaction forward via Le Chatelier's principle. Furthermore, because the 2-isopropyl derivative is more sterically strained, the subsequent downstream hydrolysis step to recover the pure 1,3-propanediol is significantly faster and requires less aggressive acidic conditions compared to the 2-methyl derivative.
References
  • Li, N., Xu, X., & Fang, Y. (2011). Investigation on hydrolysis kinetics of 2-methyl-1,3-dioxane. ResearchGate.
  • Hao, J., et al. (2005). Novel Route of Reactive Extraction To Recover 1,3-Propanediol from a Dilute Aqueous Solution. ACS Publications.
  • BenchChem Technical Support Team. (2025). 2-Methyl-1,3-dioxane|CAS 626-68-6|For Research. BenchChem.

Sources

Comparative

Thermal Stability and Thermodynamic Comparison of Cyclic Acetal Monomers

For researchers and drug development professionals designing acid-degradable polymer therapeutics, cyclic acetal monomers offer a versatile platform. Polyacetals synthesized via cationic ring-opening polymerization (CROP...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing acid-degradable polymer therapeutics, cyclic acetal monomers offer a versatile platform. Polyacetals synthesized via cationic ring-opening polymerization (CROP) are highly stable under physiological conditions but rapidly degrade in the acidic microenvironments of tumors or endosomes. However, the successful synthesis and thermal stability of these polymers are strictly governed by the thermodynamic properties of their parent monomers.

This guide objectively compares the thermal and thermodynamic stability of primary cyclic acetal monomers—1,3-dioxolane (DXL), 1,3-dioxane (DXA), and 1,3-dioxepane (DXP)—and provides field-proven, self-validating methodologies for evaluating their polymerization thermodynamics.

Thermodynamic Principles: Ring Strain & Polymerizability

The ability of a cyclic acetal to polymerize, and the subsequent thermal stability of the resulting polyacetal, is dictated by the interplay between enthalpy (


) and entropy (

). Because polymerization inherently restricts translational degrees of freedom, the entropy of polymerization is always negative (

). Therefore, for the Gibbs free energy (

) to be negative, the reaction must be driven by a sufficiently negative enthalpy (

), which is primarily derived from the release of ring strain .
  • 1,3-Dioxane (6-membered ring, DXA): This monomer exists in a highly stable chair conformation, resulting in negligible ring strain. Consequently, its

    
     is near zero. Because the entropic penalty cannot be overcome, 1,3-dioxane is thermodynamically forbidden from homopolymerizing under standard conditions 12.
    
  • 1,3-Dioxolane (5-membered ring, DXL): Existing in an envelope conformation, DXL possesses moderate ring strain (

    
     kcal/mol) 3. It readily polymerizes, but its moderate enthalpy makes the system highly sensitive to temperature, leading to a distinct Ceiling Temperature (
    
    
    
    ) where depolymerization outpaces propagation.
  • 1,3-Dioxepane (7-membered ring, DXP): The 7-membered ring exhibits higher ring strain than its 5- or 6-membered counterparts, promoting highly effective ring-opening reactions and yielding polymers with robust thermal stability [[4]]().

G M Cyclic Acetal Monomer (e.g., 1,3-Dioxolane) AM Activated Oxonium Ion (Initiation) M->AM + H+ Catalyst P Polyacetal Chain (Propagation) AM->P + Monomer (ΔH < 0, ΔS < 0) P->M Equilibrium (Ceiling Temp) D Depolymerization (T > Tc) P->D Thermal/Acid Trigger D->M Unzipping

Fig 1: Thermodynamic equilibrium and cationic ring-opening polymerization of cyclic acetals.

Quantitative Comparison of Cyclic Acetals

The table below synthesizes the thermodynamic and thermal degradation parameters of the primary cyclic acetals. Note that


 is concentration-dependent; the values below reflect standard 1M solutions versus bulk monomer conditions.
MonomerRing SizeConformation & Ring StrainHomopolymerizabilityCeiling Temp (

)
Polymer Thermal Stability (

)
1,3-Dioxolane (DXL) 5-memberedEnvelope (Moderate strain)High~1°C (1M) [[3]]() / ~150°C (Bulk) [[5]]()275°C – 392°C 6
1,3-Dioxane (DXA) 6-memberedChair (Negligible strain)Non-homopolymerizableN/A (Thermodynamically forbidden) 1N/A
1,3-Dioxepane (DXP) 7-memberedTwist-chair (High strain)Very High> 150°C (Bulk)~275°C – 324°C 5

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the evaluation of monomer thermodynamics and polymer thermal stability must rely on self-validating experimental designs.

Protocol A: Determination of Ceiling Temperature ( ) via VT-NMR

The Dainton equation (


) is used to calculate 

[[7]](). This protocol uses Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) to track the equilibrium monomer concentration (

).
  • Sample Preparation: In a glovebox, dissolve the cyclic acetal monomer (e.g., DXL) in anhydrous

    
     to a known concentration (e.g., 1.0 M).
    
    • Causality: Anhydrous conditions prevent water from acting as a chain transfer agent, which would prematurely terminate living chains and artificially inflate

      
      .
      
  • Internal Standard Addition: Add 0.1 equivalents of mesitylene.

    • Causality: Mesitylene is unreactive and has a high boiling point. Using it as an internal integration standard ensures that changes in the monomer's NMR signal are strictly due to polymerization, correcting for any solvent volume expansion at higher temperatures.

  • Initiation: Inject a trace amount of a Lewis acid catalyst (e.g.,

    
    ) and immediately seal the NMR tube using a flame or a high-pressure valve.
    
  • VT-NMR Acquisition: Insert the tube into the NMR spectrometer. Acquire spectra from -20°C to +60°C in 10°C increments, allowing 15 minutes of equilibration time at each step.

  • Self-Validation (Reversibility Check): After reaching +60°C, cool the sample back to 0°C and acquire a final spectrum.

    • Validation Logic: The

      
       must return exactly to the initial 0°C value. If it does not, the catalyst has degraded or side reactions have occurred, and the data must be discarded.
      
  • Data Analysis: Plot

    
     versus 
    
    
    
    (van 't Hoff plot). The slope yields
    
    
    and the y-intercept yields
    
    
    . Calculate
    
    
    where
    
    
    .
Protocol B: Thermal Degradation Profiling ( ) via TGA

Evaluating the thermal stability of the resulting polyacetal requires isolating pure thermal unzipping from oxidative or hydrolytic degradation.

  • Polymer Purification & Drying: Precipitate the synthesized polyacetal in cold methanol, filter, and dry in a vacuum oven at 40°C for 48 hours.

    • Causality: Residual cyclic monomers or trapped moisture will volatilize early, artificially lowering the measured 5% weight loss temperature (

      
      ).
      
  • TGA Setup: Load 5–10 mg of the polymer into a platinum TGA pan.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min for 30 minutes prior to heating.
    
    • Causality: An inert atmosphere ensures the mass loss is due to thermodynamic depolymerization (unzipping) rather than oxidative chain scission.

  • Self-Validating Thermal Program:

    • Ramp to 100°C at 20°C/min and hold isothermally for 10 minutes (Baseline validation: confirms absence of residual water/solvents).

    • Ramp from 100°C to 600°C at a strict rate of 10°C/min.

  • Data Extraction: Calculate

    
     (onset of degradation) and use Derivative Thermogravimetry (DTG) to pinpoint 
    
    
    
    (the temperature of maximum degradation rate). High molecular weight poly(1,3-dioxolane) typically exhibits a
    
    
    between 337°C and 392°C 6.

Implications for Drug Development

For drug delivery professionals, the thermodynamic differences between cyclic acetals dictate their utility. Because 1,3-dioxane (DXA) cannot homopolymerize, researchers must rely on 1,3-dioxolane (DXL) or 1,3-dioxepane (DXP) to build the backbones of acid-sensitive micelles or nanoparticles. The relatively low ceiling temperature of DXL requires polymerization at sub-ambient temperatures to achieve high molecular weights, but the resulting polyacetals offer exceptional thermal stability (


) during storage and processing, while retaining their rapid, stimuli-responsive depolymerization in the acidic environments of target tissues.

References

1.6 - Google Patents 2.5 - ResearchGate 3.1 - National Academic Digital Library of Ethiopia 4.2 - Osaka University Knowledge Archive 5.7 - ACS Publications 6.3 - SciSpace 7.4 - PMC

Sources

Validation

Elemental analysis standards for 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Elemental Analysis Standards for 2-Isopropyl-5,5-dicarboxy-1,3-dioxane: A Comparative Guide for Absolute Purity Determination The Analytical Challenge As a highly oxygenated (44.0% O) and polar building block, 2-Isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 2-Isopropyl-5,5-dicarboxy-1,3-dioxane: A Comparative Guide for Absolute Purity Determination

The Analytical Challenge

As a highly oxygenated (44.0% O) and polar building block, 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid (CAS: 35113-49-6; Formula: C9H14O6) presents unique challenges for absolute purity determination. The presence of a geminal dicarboxylic acid moiety at the C5 position of the dioxane ring induces strong intermolecular hydrogen bonding, making the compound inherently 1[1].

When researchers rely solely on traditional combustion Elemental Analysis (EA), trapped atmospheric moisture systematically inflates the hydrogen (%H) and oxygen (%O) mass fractions, leading to false-negative purity assessments. To establish a self-validating analytical system, scientists must transition from single-method reliance to an orthogonal approach: pairing moisture-corrected combustion EA with 2[2].

This guide objectively compares the calibration standards used across both methodologies, explaining the mechanistic causality behind standard selection to ensure 3[3].

Comparison of Analytical Calibration Standards

Selecting the correct standard is the most critical variable in analyzing oxygen-rich, hygroscopic intermediates. The table below compares traditional combustion standards against qNMR internal standards (IS) for the analysis of C9H14O6.

StandardMethodologyKey PropertySuitability for C9H14O6Mechanistic Causality
Acetanilide Combustion EA11.8% O, Contains NPoorForces the detector into non-linear extrapolation for high-O, N-free compounds.
Benzoic Acid Combustion EA26.2% O, N-freeGoodNon-hygroscopic; provides a highly stable calibration curve for C and H.
Citric Acid Combustion EA58.3% OModerateStructurally similar, but high hygroscopicity causes unstable calibration weights.
Maleic Acid 1H-qNMR (IS)Singlet at 6.26 ppmExcellentSignal is perfectly isolated from the target's isopropyl and ring protons[4].
DSS-d6 1H-qNMR (IS)Singlet at 0.00 ppmModerateSI-traceable, but requires D2O/polar solvents and is prone to volatility issues[3].

The Causality Behind Experimental Choices

Why Acetanilide Fails for Dicarboxylic Acids: Acetanilide is the default daily check standard for many CHNS/O analyzers. However, it contains nitrogen and only 11.8% oxygen. Calibrating an analyzer with an N-containing, low-oxygen standard to measure an N-free, high-oxygen (44.0%) compound like 2-isopropyl-5,5-dicarboxy-1,3-dioxane forces the thermal conductivity detector (TCD) into a non-linear extrapolation range. Benzoic Acid is the superior choice for combustion EA because it is nitrogen-free and non-hygroscopic, providing a highly stable calibration curve for carbon and hydrogen.

The qNMR Advantage: Because dicarboxylic acids trap water, combustion EA cannot distinguish between structural hydrogen/oxygen and hydrated water. qNMR bypasses this by directly quantifying the molar ratio of specific protons. By selecting Maleic Acid as the internal standard, we exploit its distinct4[4]. This chemical shift is completely isolated from the target compound's isopropyl methyl protons (~0.9 ppm) and dioxane ring protons (3.5–4.5 ppm), preventing integration overlap. Furthermore, residual precursors from the synthesis of C9H14O6—such as isobutyraldehyde (aldehyde proton at ~9.6 ppm) or malonic acid derivatives (singlet at ~3.3 ppm)—do not interfere with the Maleic Acid reference signal, ensuring that impurity peaks do not artificially inflate the calculated purity.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following protocols function as a closed, self-validating loop. The moisture content determined in Protocol 1 is used to correct the theoretical EA values, which are then orthogonally verified by the absolute mass fraction obtained in Protocol 2.

Protocol 1: Moisture-Corrected Combustion Analysis (CHNS/O)

Objective: Determine the %C, %H, and %O while mathematically decoupling bound water.

  • Moisture Quantification: Perform a Karl Fischer (KF) coulometric titration on a 50 mg aliquot of the sample to determine the exact water mass fraction (e.g., 1.2% H2O).

  • Standard Calibration: Calibrate the elemental analyzer using Benzoic Acid (NIST SRM 39j) . Run a minimum of five calibration points to bracket the expected carbon (49.54%) and hydrogen (6.47%) ranges.

  • Sample Preparation: Dry the target compound under high vacuum (0.1 mbar) at 40°C for 24 hours. Weigh 1.5–2.0 mg of the dried sample into tin capsules (for CHN) and silver capsules (for O via pyrolysis at 1080°C).

  • Data Correction: Subtract the KF-determined water mass from the total sample mass before integrating the TCD chromatogram. This yields the true5 of the organic matrix[5].

Protocol 2: Absolute Purity Determination via 1H-qNMR

Objective: Establish SI-traceable mass fraction purity using an internal standard.

  • Standard Selection: Utilize Maleic Acid (Certified Reference Material, purity >99.9%) as the internal standard.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane and ~10.000 mg of Maleic Acid into a static-free weighing boat.

  • Solvation: Transfer the powders quantitatively into a vial and dissolve in 1.0 mL of high-purity DMSO-d6. Sonicate for 5 minutes to ensure complete homogenization.

  • Acquisition Parameters: Transfer to an NMR tube. Acquire the 1H-NMR spectrum at 298 K using a 90° excitation pulse. Crucial Step: Set the relaxation delay (D1) to at least 60 seconds (D1 ≥ 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal magnetization recovery.

  • Calculation: Calculate the purity using the standard qNMR equation, comparing the integral of the Maleic Acid singlet (6.26 ppm, 2H) against the target's isopropyl methyl doublet (~0.9 ppm, 6H).

Analytical Workflow Visualization

G Target 2-Isopropyl-5,5-dicarboxy-1,3-dioxane (C9H14O6) WaterCheck Karl Fischer Titration (Determine Bound H2O) Target->WaterCheck Hygroscopic nature EA_Path Combustion EA (CHNS/O) WaterCheck->EA_Path Matrix correction qNMR_Path 1H-qNMR Analysis WaterCheck->qNMR_Path Direct sampling Standard_EA Calibration Standard: Benzoic Acid (NIST SRM 39j) EA_Path->Standard_EA Result_EA Moisture-Corrected %C, %H, %O Standard_EA->Result_EA Validation Orthogonal Validation (High-Confidence Purity) Result_EA->Validation Correlates Standard_qNMR Internal Standard: Maleic Acid (CRM) qNMR_Path->Standard_qNMR Result_qNMR Absolute Mass Fraction Purity (%) Standard_qNMR->Result_qNMR Result_qNMR->Validation Correlates

Orthogonal validation workflow for the absolute purity determination of C9H14O6.

References

  • [3] Title: qNMR Internal Standard Reference Data (ISRD) Source: BIPM (Bureau International des Poids et Mesures) URL:[Link]

  • [1] Title: The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions Source: ResearchGate / Journal of Physical Chemistry A URL:[Link]

  • [5] Title: Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

This guide provides essential safety and logistical information for the proper disposal of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane. As a laboratory professional, it is imperative to handle all chemical waste with the utmos...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane. As a laboratory professional, it is imperative to handle all chemical waste with the utmost care to ensure personal safety and environmental protection. This document is structured to provide a clear, step-by-step protocol, grounded in established safety principles and regulatory guidelines.

Immediate Safety and Hazard Assessment

Before handling 2-Isopropyl-5,5-dicarboxy-1,3-dioxane for disposal, a thorough understanding of its potential hazards is crucial. Although a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data for a related compound, 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester, indicates it may cause an allergic skin reaction.[6] Therefore, it is prudent to handle 2-Isopropyl-5,5-dicarboxy-1,3-dioxane as a potential skin sensitizer.

Personal Protective Equipment (PPE):

A non-negotiable aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[8]

  • Body Protection: A laboratory coat.[8]

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and colleagues.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.

  • Consult SDS: Refer to the available SDS for any specific cleanup instructions.

  • Cleanup: For small spills, use an appropriate absorbent material, collect the waste in a sealed container, and label it as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS office for assistance.[2]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process. Adherence to institutional and national guidelines is mandatory.[2] The following protocol provides a general framework for the disposal of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane.

Step 1: Waste Identification and Classification

All chemical waste must be correctly identified. Since 2-Isopropyl-5,5-dicarboxy-1,3-dioxane is not a commonly listed hazardous waste, it should be managed as a non-specified hazardous chemical waste.[9][10] It is the responsibility of the waste generator to provide as much information as possible about the waste.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Compatibility: Use a container made of a material compatible with the chemical. The original container is often the best choice.[5]

  • Condition: The container must be in good condition, with no leaks or external residue.[2]

  • Closure: The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[2][5] Do not leave a funnel in the container.[2]

Step 3: Labeling

Accurate and clear labeling is a critical component of safe waste management.

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[2]

  • Chemical Name: List the full chemical name: "2-Isopropyl-5,5-dicarboxy-1,3-dioxane." Avoid using abbreviations or chemical formulas.[2]

  • Concentration: Indicate the approximate concentration or percentage of the compound in the waste stream.[2]

  • Hazard Identification: Based on available data for related compounds, indicate "Potential Skin Sensitizer."[6]

Step 4: Segregation and Storage

Improper segregation of incompatible chemicals can lead to dangerous reactions.

  • Incompatible Wastes: Store this waste separately from incompatible materials. As a general rule, keep acids segregated from bases, and oxidizers away from flammable materials.[1][11]

  • Storage Location: Store the waste container in a designated satellite accumulation area near the point of generation.[2] This area should be well-ventilated.[8]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[12]

Step 5: Waste Collection and Disposal
  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS office.[3]

  • Do Not Dispose Down the Drain: Dioxane and its derivatives can be persistent in the environment and are not effectively removed by standard wastewater treatment processes.[13][14] Never dispose of this chemical down the drain.[15]

  • Incineration: The primary and recommended disposal method for many organic chemical wastes, including dioxane compounds, is incineration by a licensed hazardous waste disposal facility.[13][15]

Workflow and Data Summary

To provide a clear visual representation of the disposal process, the following workflow diagram and data table are provided.

Disposal Workflow for 2-Isopropyl-5,5-dicarboxy-1,3-dioxane

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Waste Containment & Labeling cluster_storage Segregation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) SelectContainer Select Compatible, Leak-Proof Container PPE->SelectContainer Proceed to Containment SpillKit Ensure Spill Kit is Accessible SpillKit->SelectContainer LabelContainer Label with 'Hazardous Waste', Full Chemical Name, & Hazards SelectContainer->LabelContainer Fill Container Segregate Segregate from Incompatible Chemicals LabelContainer->Segregate Proceed to Storage Store Store in Designated Satellite Accumulation Area with Secondary Containment Segregate->Store RequestPickup Follow Institutional Protocol to Request EHS Pickup Store->RequestPickup Container is 90% Full Incineration Professional Disposal (Likely Incineration) RequestPickup->Incineration EHS Collects Waste

Caption: A flowchart illustrating the key steps for the safe disposal of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane in a laboratory setting.

Table 1: Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePrudent practice for a chemical with limited safety data.[5]
Container Type Chemically compatible, sealed container.To prevent leaks and reactions.[2][5]
Labeling Requirements "Hazardous Waste," full chemical name, hazards.To ensure proper handling and disposal.[2]
Storage Location Designated satellite accumulation area.To comply with regulations and ensure safety.[2]
Segregation Away from incompatible materials (e.g., bases, oxidizers).To prevent dangerous chemical reactions.[1]
Final Disposal Method Collection by institutional EHS for likely incineration.To ensure environmentally sound and safe disposal.[13]

Causality and Trustworthiness

The protocols described in this guide are designed as a self-validating system to ensure safety and compliance. Each step is a checkpoint that builds upon the previous one. For instance, proper labeling prevents accidental mixing of incompatible wastes during storage. Storing waste in designated and contained areas minimizes the impact of a potential spill. By following this structured approach, you are not just adhering to a set of rules, but actively participating in a system that mitigates risk at every stage of the waste handling process.

The overarching principle is one of caution and responsibility. In the absence of complete data for a specific chemical, assuming it is hazardous and following established general protocols is the most trustworthy and ethical approach.[5] This ensures the protection of yourself, your colleagues, and the environment. Always remember that your institution's Environmental Health & Safety office is your primary resource for guidance on chemical waste disposal.[2][3]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • PubChem. 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester.
  • LGC Standards. 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid Diethyl Ester.
  • Benchchem. Navigating the Disposal of 1,4-Dioxane: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane.
  • Reddit. How to handle and dispose of 1-4 dioxane.
  • ECHEMI. 2-Isopropyl-5,5-dimethyl-1,3-dioxane SDS, 7651-50-5 Safety Data Sheets.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CLU-IN. Contaminants > 1,4-dioxane > treatment technologies.
  • Personal Care and Cleaning Products Containing 1,4-Dioxane Profile.
  • PubChemLite. 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEETS.
  • Safety data sheet.
  • Santa Cruz Biotechnology. 2-Isopropyl-5,5-dicarboxy-1,3-dioxane.
  • PubChem. 2-Isopropyl-5,5-dimethyl-1,3-dioxane.
  • West Liberty University. Material Safety Data Sheet Isopropyl-Beta-D-Thiogalactopyranoside, Dioxane-Free.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • GovInfo. Federal Register/Vol. 84, No. 234/Thursday, December 5, 2019/Rules and Regulations.
  • OSHA Chemical Storage Requirements [2025 Guide].
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
  • ASHP. Guidelines on Handling Hazardous Drugs.
  • ChemicalBook. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis.
  • U.S. Environmental Protection Agency. (2025, November 22). Summary of the Toxic Substances Control Act.

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